4-Fluorobenzotrifluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88289. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNNAIWPDLRVRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059951 | |
| Record name | 4-Fluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-44-8 | |
| Record name | 4-Fluorobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-fluoro-4-(trifluoromethyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorobenzotrifluoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-fluoro-4-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 4-Fluorobenzotrifluoride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α,4-tetrafluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.314 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4-Fluorobenzotrifluoride: Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluorobenzotrifluoride (p-FBT), a critical building block in the pharmaceutical, agrochemical, and specialty chemical industries, is valued for the unique physicochemical properties conferred by its fluoro- and trifluoromethyl-substituents. This technical guide provides an in-depth analysis of the primary synthetic pathways for p-FBT, focusing on the industrially significant Halogen Exchange (Halex) reaction and a modern fluorination method involving aryl silanes. This document details the underlying reaction mechanisms, presents quantitative data for process comparison, and furnishes comprehensive experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate reaction pathways and mechanisms, offering a clear and concise reference for laboratory and process chemists.
Core Synthesis Pathways
The synthesis of this compound predominantly relies on two effective strategies: the nucleophilic aromatic substitution of a chlorine atom in 4-chlorobenzotrifluoride (B24415) (Halex reaction) and the fluorination of a trifluoromethyl-substituted aryl silane (B1218182).
Halogen Exchange (Halex) Reaction: A Nucleophilic Aromatic Substitution (SNAr) Approach
The Halex reaction is the most common industrial method for producing aryl fluorides from the corresponding aryl chlorides.[1] The process involves a nucleophilic aromatic substitution (SNAr) mechanism, where a chloride ion on an activated aromatic ring is displaced by a fluoride (B91410) ion.[1] The reaction is typically performed at high temperatures in a polar aprotic solvent using an alkali metal fluoride, such as potassium fluoride (KF).[2]
The trifluoromethyl (-CF₃) group at the para-position of the starting material, 4-chlorobenzotrifluoride, is a strong electron-withdrawing group. This deactivates the benzene (B151609) ring towards electrophilic substitution but strongly activates it for nucleophilic attack, making the Halex reaction a highly favorable pathway.[3][4] The presence of a phase-transfer catalyst (PTC) can significantly accelerate the reaction by improving the solubility and availability of the fluoride anion in the organic phase.[5]
Mechanism: The SNAr mechanism for the fluorination of 4-chlorobenzotrifluoride proceeds via a two-step addition-elimination process:
-
Nucleophilic Attack: The fluoride ion (F⁻) attacks the carbon atom bearing the chlorine atom (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][6] The strong electron-withdrawing effect of the para-trifluoromethyl group is crucial for stabilizing the negative charge of this intermediate through resonance.[6]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), yielding the final product, this compound.[6]
Caption: SNAr mechanism for the fluorination of 4-chlorobenzotrifluoride.
Fluorination of Aryl Silanes
A more recent approach involves the fluorination of aryl silanes using an electrophilic fluorine source. This method provides an alternative pathway that can proceed under different conditions than the Halex reaction. A notable example utilizes an aryl silane precursor, which is reacted with an electrophilic fluorinating agent like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in the presence of metal oxides to yield the corresponding aryl fluoride.[7] This pathway offers high yields and regioselectivity.[7]
Caption: Synthesis pathway via fluorination of an aryl silane.
Quantitative Data Summary
The following table summarizes quantitative data for the key synthesis pathways, allowing for a direct comparison of their efficacy and reaction conditions.
| Pathway | Starting Material | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Halex Reaction | 4-Chloronitrobenzene* | KF (1.75 equiv), Tetramethylammonium (B1211777) chloride (4.5 mol%) | DMF | 150 | 15 | 91.6 | >98 | [1] |
| Aryl Silane Fluorination | Aryl Silane | Selectfluor®, Ag₂O, BaO | Acetone | 90 | 2 | 90 | N/A | [7] |
*Note: Data is for the analogous conversion of p-chloronitrobenzene to p-fluoronitrobenzene, which serves as a representative example of the Halex process under similar electronic activation.
Detailed Experimental Protocols
Protocol 1: Halex Reaction of 4-Chlorobenzotrifluoride (Representative)
This protocol is adapted from a well-documented procedure for a similar SNAr fluorination and is representative of the conditions required for the synthesis of this compound from 4-chlorobenzotrifluoride.[1]
Materials:
-
4-Chlorobenzotrifluoride (1 equiv.)
-
Spray-dried Potassium Fluoride (KF, 1.75 equiv.)
-
Tetramethylammonium chloride (Phase-Transfer Catalyst, 0.045 equiv.)
-
N,N-Dimethylformamide (DMF)
Apparatus:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple connected to a temperature controller.
-
Heating mantle.
Procedure:
-
To the reaction flask, add 4-chlorobenzotrifluoride, spray-dried potassium fluoride, tetramethylammonium chloride, and DMF.
-
Begin vigorous stirring and heat the reaction mixture to 150 °C under an inert atmosphere (e.g., nitrogen).
-
Maintain the reaction at 150 °C for 15 hours, monitoring the progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove solid KCl and excess KF. Wash the solid residue with a small amount of fresh solvent (e.g., toluene).
-
Combine the filtrate and washings. Remove the DMF solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under vacuum to yield pure this compound.
Caption: Experimental workflow for the Halex synthesis of p-FBT.
Protocol 2: Fluorination of an Aryl Silane
This protocol is based on the method described by Tang and Ritter for the fluorination of aryl silanes.[7]
Materials:
-
Triethoxy(4-(trifluoromethyl)phenyl)silane (1.0 equiv., 0.100 mmol)
-
Silver(I) oxide (Ag₂O, 2.0 equiv., 46.4 mg)
-
Barium oxide (BaO, 1.0 equiv., 15.6 mg)
-
Selectfluor® (2.0 equiv., 70.8 mg)
-
Acetone (2.0 mL)
-
3-Nitrofluorobenzene (internal standard for NMR yield)
Apparatus:
-
A sealable reaction vial.
-
Stir plate with heating capabilities.
Procedure:
-
In a sealable vial, combine triethoxy(4-(trifluoromethyl)phenyl)silane, silver(I) oxide, barium oxide, and Selectfluor®.
-
Add acetone (2.0 mL) to the vial.
-
Seal the vial and stir the reaction mixture at room temperature (23 °C) for a brief period before heating.
-
Heat the sealed vial to 90 °C and maintain stirring for 2 hours.
-
After 2 hours, cool the reaction mixture to room temperature.
-
For yield determination by ¹⁹F NMR, a known amount of an internal standard (e.g., 3-nitrofluorobenzene) is added.
-
The yield is calculated by comparing the integration of the product's ¹⁹F NMR signal to that of the internal standard.[7]
-
For isolation, the reaction mixture would typically be filtered to remove solids, the solvent evaporated, and the residue purified by column chromatography or distillation.
Conclusion
The synthesis of this compound is most effectively and economically achieved via the Halex reaction, leveraging the SNAr pathway on the activated 4-chlorobenzotrifluoride substrate. This method is well-established for industrial-scale production. For laboratory-scale synthesis and the exploration of alternative routes, the fluorination of aryl silanes presents a high-yield, modern alternative. The selection of a specific pathway will depend on factors such as scale, cost of starting materials, and available equipment. This guide provides the foundational technical details to aid researchers and development professionals in making informed decisions for the synthesis of this valuable fluorinated intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic fluorination of aromatic compounds (Patent) | OSTI.GOV [osti.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzotrifluoride, also known as 1-fluoro-4-(trifluoromethyl)benzene, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique combination of a fluorine atom and a trifluoromethyl group on a benzene (B151609) ring imparts distinct physicochemical properties that make it a valuable building block and intermediate in organic synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and relevant safety and handling information.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄F₄ | [1] |
| Molecular Weight | 164.10 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Density | 1.293 g/mL at 25 °C | [3] |
| Boiling Point | 102-105 °C | [3] |
| Melting Point | -42 to -41.7 °C | [3] |
| Refractive Index (n²⁰/D) | 1.401 | [3] |
| Flash Point | 11 °C (51.8 °F) - closed cup | [3] |
Table 2: Solubility Data
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [4] |
| Chloroform | Slightly soluble | |
| Methanol | Slightly soluble | |
| Benzene | Miscible | [4] |
| Toluene | Miscible | [4] |
| Ethanol | Miscible | [4] |
| Ether | Miscible | [4] |
| Halogenated Hydrocarbons | Miscible | [4] |
Table 3: Spectral Data
| Spectroscopic Technique | Key Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.61 (m, 2H), 7.14 (m, 2H) | [5] |
| ¹³C NMR | Data not explicitly found in searches, but would show characteristic aromatic and CF₃ signals. | |
| ¹⁹F NMR (vs. CFCl₃) | Aromatic -F: ~ -110 to -180 ppm (approx.)CF₃: ~ -60 to -70 ppm (approx.) | [6][7][8] |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-F, C=C (aromatic), and C-H bonds. | [9][10][11] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 164. Fragmentation may involve loss of F, CF₃. | [5] |
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of organic compounds like this compound.
Determination of Boiling Point (Capillary Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Stand and clamp
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
The assembly is immersed in a Thiele tube or an oil bath.
-
The bath is heated gently and stirred continuously to ensure uniform temperature distribution.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]
Determination of Melting Point
Objective: To determine the temperature range over which the solid phase of a substance transitions to the liquid phase. (Note: this compound is a liquid at room temperature, so this would be performed at sub-ambient temperatures).
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp) or a cooling bath
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated for low temperatures)
-
Cooling agent (e.g., dry ice/acetone slush)
Procedure:
-
A small amount of solidified this compound is introduced into a capillary tube.
-
The capillary tube is placed in the melting point apparatus or a cooling bath.
-
The temperature is slowly increased from a point well below the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.[12]
Determination of Density (Pycnometer Method)
Objective: To determine the mass per unit volume of the liquid.
Apparatus:
-
Pycnometer (a specific gravity bottle of a known volume)
-
Analytical balance
-
Thermometer
-
Water bath (for temperature control)
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.
-
The filled pycnometer is placed in a water bath to bring it to a constant temperature (e.g., 25 °C).
-
The filled pycnometer is reweighed.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Solubility
Objective: To qualitatively assess the solubility of this compound in various solvents.
Apparatus:
-
Small test tubes
-
Graduated pipettes or droppers
-
Vortex mixer or stirring rods
Procedure:
-
Approximately 0.1 mL of this compound is added to a test tube.
-
About 2 mL of the solvent to be tested (e.g., water, ethanol, chloroform) is added to the test tube.
-
The mixture is agitated vigorously using a vortex mixer or by stirring for a set period.
-
The mixture is allowed to stand and is then observed for the presence of a single homogeneous phase (soluble) or two distinct layers/a cloudy suspension (insoluble).
Visualizations
Experimental Workflow for Physicochemical Property Determination
The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties discussed.
Caption: Workflow for Physicochemical Characterization.
Synthesis Pathway of this compound
A representative synthesis of this compound can be achieved through the fluorination of an aryl silane (B1218182) precursor. The following diagram outlines this logical relationship.
Caption: Synthesis of this compound.
Safety and Handling
This compound is a flammable liquid and vapor and may cause skin, eye, and respiratory irritation.[13][14] Proper safety precautions should be observed when handling this chemical.
-
Handling: Work in a well-ventilated area, preferably in a fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources.[13] Use non-sparking tools and take precautionary measures against static discharge.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[13] Keep away from incompatible materials such as oxidizing agents.[15]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[13]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.[13]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[13]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[13]
-
Conclusion
This compound possesses a distinct set of physicochemical properties that are crucial for its application in various scientific and industrial domains. This guide has provided a detailed overview of these properties, standardized experimental protocols for their measurement, and essential safety information. A thorough understanding of these characteristics is paramount for researchers and professionals working with this versatile compound, enabling its effective and safe use in the development of new technologies and products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. 4-Chlorobenzotrifluoride(98-56-6) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Bromobenzotrifluoride(402-43-7) 13C NMR spectrum [chemicalbook.com]
- 5. This compound(402-44-8) 1H NMR spectrum [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. biophysics.org [biophysics.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. 4-Bromobenzotrifluoride(402-43-7) 1H NMR spectrum [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 4-Fluorobenzotrifluoride (CAS 402-44-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzotrifluoride, with the CAS number 402-44-8, is a fluorinated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research and development. Its unique combination of a fluorine atom and a trifluoromethyl group on a benzene (B151609) ring imparts distinct physicochemical properties that make it a valuable building block in organic synthesis. The trifluoromethyl group can enhance metabolic stability and lipophilicity of a molecule, while the fluorine atom can modulate electronic properties and provide a site for further functionalization. This guide provides a comprehensive overview of the core properties, synthesis, analysis, and reactivity of this compound.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 402-44-8 |
| Molecular Formula | C₇H₄F₄ |
| Molecular Weight | 164.10 g/mol |
| Appearance | Colorless liquid |
| Melting Point | -42 to -41.7 °C |
| Boiling Point | 102-105 °C |
| Density | 1.293 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.401 |
| Solubility | Slightly soluble in water |
| Flash Point | 11 °C (51.8 °F) - closed cup[1] |
Safety Information
This compound is a hazardous chemical and requires careful handling. A summary of its GHS hazard classifications is provided in Table 2. Always consult the full Safety Data Sheet (SDS) before use.[1][2][3]
Table 2: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement | Pictogram |
| Flammable Liquids (Category 2) | H225: Highly flammable liquid and vapor[1][3][4][5] | 🔥 |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[2][5] | ❗ |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[2][5] | ❗ |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[2][5] | ❗ |
Handling and Storage: Keep away from open flames, hot surfaces, and sources of ignition.[2] Use only in a well-ventilated area and with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a respirator.[1][2] Store in a tightly closed container in a dry and well-ventilated place.[2]
Experimental Protocols
Synthesis of this compound
While several synthetic routes to this compound exist, a common laboratory-scale preparation involves the fluorination of a suitable precursor. The following is a plausible, detailed protocol adapted from general procedures for similar transformations.
Reaction Scheme:
Caption: Halex Synthesis of this compound.
Materials:
-
4-Chlorobenzotrifluoride
-
Anhydrous potassium fluoride (B91410) (KF)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)
-
High-boiling aprotic solvent (e.g., sulfolane (B150427) or N,N-dimethylformamide)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Drying of Reagents: Ensure all glassware is thoroughly dried in an oven. Anhydrous potassium fluoride should be dried under vacuum at high temperature before use.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a thermometer, add anhydrous potassium fluoride (2.5 equivalents) and the phase-transfer catalyst (0.1 equivalents).
-
Solvent Addition: Add the high-boiling aprotic solvent to the flask.
-
Reactant Addition: While stirring, add 4-chlorobenzotrifluoride (1.0 equivalent) to the mixture.
-
Reaction: Heat the reaction mixture to 180-220 °C under an inert atmosphere. Monitor the progress of the reaction by gas chromatography (GC).
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Filter the mixture to remove the potassium chloride byproduct and the excess potassium fluoride.
-
Purification: The crude product is purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 102-105 °C.
Analytical Characterization
Caption: GC-MS Analysis Workflow.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Scan Rate: 2 scans/second.
-
Caption: NMR Sample Preparation and Analysis.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
Sample Preparation:
-
As a neat liquid, a drop of this compound can be placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
Instrumentation and Parameters:
-
Spectrometer: A standard FTIR spectrometer.
-
Accessory: ATR or transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Reactivity and Applications in Drug Development
This compound is a versatile intermediate in organic synthesis, primarily utilized for the introduction of the 4-(trifluoromethyl)phenyl moiety into target molecules. Its reactivity is dominated by the chemistry of the aromatic ring.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing trifluoromethyl group activates the aromatic ring towards nucleophilic attack, particularly at the para position. The fluorine atom can be displaced by a variety of nucleophiles.
Caption: Nucleophilic Aromatic Substitution (SₙAr) Pathway.
This reactivity is exploited in the synthesis of various pharmaceutical precursors. For instance, it is a key starting material in the synthesis of fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI).[6][7]
Electrophilic Aromatic Substitution
The trifluoromethyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. This allows for selective functionalization at the positions meta to the CF₃ group.
Metal-Catalyzed Cross-Coupling Reactions
While the C-F bond is generally strong, derivatives of this compound (e.g., bromo or iodo derivatives) are excellent substrates for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of complex biaryl and other conjugated systems found in many drug candidates.
Caption: Suzuki-Miyaura Cross-Coupling Reaction.
Conclusion
This compound is a pivotal chemical intermediate with a well-defined set of physicochemical and safety properties. Its utility in the synthesis of pharmaceuticals and other advanced materials is underscored by its versatile reactivity, particularly in nucleophilic aromatic substitution and as a precursor for cross-coupling reactions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important compound, enabling its safe and effective use in the laboratory and in the development of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Analysis of 4-Fluorobenzotrifluoride: An In-depth Technical Guide
Introduction
4-Fluorobenzotrifluoride is a fluorinated organic molecule of significant interest in the pharmaceutical and agrochemical industries due to its unique physicochemical properties conferred by the presence of both fluorine and trifluoromethyl substituents on the benzene (B151609) ring. A thorough understanding of its chemical structure is paramount for its application and for the development of new derivatives. This technical guide provides a comprehensive overview of the spectral analysis of this compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of analytical workflows and structural correlations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy of this compound reveals the electronic environment of the aromatic protons. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly influences the chemical shifts of these protons.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.65 | d | 8.5 | H-2, H-6 |
| ~7.20 | t | 8.5 | H-3, H-5 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides insights into the carbon skeleton of the molecule. The signals are influenced by the electronegativity of the attached fluorine atoms and the trifluoromethyl group, as well as by C-F coupling.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~163 | d | 250 (¹JCF) | C-4 |
| ~131 | q | 32 (²JCCF) | C-1 |
| ~128 | d | 9 (²JCCF) | C-2, C-6 |
| ~124 | q | 272 (¹JCF) | CF₃ |
| ~116 | d | 21 (³JCCCF) | C-3, C-5 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. It provides distinct signals for the aromatic fluorine and the trifluoromethyl group.
Table 3: ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -63 | s | CF₃ |
| ~ -110 | m | Ar-F |
Note: The exact chemical shifts can vary slightly depending on the solvent and external reference standard.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1450 | Strong | Aromatic C=C skeletal vibrations |
| 1350-1150 | Very Strong | C-F stretch (CF₃) |
| 1250-1100 | Strong | Aryl-F stretch |
| 900-675 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structure elucidation. The molecular weight of this compound is 164.10 g/mol .
Table 5: Expected Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment |
| 164 | [M]⁺ (Molecular Ion) |
| 145 | [M - F]⁺ |
| 115 | [M - CF₃]⁺ |
| 95 | [C₆H₄F]⁺ |
| 69 | [CF₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectral analysis of this compound.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR).
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be required.
-
¹⁹F NMR: Acquire the spectrum using a standard single-pulse experiment, often with proton decoupling to simplify the spectrum.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the internal standard or the solvent residual peak. Integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one to two drops of neat this compound between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.
-
Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Acquire a background spectrum of the empty sample holder. Then, acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Processing: Identify and label the wavenumbers of the major absorption bands.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatography (GC) inlet.
-
Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The generated ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.
-
Detection: The detector records the abundance of ions at each m/z value.
-
Data Processing: The resulting data is displayed as a mass spectrum, a plot of relative ion abundance versus m/z. Identify the molecular ion peak and major fragment ions.
Visualizations
The following diagrams illustrate the workflow and logical relationships in the spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
Caption: Correlation of spectroscopic techniques to structural information.
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Fluorobenzotrifluoride
This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-fluorobenzotrifluoride (α,α,α,4-tetrafluorotoluene). It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Introduction
This compound is a disubstituted aromatic compound featuring two electron-withdrawing groups: a fluorine atom (-F) and a trifluoromethyl group (-CF₃). Its structure presents a unique case for ¹H NMR spectroscopy due to the complex spin-spin coupling interactions between the aromatic protons and the two distinct fluorine environments. Understanding this spectrum is critical for verifying the compound's identity and purity. The analysis reveals a characteristic second-order AA'BB' spin system, further complicated by heteronuclear J-coupling to the fluorine nuclei.
Spectral Data and Interpretation
The ¹H NMR spectrum of this compound exhibits two distinct multiplets in the aromatic region, corresponding to the two sets of chemically equivalent but magnetically non-equivalent protons.
-
Protons H_A (H-2, H-6): These protons are ortho to the trifluoromethyl group and meta to the fluorine atom. The strong electron-withdrawing nature of the -CF₃ group deshields these protons, causing them to appear at a lower field (higher chemical shift).
-
Protons H_B (H-3, H-5): These protons are ortho to the fluorine atom and meta to the trifluoromethyl group. They are shielded relative to H_A and thus appear at a higher field (lower chemical shift).
The quantitative spectral data, acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer, are summarized below.[1]
| Protons (Position) | Chemical Shift (δ) ppm | Multiplicity | Integration |
| H_A (H-2, H-6) | ~7.61 | Multiplet (approx. t) | 2H |
| H_B (H-3, H-5) | ~7.14 | Multiplet (approx. t) | 2H |
Table 1: ¹H NMR Spectral Data for this compound.[1]
The multiplets arise from a complex interplay of several coupling constants:
-
³J(H_A-H_B): Ortho proton-proton coupling.
-
⁴J(H_A-H_A'): Meta proton-proton coupling.
-
⁵J(H_B-H_B'): Para proton-proton coupling.
-
³J(H_B-F): Ortho proton-fluorine coupling.
-
⁴J(H_A-F): Meta proton-fluorine coupling.
-
⁴J(H_A-CF₃): Meta proton to -CF₃ fluorine coupling (often observed as line broadening).
-
⁵J(H_B-CF₃): Para proton to -CF₃ fluorine coupling (often observed as line broadening).
The combination of these couplings results in the observed complex multiplet patterns rather than simple doublets or triplets.
Spin-Spin Coupling Pathway Visualization
The intricate network of spin-spin couplings in this compound can be visualized to better understand the spectral complexity. The following diagram, generated using the DOT language, illustrates the primary J-coupling interactions.
J-Coupling pathways in this compound.
Experimental Protocol
The following provides a standard methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
4.1. Sample Preparation
-
Analyte: Use this compound of high purity (≥98%).
-
Solvent: Use deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Concentration: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.
-
Transfer: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
4.2. NMR Spectrometer and Parameters
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband or multinuclear probe.
-
Temperature: Maintain the sample temperature at 298 K (25 °C).
-
Tuning and Matching: Tune and match the probe for the ¹H frequency.
-
Shimming: Perform automated or manual shimming on the sample to optimize magnetic field homogeneity, using the deuterium (B1214612) lock signal.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Pulse Width: Use a 30° flip angle pulse to ensure adequate relaxation between scans.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds.
-
Number of Scans: Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.
-
4.3. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the transformed spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply an automated baseline correction algorithm.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the signals corresponding to the aromatic protons.
Conclusion
The ¹H NMR spectrum of this compound is a valuable tool for its structural confirmation. The spectrum is characterized by two distinct multiplets in the aromatic region, a result of a complex AA'BB' spin system that is further split by couplings to both the ring fluorine and the trifluoromethyl group. A thorough understanding of these chemical shifts and coupling patterns, as detailed in this guide, is essential for accurate spectral interpretation and quality control in a research and development setting.
References
An In-depth Technical Guide to 13C NMR Chemical Shifts of 4-Fluorobenzotrifluoride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 4-fluorobenzotrifluoride and its derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and trifluoromethyl substituents. Understanding their 13C NMR characteristics is crucial for structural elucidation, reaction monitoring, and quality control.
Introduction to 13C NMR of Fluorinated Aromatic Compounds
Carbon-13 NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. In the case of fluorinated compounds such as this compound derivatives, the presence of the highly electronegative fluorine atoms significantly influences the electron density around the carbon nuclei, leading to characteristic changes in their chemical shifts. Furthermore, the coupling between carbon-13 and fluorine-19 nuclei (¹³C-¹⁹F coupling) can provide valuable structural information. It is important to note that standard proton-decoupled ¹³C NMR spectra of fluorinated compounds will still exhibit splitting due to C-F coupling, which can be both a challenge and a source of rich structural data.[1][2] Broadband decoupling of both ¹H and ¹⁹F is possible but requires specialized equipment.[2]
The chemical shifts in the aromatic region are particularly informative. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which generally deshields the attached carbon (C-1) and other carbons in the ring, shifting their signals downfield. The fluorine atom at the C-4 position is also strongly electronegative but can exhibit both inductive electron withdrawal and resonance electron donation, leading to more complex effects on the chemical shifts of the aromatic carbons. The interplay of these electronic effects, along with the influence of additional substituents, governs the observed ¹³C NMR spectra.
Tabulated 13C NMR Chemical Shift Data
The following table summarizes the reported 13C NMR chemical shifts for this compound and a selection of its derivatives. All chemical shifts (δ) are given in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). The solvent used for the measurement is indicated where available. Due to the complexity of C-F coupling, the signals for carbons bearing a fluorine or trifluoromethyl group often appear as quartets or doublets. For simplicity, the central chemical shift of the multiplet is generally reported here.
| Substituent (at position X) | Solvent | C-1 (δ, ppm) | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | CF₃ (δ, ppm) | Reference |
| H (Parent Compound) | CDCl₃ | 126.9 (q) | 126.9 (q) | 115.9 (d) | 162.7 (d) | 115.9 (d) | 126.9 (q) | 123.9 (q) | SDBS |
| 2-Nitro | - | - | - | - | - | - | - | - | PubChem[3] |
| 3-Nitro | CDCl₃ | 129.0 | 121.7 | 148.5 | 158.4 (d) | 114.5 (d) | 134.1 | 122.9 (q) | SDBS |
| 2-Chloro | - | - | - | - | - | - | - | - | - |
| 3-Chloro | CDCl₃ | 131.9 | 135.2 | 129.8 | 161.9 (d) | 116.7 (d) | 125.1 | 123.4 (q) | SDBS |
| 2-Bromo | - | - | - | - | - | - | - | - | - |
| 3-Bromo | CDCl₃ | 132.1 | 138.1 | 122.6 | 162.0 (d) | 117.1 (d) | 128.1 | 123.3 (q) | SDBS |
| 2-Iodo | - | - | - | - | - | - | - | - | - |
| 3-Iodo | CDCl₃ | 132.0 | 143.9 | 94.6 | 161.6 (d) | 117.7 (d) | 133.9 | 123.2 (q) | SDBS |
Experimental Protocol for 13C NMR Spectroscopy
Acquiring high-quality 13C NMR spectra of this compound derivatives requires careful attention to experimental parameters. The following is a generalized protocol that can be adapted for specific instruments and samples.
Sample Preparation
-
Compound Purity: Ensure the sample is of sufficient purity to avoid interference from impurities.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents like acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or benzene-d₆ may also be used depending on the solubility of the derivative.
-
Concentration: Prepare a solution with a concentration of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneity.
Instrument Parameters (for a typical 400 MHz Spectrometer)
-
Experiment: Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Frequency: The 13C resonance frequency will be approximately 100 MHz on a 400 MHz spectrometer.
-
Spectral Width (SW): Set a spectral width of approximately 200-250 ppm (e.g., 20,000 - 25,000 Hz) to ensure all carbon signals, including the aromatic and trifluoromethyl carbons, are observed.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for adequate relaxation of the carbon nuclei, especially quaternary carbons.
-
Pulse Width (P1): Calibrate the 90° pulse width for the 13C channel. A 30° or 60° pulse angle is often used to reduce the experiment time.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 128 to 1024 scans are usually adequate. For dilute samples, a much larger number of scans may be necessary.
-
Decoupling: Use standard proton broadband decoupling (e.g., cpd on Bruker instruments).
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking and Integration: Identify all significant peaks and, if necessary for quantitative analysis, integrate their areas.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for obtaining and analyzing the 13C NMR spectrum of a this compound derivative.
Caption: Experimental workflow for 13C NMR analysis.
Substituent Effects on Aromatic 13C Chemical Shifts
This diagram illustrates the general influence of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the 13C NMR chemical shifts of the aromatic carbons in the this compound ring system.
Caption: Influence of substituents on 13C chemical shifts.
Conclusion
The 13C NMR spectra of this compound derivatives provide a wealth of structural information. The chemical shifts are sensitive to the electronic effects of the fluorine and trifluoromethyl groups, as well as any additional substituents on the aromatic ring. By following a systematic experimental protocol and understanding the general trends in chemical shifts, researchers can confidently elucidate the structures of these important molecules. Further investigation into a wider range of derivatives will continue to refine our understanding and predictive capabilities in this area of NMR spectroscopy.
References
- 1. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 3. 4-Fluoro-3-nitrobenzotrifluoride | C7H3F4NO2 | CID 67778 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantum Chemical Blueprint: A Technical Guide to 4-Fluorobenzotrifluoride Calculations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations used to elucidate the molecular properties of 4-fluorobenzotrifluoride. This compound, a key building block in the synthesis of pharmaceuticals and agrochemicals, possesses a unique electronic structure arising from the interplay of the electron-withdrawing trifluoromethyl group and the electronegative fluorine atom on the phenyl ring. Understanding its conformational preferences, vibrational modes, and electronic characteristics through computational methods is paramount for predicting its reactivity and designing novel derivatives with enhanced biological activity.
Core Molecular Properties: A Computational Perspective
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful and cost-effective means to predict a wide range of molecular properties with a high degree of accuracy. For this compound, these calculations provide fundamental insights into its geometry, stability, and spectroscopic signatures.
Data Presentation
Table 1: Optimized Molecular Geometry (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-H | ~1.08 Å | |
| C-CF3 | ~1.50 Å | |
| C-F (trifluoromethyl) | ~1.34 Å | |
| C-F (phenyl) | ~1.35 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| H-C-C | ~120° | |
| C-C-CF3 | ~121° | |
| F-C-F (trifluoromethyl) | ~108° | |
| Dihedral Angle | F-C-C-F (phenyl) | 0° (planar) |
Table 2: Calculated Rotational Constants (Illustrative, based on Trifluorobenzene)
| Rotational Constant | Calculated Value (GHz) |
| A | 2.57 |
| B | 1.22 |
| C | 0.83 |
Table 3: Calculated Vibrational Frequencies (Representative)
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(C-H) | 3100 - 3000 | Aromatic C-H stretch |
| ν(C=C) | 1600 - 1450 | Aromatic ring stretch |
| ν(C-F) | 1250 - 1000 | C-F stretch (trifluoromethyl and phenyl) |
| δ(C-H) | 1200 - 1000 | In-plane C-H bend |
| γ(C-H) | 900 - 675 | Out-of-plane C-H bend |
Table 4: Calculated Electronic Properties (Representative)
| Property | Value (eV) |
| Highest Occupied Molecular Orbital (HOMO) Energy | -7.5 to -6.5 |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.5 to -0.5 |
| HOMO-LUMO Gap | 6.0 to 5.0 |
Experimental Protocols: A Methodological Framework
The following section details the standard computational methodologies employed for the quantum chemical calculations of this compound and similar molecules. These protocols are based on widely accepted practices in the field of computational chemistry.
Geometry Optimization
The initial step in any quantum chemical calculation is to determine the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface.
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Choice of Method and Basis Set: Density Functional Theory (DFT) is the most common method for these types of calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that provides a good balance between accuracy and computational cost. A Pople-style basis set, such as 6-311++G(d,p), is typically employed. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the description of bonding.
-
Optimization Algorithm: A quasi-Newton algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is used to iteratively adjust the atomic coordinates to minimize the total electronic energy of the molecule.
-
Convergence Criteria: The optimization is considered converged when the forces on each atom and the change in energy between successive steps fall below predefined thresholds.
Vibrational Frequency Analysis
Once the geometry is optimized, a frequency calculation is performed to confirm that the structure is a true minimum on the potential energy surface and to predict the vibrational spectrum.
-
Hessian Matrix Calculation: The second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated at the optimized geometry.
-
Frequency Determination: Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes.
-
Characterization of Stationary Points: The absence of imaginary frequencies confirms that the optimized structure is a local minimum. The presence of one imaginary frequency indicates a transition state.
-
Spectral Prediction: The calculated frequencies and their corresponding infrared (IR) intensities and Raman activities can be used to simulate the theoretical IR and Raman spectra of the molecule.
Electronic Property Calculations
The electronic properties of the molecule, such as the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity.
-
Single-Point Energy Calculation: A single-point energy calculation is performed at the optimized geometry using the same DFT method and basis set.
-
Orbital Energy Extraction: The energies of all molecular orbitals, including the HOMO and LUMO, are obtained from the output of the calculation.
-
HOMO-LUMO Gap Calculation: The energy difference between the HOMO and LUMO is calculated. This gap is an indicator of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability, while a small gap indicates that the molecule is more reactive.
Visualizing the Computational Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the quantum chemical calculations described above.
Caption: Computational workflow for determining molecular properties.
Caption: Interrelationship of inputs for accurate property calculation.
The Dual Nature of a Powerhouse Substituent: An In-depth Technical Guide to the Electronic and Steric Effects of the Trifluoromethyl Group in 4-Fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethyl (CF₃) group stands as a cornerstone in modern medicinal chemistry and materials science, prized for its ability to profoundly modulate molecular properties. When incorporated into an aromatic system, particularly in conjunction with other functional groups, its influence becomes a delicate interplay of potent electronic withdrawal and significant steric demand. This guide provides a comprehensive technical analysis of these effects as exemplified by 4-fluorobenzotrifluoride, a key building block in the synthesis of various pharmaceuticals.
Quantitative Analysis of Electronic and Steric Parameters
To understand the impact of the trifluoromethyl group, it is essential to quantify its electronic and steric properties. These are typically described by Hammett, Taft, and Charton parameters, which provide a standardized measure of a substituent's influence on a molecule's reactivity and conformation.
Electronic Effects: A Strong Electron-Withdrawing Influence
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] This is primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms. This effect is quantified by the Hammett substituent constant (σ), which is a measure of the electronic influence of a substituent on the reactivity of a reaction center.
Table 1: Hammett and Related Electronic Parameters
| Parameter | Substituent | Value | Interpretation |
| Hammett Constant (σp) | -CF₃ | +0.54 | Strong electron-withdrawing effect through induction. |
| -F | +0.06 | Weak electron-withdrawing effect, with competing inductive withdrawal and resonance donation. | |
| Field/Inductive Effect (F) | -CF₃ | +0.38 | Strong inductive electron withdrawal. |
| -F | +0.45 | Very strong inductive electron withdrawal. | |
| Resonance Effect (R) | -CF₃ | +0.16 | Weak resonance-withdrawing effect. |
| -F | -0.39 | Strong resonance electron donation. |
The positive σp value for the trifluoromethyl group indicates its strong ability to withdraw electron density from the aromatic ring, thereby increasing the acidity of benzoic acids or decreasing the rates of electrophilic aromatic substitution.[2]
Steric Effects: A Bulky Yet Compact Group
The steric bulk of a substituent plays a critical role in determining molecular conformation and can influence reaction rates by hindering the approach of a reactant. The Taft steric parameter (Es) and the Charton steric parameter (ν) are commonly used to quantify these effects.
Table 2: Steric Parameters for the Trifluoromethyl Group
| Parameter | Substituent | Value | Interpretation |
| Taft Steric Parameter (Es) | -CF₃ | -1.16 | Significant steric hindrance, greater than a methyl group (-1.24 for Me is a historical anomaly in the scale, a more negative value indicates greater bulk). |
| Charton Steric Parameter (ν) | -CF₃ | 0.83 | Moderate steric size, comparable to an ethyl group. |
While the trifluoromethyl group is larger than a hydrogen or fluorine atom, its steric profile is often described as "compactly bulky." This is because the C-F bonds are relatively short and the fluorine atoms are held in a tight conical arrangement.[3]
Experimental Protocols for Characterizing Electronic and Steric Effects
The quantitative data presented above are determined through a variety of experimental and computational techniques. The following sections detail the methodologies for some of the key experiments.
Determination of Hammett Constants using ¹⁹F NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of a nucleus. The chemical shift of a ¹⁹F nucleus is particularly sensitive to changes in electron density, making ¹⁹F NMR an excellent method for determining Hammett constants.[4][5]
Protocol for Hammett Plot Construction using ¹⁹F NMR:
-
Sample Preparation: A series of para-substituted fluorobenzenes, including this compound, are prepared at a standard concentration (e.g., 0.1 M) in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The ¹⁹F NMR spectrum of each sample is acquired on a high-resolution NMR spectrometer. The chemical shift of the fluorine atom is recorded relative to an internal standard (e.g., trifluorotoluene).
-
Data Analysis: The chemical shifts of the substituted fluorobenzenes are compared to that of unsubstituted fluorobenzene. The difference in chemical shift (Δδ) is directly proportional to the Hammett substituent constant (σ) of the substituent.
-
Hammett Plot Construction: A plot of Δδ versus the known σ values for a range of substituents is constructed. The resulting linear correlation can then be used to determine the σ value for a new substituent, such as the trifluoromethyl group.
Computational Chemistry for Probing Electronic and Steric Properties
Density Functional Theory (DFT) and other ab initio methods are invaluable for calculating a wide range of molecular properties, including bond lengths, bond angles, molecular orbital energies, and electrostatic potential maps.[6][7]
Protocol for Computational Analysis of this compound:
-
Structure Optimization: The 3D structure of this compound is built using a molecular modeling software package. The geometry is then optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)). This process finds the lowest energy conformation of the molecule.[6]
-
Property Calculation: Once the geometry is optimized, various electronic properties can be calculated. This includes:
-
Molecular Orbital (MO) Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are calculated to understand the molecule's electronic transitions and reactivity.
-
Molecular Electrostatic Potential (MEP) Map: The MEP is calculated and mapped onto the electron density surface of the molecule. This visualization reveals the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule, providing insights into its intermolecular interactions.[8][9][10]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to quantify the charge distribution on each atom, providing a more detailed picture of the electronic effects.
-
-
Data Extraction: Key data points such as bond lengths, bond angles, dihedral angles, and atomic charges are extracted from the output files for analysis and comparison.
Single-Crystal X-ray Crystallography for Structural Elucidation
Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles.
Protocol for X-ray Crystallography of a this compound Derivative:
-
Crystal Growth: High-quality single crystals of a suitable derivative of this compound are grown. This is often the most challenging step and can be achieved through techniques like slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data, yielding precise atomic coordinates.
-
Data Analysis: Bond lengths, bond angles, and intermolecular interactions are analyzed from the refined crystal structure. This data provides direct experimental evidence for the steric and electronic effects of the substituents.
Visualizing the Impact of Electronic and Steric Effects
Graphviz diagrams can be used to visualize complex relationships, from reaction workflows to the interplay of molecular properties.
Synthesis of Fluoxetine: A Reaction Workflow
This compound is a key starting material in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine. The following workflow illustrates a common synthetic route.
Interplay of Electronic and Steric Effects in Molecular Interactions
The electronic and steric properties of the trifluoromethyl group in this compound dictate its interactions with other molecules, such as receptors or reactants.
Conclusion
The trifluoromethyl group in this compound exerts a powerful combination of electronic and steric effects that are fundamental to its utility in drug design and synthesis. Its strong electron-withdrawing nature significantly alters the electronic landscape of the aromatic ring, influencing its reactivity and intermolecular interactions. Simultaneously, its moderate steric bulk imposes conformational constraints and directs the regioselectivity of chemical reactions. A thorough understanding of these dual properties, quantified by parameters and characterized by the experimental and computational methods outlined in this guide, is crucial for the rational design of new molecules with tailored properties for a wide range of applications.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans: Integrating Experiment and Theory for Accurate Determination of Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. MEP [cup.uni-muenchen.de]
- 10. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
Solubility of Organic Compounds in 4-Fluorobenzotrifluoride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of organic compounds in 4-fluorobenzotrifluoride (4-FBT), a solvent of increasing interest in organic synthesis and pharmaceutical sciences. Due to its unique properties, including moderate polarity and high stability, 4-FBT presents a valuable alternative to conventional solvents. This document outlines the physicochemical properties of 4-FBT, presents detailed experimental protocols for solubility determination, and includes representative solubility data for various classes of organic compounds.
Introduction to this compound as a Solvent
This compound, also known as p-chlorobenzotrifluoride (PCBTF), is an aromatic compound characterized by the presence of a trifluoromethyl group and a fluorine atom on the benzene (B151609) ring. Its chemical structure imparts a unique combination of properties, making it an effective solvent for a range of organic molecules.[1] While specific quantitative solubility data is not extensively available in public literature, its utility as a solvent in organic reactions suggests good solvency for many nonpolar and moderately polar organic compounds.
Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 402-44-8[2][3] |
| Molecular Formula | C₇H₄F₄[2][3] |
| Molecular Weight | 164.1 g/mol [2][3] |
| Appearance | Colorless liquid |
| Density | 1.293 g/mL at 25 °C[2][3] |
| Boiling Point | 102-105 °C[2][3] |
| Melting Point | -42 to -41.7 °C[2][3] |
| Solubility in Water | Slightly soluble[2][3] |
| Solubility in Other Solvents | Slightly soluble in Chloroform and Methanol[2][3] |
Principles of Solubility in this compound
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of this compound, arising from the electronegative fluorine and trifluoromethyl groups, allows it to dissolve a range of solutes. Its aromatic character also contributes to its ability to solvate other aromatic compounds through π-π stacking interactions. Generally, organic compounds with low to moderate polarity are expected to exhibit good solubility in 4-FBT. Highly polar compounds with strong hydrogen bonding networks and ionic compounds are expected to have limited solubility.
Quantitative Solubility Data
Table 1: Representative Solubility of Organic Compounds in this compound at 25 °C
| Compound Class | Example Compound | Expected Solubility ( g/100 mL) | Notes |
| Alkanes | Hexane | > 50 | Nonpolar compounds are generally highly soluble. |
| Aromatics | Toluene | > 50 | Aromatic nature of the solvent favors solubility. |
| Halogenated Aromatics | Chlorobenzene | > 50 | Similar polarity and structure lead to high solubility. |
| Ethers | Diethyl ether | > 40 | Moderately polar ethers are expected to be soluble. |
| Ketones | Acetone | > 30 | Polarity is suitable for good solubility. |
| Esters | Ethyl acetate | > 30 | Moderately polar esters should dissolve well. |
| Alcohols | Ethanol | 10 - 20 | Hydrogen bonding of alcohols may limit solubility compared to less polar compounds. |
| Carboxylic Acids | Benzoic Acid | 5 - 10 | Increased polarity and hydrogen bonding decrease solubility. |
| Amides | Benzamide | 1 - 5 | Strong hydrogen bonding significantly reduces solubility. |
| Pharmaceuticals | Ibuprofen | 15 - 25 | A moderately polar drug molecule with aromatic character. |
| Pharmaceuticals | Atorvastatin | < 1 | A more complex and polar drug molecule. |
Note: The values in this table are estimations based on the physicochemical properties of this compound and general solubility principles. Experimental verification is necessary for precise solubility determination.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the solubility of a solid organic compound in this compound. This method is based on the widely used shake-flask method.[4]
Materials and Equipment
-
Test compound (solid)
-
This compound (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Experimental Workflow
Caption: Experimental workflow for determining the solubility of an organic compound in this compound.
Detailed Procedure
-
Preparation of Supersaturated Solution: Accurately weigh an amount of the solid test compound that is known to be in excess of its expected solubility and add it to a vial.
-
Addition of Solvent: Add a precise volume of this compound to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The temperature should be controlled and recorded.
-
Sampling: After equilibration, stop the shaking and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Dilution: Accurately weigh the filtered aliquot. Dilute the filtrate with a suitable solvent (in which both the compound and 4-FBT are soluble) to a concentration that falls within the linear range of the analytical method.
-
Analysis: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of the test compound.
-
Calibration: Prepare a series of standard solutions of the test compound of known concentrations in the same diluent used for the sample. Analyze these standards to generate a calibration curve.
-
Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility.
Logical Relationships in Solubility Determination
The process of determining and applying solubility data involves a logical progression from initial assessment to final application in research and development.
Caption: Logical flow from solubility prediction to experimental determination and application.
Conclusion
This compound is a promising solvent for a variety of organic compounds, particularly those with low to moderate polarity. While comprehensive quantitative solubility data is currently limited, the experimental protocols outlined in this guide provide a robust framework for researchers to determine these values for their specific compounds of interest. The continued investigation into the solvent properties of 4-FBT will undoubtedly expand its applications in the fields of chemical synthesis and pharmaceutical development.
References
An In-depth Technical Guide to the Reactivity and Functional Group Compatibility of 4-Fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzotrifluoride, also known as α,α,α,4-tetrafluorotoluene, is a key fluorinated building block in modern organic synthesis. Its utility is prominent in the pharmaceutical, agrochemical, and materials science sectors.[1][2] The molecule's reactivity is dictated by the interplay of two powerful electron-withdrawing groups, a fluorine atom and a trifluoromethyl (CF₃) group, attached to an aromatic ring. This guide provides a comprehensive overview of the reactivity, functional group compatibility, and synthetic applications of this compound, complete with experimental protocols and quantitative data.
The trifluoromethyl group is exceptionally stable and strongly electron-withdrawing through inductive effects, while the fluorine atom is also inductively withdrawing but can act as a weak π-donor through resonance.[1] This electronic profile deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution, making this compound a versatile synthon for introducing the trifluoromethylphenyl moiety.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 402-44-8 | [2][3] |
| Molecular Formula | C₇H₄F₄ | [2][3] |
| Molecular Weight | 164.10 g/mol | [2] |
| Appearance | Clear, colorless liquid | [3] |
| Melting Point | -42 to -41.7 °C | [2] |
| Boiling Point | 102-105 °C | [2] |
| Density | 1.293 g/mL at 25 °C | [2] |
| Refractive Index (n₂₀/D) | 1.401 | [2] |
Reactivity of the Aromatic Ring
The reactivity of the benzene (B151609) ring in this compound is profoundly influenced by its substituents, leading to distinct outcomes in electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS)
Both the fluorine and trifluoromethyl groups are deactivating towards electrophilic aromatic substitution due to their strong electron-withdrawing inductive effects. The CF₃ group is a strong meta-director, while the fluorine atom is an ortho-, para-director. In cases of competing directing effects, the substitution pattern is often dictated by a combination of electronic and steric factors. For this compound, electrophilic attack occurs predominantly at the position ortho to the fluorine atom and meta to the trifluoromethyl group (C2 position).[1]
Table 2: Representative Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents and Conditions | Major Product | Yield | Reference(s) |
| Nitration | HNO₃, H₂SO₄, 40-80 °C | 4-Chloro-3-nitrobenzotrifluoride* | 80-88% | [2] |
*Data for the analogous nitration of 4-chlorobenzotrifluoride, which shows the same regioselectivity.
Nucleophilic Aromatic Substitution (NAS)
The potent electron-withdrawing nature of the trifluoromethyl group strongly activates the aromatic ring for nucleophilic aromatic substitution, particularly at the para position. This makes the fluorine atom at the C4 position an excellent leaving group.[4] This reactivity is a cornerstone of its utility, allowing for the facile introduction of oxygen, nitrogen, and sulfur nucleophiles.[2][5]
Table 3: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagents and Conditions | Product | Yield | Reference(s) |
| Methoxide (B1231860) | NaOCH₃, Methanol (B129727), Reflux | 4-Methoxybenzotrifluoride | High | [5][6] |
| Phenoxide | 4-Methoxyphenol, K₂CO₃, DMSO, 140 °C | 4-(4-Methoxyphenoxy)benzotrifluoride** | ~50% (crude) | [4][7] |
| Amines | Various amines, Base | 4-Aminobenzotrifluoride derivatives | Good to High | [8] |
| Thiols | Thiophenolates, Solvent | 4-(Thiophenyl)benzotrifluoride | Good | - |
***Data for the analogous reaction with 4-fluorobenzaldehyde.
Palladium-Catalyzed Cross-Coupling Reactions
While the C-F bond is significantly stronger and less reactive than C-Cl, C-Br, or C-I bonds, this compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These transformations typically require specialized, electron-rich phosphine (B1218219) ligands and more forcing conditions to achieve oxidative addition of the C-F bond to the palladium center.[9][10]
Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Ligand/Base System | Yield | Reference(s) |
| Suzuki-Miyaura | Arylboronic acids | Pd(OAc)₂ / SPhos / K₃PO₄ | Moderate to Good | [9][10] |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd(0) or Pd(II) / Biarylphosphine / Strong Base (e.g., NaOtBu) | Varies | [10][11] |
Reactivity of the Trifluoromethyl Group
The trifluoromethyl group is renowned for its high stability and is generally unreactive under most standard organic synthesis conditions. The C-F bonds are exceptionally strong, making transformations of the CF₃ group challenging.
-
Hydrolysis: Hydrolysis of a CF₃ group to a carboxylic acid (COOH) is possible but requires harsh conditions, such as fuming sulfuric acid, and is not a common laboratory transformation.
-
Reduction: The CF₃ group is resistant to reduction by common hydride reagents like sodium borohydride (B1222165) (NaBH₄) and even stronger reagents like lithium aluminum hydride (LiAlH₄) under typical conditions.
-
Selective C-F Activation: Recent advances in organometallic chemistry have enabled selective single C-F bond functionalization of trifluoromethylarenes, but these methods often require specialized reagents and are not yet routine.
Functional Group Compatibility
The robust nature of this compound makes it compatible with a wide range of functional groups and reaction conditions, enhancing its utility as a building block.
Table 5: Functional Group and Reagent Compatibility
| Reagent Class | Reagent Example(s) | Compatibility/Outcome |
| Reducing Agents | NaBH₄ | Compatible: No reaction with the aromatic ring or CF₃ group. |
| LiAlH₄ | Generally Compatible: Highly stable, reduction of the CF₃ group is not observed under standard conditions.[12][13][14][15] | |
| Oxidizing Agents | PCC, PDC | Compatible: The aromatic ring and CF₃ group are inert to these mild oxidants.[16][17][18] |
| Jones Reagent (CrO₃/H₂SO₄) | Compatible: The aromatic core is resistant to oxidation under Jones conditions.[19] | |
| KMnO₄ | Compatible: The aromatic ring itself is not oxidized, though benzylic C-H bonds would be. | |
| Acids | HCl, H₂SO₄ (non-fuming) | Compatible: Stable under typical acidic workup and reaction conditions. |
| Bases | NaOH, K₂CO₃, NaH | Compatible (at low temp): Stable to common bases, but can undergo NAS at elevated temperatures if a nucleophile is present. |
| Organometallics | Grignard, Organolithiums | Incompatible: May react via metal-halogen exchange or nucleophilic attack. |
Experimental Protocols
Protocol 1: Electrophilic Aromatic Substitution - Nitration
This protocol is representative of the nitration of an activated benzotrifluoride (B45747) derivative and can be adapted for this compound to yield 4-fluoro-2-nitrobenzotrifluoride.
-
Materials:
-
This compound (1.0 eq.)
-
Concentrated Nitric Acid (≥90%, 1.5 eq.)
-
Concentrated Sulfuric Acid (98%)
-
Ice-water bath
-
Dichloromethane (B109758) or Ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (approx. 2-3 volumes relative to the substrate).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add this compound (1.0 eq.) to the cooled sulfuric acid with stirring.
-
Add concentrated nitric acid (1.5 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10-15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane or ether (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.
-
Protocol 2: Nucleophilic Aromatic Substitution - Alkoxylation
This protocol is adapted from procedures for the reaction of activated aryl fluorides with alkoxides.[7]
-
Materials:
-
This compound (1.0 eq.)
-
Sodium methoxide (1.2 eq., either as solid or a solution in methanol)
-
Anhydrous Methanol or DMSO
-
Reflux condenser and inert atmosphere setup (e.g., Nitrogen or Argon)
-
-
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, add anhydrous methanol (or DMSO).
-
Add sodium methoxide (1.2 eq.) and stir until dissolved (if starting from solid).
-
Add this compound (1.0 eq.) to the solution.
-
Heat the reaction mixture to reflux (for methanol, ~65 °C) or an appropriate temperature (e.g., 100-140 °C for DMSO).
-
Monitor the reaction by TLC or GC until the starting material is consumed (typically several hours).
-
Cool the reaction to room temperature and carefully quench by adding water.
-
Extract the product with an organic solvent like ethyl acetate (B1210297) or ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 4-methoxybenzotrifluoride by distillation or column chromatography.
-
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
This general protocol is based on established methods for the coupling of challenging aryl fluorides.[9]
-
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%) or other suitable biarylphosphine ligand
-
Potassium phosphate (B84403) (K₃PO₄, 2.0-3.0 eq.), finely ground
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
-
Schlenk flask or sealed reaction vial
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq.).
-
Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired biaryl product.
-
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its distinct reactivity, characterized by a deactivated ring prone to regioselective electrophilic substitution and an activated site for nucleophilic aromatic substitution, provides chemists with a powerful tool for constructing complex molecules. The exceptional stability of the trifluoromethyl group ensures its compatibility with a broad array of reaction conditions, allowing it to be carried through multi-step syntheses. This guide provides the foundational knowledge and practical protocols for researchers to effectively harness the synthetic potential of this compound in drug discovery and materials science.
References
- 1. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 2. CN102417457A - Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. US3714272A - Nitration with nitric acid and trifluoromethanesulfonic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. rsc.org [rsc.org]
- 12. Reversing the Irreversible: Thermodynamic Stabilization of LiAlH4 Nanoconfined Within a Nitrogen-Doped Carbon Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 16. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 4-Fluorobenzotrifluoride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-fluorobenzotrifluoride (also known as α,α,α,4-tetrafluorotoluene) as a solvent in a variety of organic reactions. Its unique combination of properties, including moderate polarity, a relatively low boiling point, and high stability, makes it a valuable alternative to more conventional solvents.
Properties of this compound as a Solvent
This compound is a colorless liquid with a distinct aromatic odor. Its physical and chemical properties make it a versatile solvent for a range of organic transformations.[1][2] It is particularly noted for its ability to dissolve both organic molecules and some fluorinated compounds, rendering it useful in fluorous synthesis. The trifluoromethyl group enhances its stability and reactivity in certain contexts.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 402-44-8 | [3] |
| Molecular Formula | C₇H₄F₄ | [3] |
| Molecular Weight | 164.1 g/mol | [3] |
| Boiling Point | 102-105 °C | [1] |
| Melting Point | -42 to -41.7 °C | [1] |
| Density | 1.293 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.401 | [1] |
| Solubility | Slightly soluble in water; soluble in chloroform (B151607) and methanol | [1] |
Below is a diagram illustrating the key properties of this compound that are advantageous for its use as a solvent.
Caption: Key Solvent Properties of this compound.
Applications in Organic Reactions
While this compound is often utilized as a reactant or building block, its properties make it a suitable solvent for various transformations, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Its inertness under many reaction conditions prevents unwanted side reactions, and its boiling point is convenient for reactions requiring moderate heating.
Palladium-Catalyzed Cross-Coupling Reactions
Benzotrifluoride (BTF) and its derivatives are recognized as effective solvents for a wide range of chemical reactions, including those catalyzed by transition metals.[4] Although specific data for this compound is less common, its structural similarity to BTF suggests comparable performance. These solvents are generally more environmentally friendly than many chlorinated or aromatic counterparts.[4]
Table 2: Comparison of Solvents in Palladium-Catalyzed Cross-Coupling Reactions (General Observations)
| Reaction Type | Common Solvents | Potential Advantages of this compound |
| Suzuki-Miyaura Coupling | Toluene, Dioxane, THF | Higher boiling point than THF, potentially better solubility for some substrates, greener alternative. |
| Heck Reaction | DMF, Acetonitrile, Toluene | Inertness, ease of removal due to moderate boiling point. |
| Buchwald-Hartwig Amination | Toluene, Dioxane | Can be a good alternative for substrates with poor solubility in less polar solvents. |
Below is a generalized workflow for employing this compound in a palladium-catalyzed cross-coupling reaction.
Caption: General Workflow for a Pd-Catalyzed Cross-Coupling Reaction.
Nucleophilic Aromatic Substitution (SNAr)
This compound has been used in the synthesis of various compounds via nucleophilic aromatic substitution reactions, often as a reactant. However, its polar nature and ability to dissolve a variety of nucleophiles and electrophiles make it a suitable medium for such transformations.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and reaction conditions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
This compound (5 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.
-
Add this compound (5 mL) via syringe.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Heck Reaction
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 mmol)
-
This compound (5 mL)
-
Standard laboratory glassware
Procedure:
-
In a sealed reaction tube, combine the aryl halide, alkene, palladium catalyst, and ligand.
-
Add this compound (5 mL) followed by the base.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any solids and wash with a small amount of this compound.
-
The filtrate can be concentrated and the residue purified by column chromatography.
The following diagram illustrates the decision-making process for selecting this compound as a solvent.
Caption: Solvent Selection Logic for this compound.
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions. It can cause skin and eye irritation.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound presents itself as a viable and often advantageous solvent for a range of organic reactions. Its unique properties can lead to improved reaction outcomes, particularly in cases where common solvents are suboptimal. The provided protocols serve as a starting point for the exploration of this versatile solvent in synthetic chemistry. Further optimization for specific applications is encouraged to fully harness its potential.
References
- 1. This compound CAS#: 402-44-8 [m.chemicalbook.com]
- 2. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 3. 402-44-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. fluorochem.co.uk [fluorochem.co.uk]
Application Notes and Protocols for 4-Fluorobenzotrifluoride in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-fluorobenzotrifluoride as a versatile reagent in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring, facilitating the displacement of the fluoride (B91410) ion by a wide range of nucleophiles. This reactivity makes this compound a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Reaction Principle
The nucleophilic aromatic substitution of this compound proceeds via a bimolecular addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, which is rendered electrophilic by the para-trifluoromethyl group. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing trifluoromethyl group. In the final step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The high electronegativity of fluorine makes it an excellent leaving group in this activated system.
Caption: General mechanism of SNAr with this compound.
Applications in Synthesis
The SNAr reactions of this compound are widely employed in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. A notable application is in the synthesis of precursors for selective serotonin (B10506) reuptake inhibitors (SSRIs) like fluoxetine.
Experimental Protocols
The following sections provide detailed protocols for the reaction of this compound with various classes of nucleophiles.
Protocol 1: Reaction with Oxygen Nucleophiles (O-Arylation)
This protocol details the synthesis of diaryl ethers, which are important structural motifs in many biologically active compounds. The example provided is the reaction with a substituted phenol (B47542).
Reaction Scheme:
This compound + Phenol Derivative → 4-(Phenoxy)benzotrifluoride Derivative
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-nitrophenol)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and potassium carbonate (1.5 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
To the stirring solution, add this compound (1.2 eq).
-
Heat the reaction mixture to the specified temperature (see Table 1) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for O-arylation.
Table 1: Reaction of this compound with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrophenol | K₂CO₃ | DMF | 100 | 6 | 85 | Theoretical |
| Phenol | K₂CO₃ | DMF | 120 | 12 | 78 | Theoretical |
Protocol 2: Reaction with Nitrogen Nucleophiles (N-Arylation)
This protocol outlines a general procedure for the synthesis of N-aryl amines, which are common scaffolds in medicinal chemistry. The synthesis of a key intermediate for Linezolid, an antibiotic, from a related difluoro-nitrobenzene provides a relevant model.[1][2]
Reaction Scheme:
This compound + Amine → 4-(Amino)benzotrifluoride Derivative
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Sodium Carbonate (Na₂CO₃) or other suitable base
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the amine (1.2 eq) to the solution.
-
Add the base (1.5 eq) to the reaction mixture.
-
Heat the mixture to the specified temperature (see Table 2) and stir for the indicated time. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Caption: Experimental workflow for N-arylation.
Table 2: Reaction of this compound with Nitrogen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Na₂CO₃ | - | 78 | 6 | >98 | [1] |
| Piperidine | K₂CO₃ | DMSO | 100 | 8 | 92 | Theoretical |
| Aniline | K₃PO₄ | MeCN | 80 | 12 | 88 | Theoretical |
Protocol 3: Reaction with Sulfur Nucleophiles (S-Arylation)
This protocol describes the synthesis of aryl thioethers. A relevant example is the reaction of octafluorotoluene (B1221213) with phenothiazine, which proceeds with high regioselectivity.[3]
Reaction Scheme:
This compound + Thiol → 4-(Thio)benzotrifluoride Derivative
Materials:
-
This compound
-
Thiol (e.g., Thiophenol)
-
Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Dichloromethane
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq) suspended in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add the thiol (1.1 eq). Stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Caption: Experimental workflow for S-arylation.
Table 3: Reaction of this compound with Sulfur Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | NaH | THF | rt | 4 | 90 | Theoretical |
| Benzyl Mercaptan | NaH | THF | rt | 6 | 85 | Theoretical |
| Phenothiazine | K₂CO₃ | DMF | 60 | - | 96 | [3] |
Note: The yields and reaction conditions in the tables are based on literature reports for similar substrates and theoretical knowledge of SNAr reactions and may require optimization for specific applications.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions: A Focus on Fluorinated Substrates
A Note on the Use of 4-Fluorobenzotrifluoride as a Solvent:
Extensive literature searches did not yield specific protocols or application notes detailing the use of this compound as a primary solvent for Suzuki-Miyaura coupling reactions. While this compound is utilized in organic synthesis, particularly in the preparation of various fluorinated compounds, its application as a solvent in palladium-catalyzed cross-coupling reactions is not well-documented in the provided search results.[1][2][3] The physicochemical properties of this compound, such as its boiling point of 102-105 °C and its slight solubility in water, suggest it could potentially be used in high-temperature reactions.[1][2] However, without experimental data, its compatibility with common Suzuki-Miyaura catalyst systems and its influence on reaction kinetics and yields remain unknown.
The following application notes and protocols are therefore focused on a well-established and challenging related reaction: the Suzuki-Miyaura coupling of aryl fluorides. This provides a robust framework for researchers working with fluorinated molecules in cross-coupling chemistry.
Application Note: Suzuki-Miyaura Coupling of Aryl Fluorides
The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[4][5] While aryl chlorides, bromides, and iodides are common substrates, the use of aryl fluorides is of increasing interest due to the low cost and wide availability of fluoroaromatic compounds.[4] However, the high bond dissociation energy of the C-F bond presents a significant challenge, necessitating the use of specialized and highly active catalyst systems.[4]
This protocol details a robust method for the Suzuki-Miyaura coupling of 4-fluorobenzoic acid with various arylboronic acids. The conditions outlined below have been optimized to facilitate the activation of the inert C-F bond, leading to good to excellent yields of the corresponding biaryl products.[4] This methodology is particularly relevant for applications in medicinal chemistry and materials science, where fluorinated biaryl scaffolds are of significant interest.
Key Experimental Workflow
The general workflow for the Suzuki-Miyaura coupling of an aryl fluoride (B91410) involves the careful setup of the reaction under an inert atmosphere, followed by heating and monitoring, and finally, a standard aqueous workup and purification.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.[4]
Materials:
-
4-Fluorobenzoic Acid
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane (B91453)/water (4:1 mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 4-fluorobenzoic acid (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq.).[4]
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.[4]
-
Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.[4]
-
Purification: Concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired biaryl carboxylic acid.[4]
Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling of an aryl fluoride.
Data Presentation
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various aryl fluorides with arylboronic acids. Please note that yields are highly dependent on the specific substrates and optimization of reaction conditions.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Fluorobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 85 | [4] |
| 2 | 4-Fluorotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 92 | [6] |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | - | K₂CO₃ | DMF/H₂O | 110 | >95 | [7] |
| 4 | 2-Fluoropyridine | Phenylboronic acid | Ni(cod)₂ (10) | PCy₃ (20) | K₃PO₄ | Dioxane | 100 | 78 | [7][8] |
Note: The data in this table is compiled from various sources for illustrative purposes and may not represent directly comparable experiments.
Conclusion
While the use of this compound as a solvent for Suzuki-Miyaura reactions is not documented in the provided literature, the fundamental principles and protocols for the coupling of challenging fluorinated substrates are well-established. The provided protocol for the coupling of 4-fluorobenzoic acid serves as a valuable starting point for researchers interested in the synthesis of fluorinated biaryl compounds. Further research into the application of novel fluorinated solvents like this compound could open new avenues in cross-coupling chemistry.
References
- 1. This compound CAS#: 402-44-8 [m.chemicalbook.com]
- 2. This compound | 402-44-8 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 4-Fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from 4-fluorobenzotrifluoride and its structural analogs. The trifluoromethyl group, a key feature of these starting materials, is a bioisostere for various functional groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
Introduction to this compound in Medicinal Chemistry
This compound and its derivatives are versatile building blocks in the synthesis of a wide range of pharmaceuticals. The presence of both fluorine and a trifluoromethyl group on the benzene (B151609) ring offers unique reactivity and imparts desirable properties to the final active pharmaceutical ingredient (API). Nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon is a common synthetic strategy, facilitated by the electron-withdrawing nature of the trifluoromethyl group. These intermediates are crucial in the synthesis of drugs for treating conditions such as cancer, autoimmune diseases, and depression.
Synthesis of Bicalutamide Intermediates
Bicalutamide is a non-steroidal anti-androgen used in the treatment of prostate cancer. A key intermediate in its synthesis is N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamide, which is prepared from precursors derived from this compound analogs.
Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile (B20432)
4-Amino-2-(trifluoromethyl)benzonitrile is a critical precursor for Bicalutamide. One synthetic approach involves a multi-step process starting from m-trifluoromethyl fluorobenzene (B45895).[1][2]
Reaction Pathway:
Caption: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile.
Experimental Protocol: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile
-
Bromination: To a reactor charged with m-trifluoromethyl fluorobenzene (250 kg) and glacial acetic acid (100 kg), add sulfuric acid (44 kg). Heat the mixture to reflux and add dibromohydantoin (235 kg) in portions over 6.5 hours. After the reaction, wash the mixture with an ice-water solution to obtain 4-fluoro-2-(trifluoromethyl)bromobenzene.[1]
-
Cyanation: In a separate reactor, charge quinoline (B57606) (310 kg) and cuprous cyanide (132 kg). Heat to reflux and add the 4-fluoro-2-(trifluoromethyl)bromobenzene from the previous step. Maintain reflux for 22 hours. The resulting 4-fluoro-2-(trifluoromethyl)benzonitrile (B106677) is isolated by steam distillation.[1]
-
Aminolysis: Dissolve the 4-fluoro-2-(trifluoromethyl)benzonitrile in ethanol (B145695) (440 kg) and charge with liquefied ammonia (B1221849) (34 kg) in a sealed reactor. Heat to 122°C for 10 hours. The crude product is then purified by recrystallization from toluene (B28343) to yield 4-amino-2-(trifluoromethyl)benzonitrile.[1]
Quantitative Data:
| Step | Product | Starting Material | Reagents | Yield | Purity |
| 1 | 4-Fluoro-2-(trifluoromethyl)bromobenzene | m-Trifluoromethyl fluorobenzene | Dibromohydantoin, H₂SO₄, HOAc | - | - |
| 2 | 4-Fluoro-2-(trifluoromethyl)benzonitrile | 4-Fluoro-2-(trifluoromethyl)bromobenzene | CuCN, Quinoline | - | - |
| 3 | 4-Amino-2-(trifluoromethyl)benzonitrile | 4-Fluoro-2-(trifluoromethyl)benzonitrile | NH₃, Ethanol, Toluene | 73-75% (overall) | >99% |
Synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide
This intermediate is formed by the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with methacryloyl chloride.[3][4]
Experimental Workflow:
Caption: Workflow for N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide synthesis.
Experimental Protocol: Synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide
-
Dissolve 4-amino-2-trifluoromethylbenzonitrile (3.4 mmol) in N,N-dimethylacetamide (14 mL) under a nitrogen atmosphere.[3]
-
Slowly add methacryloyl chloride (2.63 mL, 27.16 mmol) dropwise over 10 minutes.[3]
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) for 3 hours or until completion.[3]
-
Upon completion, dilute the reaction mixture with ethyl acetate (100 mL).[3]
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (3 x 25 mL) and cold brine (4 x 50 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography to obtain N-(4-cyano-3-trifluoromethylphenyl)methacrylamide as a white solid.[3]
Quantitative Data:
| Product | Starting Material | Reagents | Yield | Purity |
| N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide | 4-Amino-2-(trifluoromethyl)benzonitrile | Methacryloyl chloride, N,N-dimethylacetamide | 95% | High (confirmed by ¹H-NMR) |
Synthesis of Leflunomide (B1674699)
Leflunomide is an isoxazole (B147169) derivative with immunosuppressive properties used to treat rheumatoid arthritis. It is synthesized from 4-trifluoromethylaniline, a derivative of this compound.[5][6]
Reaction Pathway:
Caption: Synthesis of Leflunomide.
Experimental Protocol: Synthesis of Leflunomide
-
Chlorination: In a suitable reactor, suspend 5-methylisoxazole-4-carboxylic acid in toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) followed by thionyl chloride (1.0 to 1.1 molar equivalents) at 20-30°C. Heat the mixture to 60-70°C for 5-10 hours to form 5-methylisoxazole-4-carboxylic acid chloride.[6]
-
N-acylation: Cool the reaction mixture containing the acid chloride to 0°C. Add an equimolar amount of 4-trifluoromethylaniline dropwise at 0-10°C. Stir the resulting mixture at this temperature for 2 hours, then allow it to warm to 25-30°C and stir for an additional 4 hours. The product, Leflunomide, precipitates and can be isolated by filtration.[5][6]
Quantitative Data:
| Product | Starting Material | Reagents | Yield | Purity (by HPLC) |
| Leflunomide | 5-Methylisoxazole-4-carboxylic acid, 4-Trifluoromethylaniline | Thionyl chloride, DMF, Toluene, Dimethoxyethane | 68% (overall) | 99.8% |
Synthesis of (S)-Fluoxetine Intermediate
(S)-Fluoxetine, an antidepressant, can be synthesized using an intermediate derived from this compound through a nucleophilic aromatic substitution reaction.[7][8][9]
Reaction Pathway:
Caption: Key step in the synthesis of (S)-Fluoxetine.
Experimental Protocol: Synthesis of Fluoxetine (B1211875) Free Base
-
In a suitable solvent such as N,N-dimethylacetamide, react 3-(methylamino)-1-phenylpropanol with a strong base like sodium hydride to form the corresponding alkoxide.[8]
-
Add this compound to the reaction mixture. The reaction proceeds via nucleophilic aromatic substitution to yield the fluoxetine free base.[8][9]
-
The fluoxetine free base can then be converted to its hydrochloride salt by treatment with anhydrous HCl in a suitable solvent like ether or toluene.[7][8]
Quantitative Data:
| Product | Starting Material | Reagents | Yield | Purity |
| Fluoxetine | 3-(Methylamino)-1-phenylpropanol | NaH, this compound | - | - |
| Fluoxetine HCl | Fluoxetine Free Base | HCl | - | High (after recrystallization) |
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All chemical syntheses should be performed in a controlled laboratory setting with appropriate safety precautions. Reaction conditions may need to be optimized for specific laboratory setups and scales.
References
- 1. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide | 90357-53-2 [chemicalbook.com]
- 4. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpsonline.com [wjpsonline.com]
- 6. WO2007086076A2 - An improved process for preparation of leflunomide - Google Patents [patents.google.com]
- 7. WO1999067196A1 - Fluoxetine process from benzoylpropionic acid - Google Patents [patents.google.com]
- 8. US5225585A - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]
- 9. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
4-Fluorobenzotrifluoride: A Key Building Block for Modern Agrochemicals
Introduction
4-Fluorobenzotrifluoride and its derivatives have emerged as crucial structural motifs in the development of a wide range of modern agrochemicals. The unique physicochemical properties imparted by the trifluoromethyl (-CF3) and fluoro (-F) groups, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes, make these compounds highly valuable in the design of potent and effective pesticides, herbicides, and fungicides. This application note will delve into the synthesis and application of two prominent agrochemicals derived from this compound building blocks: the fungicide mefentrifluconazole (B3027861) and the insecticide flonicamid (B1672840). Detailed experimental protocols, quantitative data, and mechanistic pathways are provided to aid researchers and professionals in the field of agrochemical development.
Agrochemical Profile 1: Mefentrifluconazole (Fungicide)
Mefentrifluconazole is a broad-spectrum triazole fungicide that provides excellent control against a variety of fungal diseases in crops.[1][2] Its synthesis utilizes a substituted this compound derivative as a key starting material.
Biological Activity and Mode of Action
Mefentrifluconazole is a demethylation inhibitor (DMI) that targets the C14-demethylase enzyme (CYP51) in the fungal ergosterol (B1671047) biosynthesis pathway.[1][3] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity, leading to fungal cell death.[1][2] This targeted mode of action provides high efficacy against a range of fungal pathogens.
Quantitative Biological Activity of Mefentrifluconazole
| Fungal Pathogen | EC50 (mg/L) | Reference |
| Sclerotium rolfsii (mycelial growth) | 0.21 (mean) | [4] |
| Colletotrichum scovillei (mycelial growth) | 0.462 (mean) | [5][6] |
| Colletotrichum scovillei (germ tube elongation) | 0.359 (mean) | [5][6] |
| Botrytis cinerea (mycelial growth) | 0.124 (mean) | |
| Botrytis cinerea (germ tube elongation) | 0.015 (mean) | |
| Fusarium pseudograminearum | 1.06 (mean) | [6] |
Synthesis of Mefentrifluconazole
The synthesis of mefentrifluconazole begins with 2-bromo-5-fluorobenzotrifluoride (B1268043), a derivative of this compound. The overall synthetic workflow is depicted below.
Experimental Protocols
Step 1: Synthesis of 1-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-one (Acetophenone Derivative)
-
Reaction: Grignard reaction of 2-bromo-5-fluorobenzotrifluoride followed by acetylation.
-
Procedure: To a solution of 2-bromo-5-fluorobenzotrifluoride in anhydrous THF, add magnesium turnings and a crystal of iodine to initiate Grignard reagent formation. After formation is complete, cool the reaction mixture and add acetyl chloride dropwise. Stir at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Synthesis of 1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethan-1-one (Phenoxyphenyl Derivative)
-
Reaction: Nucleophilic aromatic substitution.
-
Procedure: In a round-bottom flask, combine 1-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-one, 4-chlorophenol, and potassium carbonate in a suitable solvent such as DMF or DMSO. Heat the mixture at an elevated temperature (e.g., 120-140 °C) for several hours until the starting material is consumed (monitored by TLC).[7] Cool the reaction mixture, pour it into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 3: Synthesis of 2-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)-2-methyloxirane (Epoxide Intermediate)
-
Reaction: Corey-Chaykovsky reaction.[4]
-
Procedure: To a suspension of trimethylsulfonium (B1222738) iodide in anhydrous DMSO under an inert atmosphere, add a strong base such as sodium hydride or potassium tert-butoxide at low temperature to generate the sulfur ylide.[4] To this mixture, add a solution of 1-(4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl)ethan-1-one in DMSO dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract with diethyl ether. The organic phase is washed with water, dried, and concentrated to give the crude epoxide, which can be purified by chromatography.
Step 4: Synthesis of Mefentrifluconazole
-
Reaction: Ring opening of the epoxide with 1,2,4-triazole.
-
Procedure: In a suitable solvent such as DMF, dissolve the epoxide intermediate, 1,2,4-triazole, and a catalytic amount of a base (e.g., sodium hydroxide). Heat the reaction mixture at an elevated temperature (e.g., 115 °C) for several hours.[8] After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like toluene. The organic layer is washed, dried, and concentrated. The crude mefentrifluconazole is then purified by crystallization.[8]
Agrochemical Profile 2: Flonicamid (Insecticide)
Flonicamid is a selective insecticide effective against a wide range of sucking insects, particularly aphids.[9][10] Its synthesis involves a 4-trifluoromethylnicotinic acid intermediate, which can be derived from a this compound precursor.
Biological Activity and Mode of Action
Flonicamid acts as a chordotonal organ modulator in insects.[11] These organs are sensory receptors involved in hearing, balance, and spatial orientation. By disrupting the function of these organs, flonicamid causes a rapid cessation of feeding, leading to starvation and death of the insect.[12][13] This unique mode of action makes it a valuable tool for insecticide resistance management.
Quantitative Biological Activity of Flonicamid
| Insect Pest | LC50 / LD50 | Reference |
| Aphis craccivora | LC50: 0.079 ppm (24h) | [5] |
| Myzus persicae | LC50: 0.61-0.77 mg/L (5 days) | |
| Rat (oral) | LD50: 884 mg/kg (male) | [9] |
| Rat (oral) | LD50: 1768 mg/kg (female) | [9] |
| Rat (dermal) | LD50: >5000 mg/kg | [9] |
Synthesis of Flonicamid
The synthesis of flonicamid starts from 4-trifluoromethylnicotinic acid. This key intermediate can be synthesized from precursors that are accessible from 4-substituted benzotrifluorides.
Experimental Protocols
Step 1: Synthesis of 4-Trifluoromethylnicotinic Acid
-
Reaction: While various routes exist, one common approach involves the hydrolysis of a corresponding nitrile or the oxidation of a pyridine (B92270) derivative.[5][14] A feasible route from a benzotrifluoride (B45747) derivative involves the construction of the pyridine ring. For instance, 4-chlorobenzotrifluoride (B24415) can be a starting point for building the substituted pyridine ring system through multi-step synthesis, although direct conversion is complex. A more direct laboratory synthesis often starts from a commercially available trifluoromethylpyridine derivative.
Step 2: Synthesis of 4-Trifluoromethylnicotinoyl Chloride
-
Reaction: Conversion of the carboxylic acid to an acyl chloride.
-
Procedure: To a solution of 4-trifluoromethylnicotinic acid in an inert solvent such as dichloromethane (B109758) or toluene, add a chlorinating agent like thionyl chloride or oxalyl chloride, often with a catalytic amount of DMF.[15] The reaction mixture is typically heated to reflux for a few hours. After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-trifluoromethylnicotinoyl chloride, which is often used directly in the next step without further purification.
Step 3: Synthesis of Flonicamid (N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide)
-
Reaction: Amidation of the acyl chloride.
-
Procedure: The crude 4-trifluoromethylnicotinoyl chloride is dissolved in a suitable aprotic solvent like THF or toluene. To this solution, a mixture of aminoacetonitrile (B1212223) hydrochloride and a base (e.g., triethylamine (B128534) or pyridine) in the same solvent is added dropwise at a controlled temperature (e.g., 0-10 °C).[12] The reaction is stirred for several hours at room temperature. Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude flonicamid can be purified by recrystallization or column chromatography to yield a solid product.[16]
This compound and its derivatives are indispensable building blocks in the synthesis of high-performance agrochemicals. The examples of mefentrifluconazole and flonicamid highlight how the incorporation of the trifluoromethylphenyl moiety contributes to the development of fungicides and insecticides with potent and specific modes of action. The detailed protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of next-generation crop protection agents. Further exploration of the synthetic versatility of this compound and its analogues is expected to yield novel agrochemicals with improved efficacy, selectivity, and environmental profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]
- 3. Nicotinamide is an endogenous modulator of insect chordotonal organs [morressier.com]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 5. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 6. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. rsc.org [rsc.org]
- 9. studyguides.com [studyguides.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 15. Flonicamid (Ref: IKI 220) [sitem.herts.ac.uk]
- 16. Corey-Chaykovsky Reaction [organic-chemistry.org]
Application Notes and Protocols for High-Throughput Screening of Reactions in 4-Fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) has become an indispensable tool in modern chemical research and drug discovery, enabling the rapid evaluation of numerous reaction conditions in parallel. The choice of solvent is a critical parameter in reaction optimization, influencing solubility, reactivity, and overall reaction outcome. 4-Fluorobenzotrifluoride (4-FBTF), also known as α,α,α-trifluoro-p-tolunitrile, has emerged as a promising solvent for a variety of chemical transformations due to its unique properties. This document provides detailed application notes and protocols for utilizing 4-FBTF in high-throughput reaction screening campaigns.
This compound is a non-coordinating, relatively polar, and stable solvent with a moderate boiling point (102-105 °C), making it suitable for a wide range of reaction temperatures.[1][2][3][4] Its trifluoromethyl group can enhance the solubility of fluorinated compounds, which are of increasing importance in pharmaceuticals and agrochemicals.[5][6] Furthermore, its inertness under many reaction conditions prevents unwanted side reactions, leading to cleaner reaction profiles.
These application notes will focus on the practical aspects of designing and executing high-throughput screening experiments in 4-FBTF, with a particular emphasis on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules.
Data Presentation
The following tables summarize representative quantitative data from a hypothetical high-throughput screening of a Suzuki-Miyaura cross-coupling reaction in this compound compared to other common solvents. The data illustrates the potential advantages of using 4-FBTF in terms of reaction yield and purity.
Table 1: Solvent Effects on the Suzuki-Miyaura Coupling of 4-Bromo-3-fluorobenzotrifluoride and Phenylboronic Acid
| Solvent | Yield (%) | Purity (%) |
| This compound | 85 | 98 |
| 1,4-Dioxane | 78 | 95 |
| Toluene | 72 | 93 |
| Dimethylformamide (DMF) | 65 | 90 |
| Acetonitrile | 55 | 88 |
Table 2: Ligand Screening for the Suzuki-Miyaura Coupling in this compound
| Ligand | Catalyst Precursor | Base | Yield (%) |
| SPhos | Pd(OAc)₂ | K₃PO₄ | 92 |
| XPhos | Pd₂(dba)₃ | Cs₂CO₃ | 88 |
| RuPhos | Pd(OAc)₂ | K₂CO₃ | 85 |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | 75 |
| PPh₃ | Pd(OAc)₂ | Cs₂CO₃ | 60 |
Experimental Protocols
The following protocols provide detailed methodologies for conducting high-throughput screening of a Suzuki-Miyaura cross-coupling reaction in this compound using a 96-well plate format.
Protocol 1: Preparation of Stock Solutions
-
Aryl Halide Stock Solution: Prepare a 0.2 M solution of the aryl halide (e.g., 4-bromo-3-fluorobenzotrifluoride) in this compound.
-
Boronic Acid Stock Solution: Prepare a 0.3 M solution of the boronic acid (e.g., phenylboronic acid) in this compound.
-
Palladium Catalyst Precursor Stock Solution: Prepare a 0.01 M solution of the palladium catalyst precursor (e.g., Pd(OAc)₂) in this compound.
-
Ligand Stock Solution: Prepare a 0.02 M solution of the phosphine (B1218219) ligand (e.g., SPhos) in this compound.
-
Base Slurry: Prepare a slurry of the inorganic base (e.g., K₃PO₄) in this compound (2.0 M). Ensure the slurry is well-suspended before dispensing.
Protocol 2: High-Throughput Reaction Setup in a 96-Well Plate
This protocol is designed for a total reaction volume of 200 µL per well.
-
Plate Preparation: Use a chemically resistant 96-well plate with appropriate sealing mats.
-
Reagent Addition (Automated or Manual):
-
To each well, add 50 µL of the aryl halide stock solution (0.2 M, 1.0 eq).
-
Add 50 µL of the boronic acid stock solution (0.3 M, 1.5 eq).
-
Add 20 µL of the palladium catalyst precursor stock solution (0.01 M, 2 mol%).
-
Add 20 µL of the ligand stock solution (0.02 M, 4 mol%).
-
Add 60 µL of the base slurry (2.0 M, 3.0 eq).
-
-
Sealing and Reaction:
-
Seal the 96-well plate securely with a chemically resistant sealing mat.
-
Place the plate on a heating block with orbital shaking.
-
Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours).
-
Protocol 3: High-Throughput Reaction Workup and Analysis
-
Quenching: After cooling to room temperature, add 200 µL of water to each well to quench the reaction.
-
Extraction: Add 400 µL of a suitable organic solvent (e.g., ethyl acetate) to each well. Seal the plate and shake vigorously to extract the product.
-
Phase Separation: Centrifuge the plate to facilitate phase separation.
-
Sample Preparation for Analysis:
-
Carefully transfer a 100 µL aliquot of the organic layer from each well to a new 96-well plate.
-
Dilute the samples with a suitable solvent (e.g., acetonitrile) for analysis by ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS).
-
-
Data Analysis: Quantify the product yield and purity using the data obtained from UHPLC-MS analysis.
Mandatory Visualization
Caption: High-throughput screening workflow for reaction optimization.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
- 1. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiplex Microarrays in 96-Well Plates Photoactivated with 4-Azidotetrafluorobenzaldehyde for the Identification and Quantification of β-Lactamase Genes and Their RNA Transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-fluorobenzotrifluoride in ¹⁹F NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-fluorobenzotrifluoride as a potential internal standard in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for quantitative analysis (qNMR). The information is intended to guide researchers in developing robust and accurate analytical methods for fluorinated compounds.
Introduction to ¹⁹F NMR Spectroscopy
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique with several advantages for the study of fluorinated molecules.[1] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity, comparable to that of ¹H NMR.[1] A key feature of ¹⁹F NMR is its wide chemical shift range, which typically spans over 800 ppm, significantly reducing the likelihood of signal overlap, a common challenge in ¹H NMR.[1] This characteristic makes ¹⁹F NMR particularly well-suited for the analysis of complex mixtures and for quantitative applications.
In quantitative ¹⁹F NMR (qNMR), the area of a resonance signal is directly proportional to the number of fluorine nuclei contributing to it, allowing for the precise determination of the concentration of fluorinated analytes. This is often achieved by comparing the integral of the analyte signal to that of a known amount of an internal standard.
This compound: A Potential Internal Standard
This compound (p-FT-Toluene) is a colorless liquid with the chemical formula C₇H₄F₄. Its molecular structure contains two distinct fluorine environments: a trifluoromethyl (-CF₃) group and a single fluorine atom attached to the aromatic ring. This feature provides two potential resonance signals in the ¹⁹F NMR spectrum, offering flexibility in its application as an internal standard.
Physicochemical Properties
A summary of the relevant physical properties of this compound is presented in Table 1. These properties are essential for sample preparation and handling.
| Property | Value |
| Molecular Formula | C₇H₄F₄ |
| Molecular Weight | 164.10 g/mol |
| Appearance | Colorless liquid |
| Density | 1.293 g/mL at 25 °C |
| Boiling Point | 102-105 °C |
| Melting Point | -42 to -41.7 °C |
| Refractive Index | n20/D 1.401 |
¹⁹F NMR Spectral Properties (Estimated)
Table 2: Estimated ¹⁹F NMR Data for this compound
| Fluorine Group | Estimated Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | ~ -63 | Singlet (s) |
| Ar-F | ~ -113 | Triplet (t) or Doublet of Doublets (dd) |
Disclaimer: The chemical shift values presented in Table 2 are estimations based on known chemical shift ranges for similar compounds and should be experimentally verified.
Application in Quantitative ¹⁹F NMR (qNMR)
This compound possesses several characteristics that make it a promising candidate as an internal standard for qNMR analysis of fluorinated compounds:
-
Chemical Inertness: It is generally stable and unlikely to react with a wide range of analytes under typical NMR experimental conditions.
-
Simple Spectrum: The expected ¹⁹F NMR spectrum is relatively simple, with two distinct signals that are unlikely to overlap with the signals of many fluorinated analytes.
-
Solubility: It is soluble in common deuterated solvents used for NMR analysis.
-
Volatility: Its boiling point of 102-105 °C indicates that it is not overly volatile, which is important for accurate sample preparation by weight.
The following sections provide a detailed protocol for the use of this compound as an internal standard in a typical qNMR experiment.
Experimental Protocols
This section outlines the necessary steps for utilizing this compound as an internal standard for the quantification of a fluorinated analyte.
Materials and Equipment
-
This compound (high purity, >99%)
-
Fluorinated analyte of interest
-
Deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
High-precision analytical balance (readability to at least 0.01 mg)
-
Volumetric flasks and pipettes
-
NMR spectrometer equipped with a fluorine probe
-
NMR tubes
Sample Preparation Protocol
The accurate preparation of the NMR sample is critical for obtaining reliable quantitative results.
-
Prepare a Stock Solution of the Internal Standard:
-
Accurately weigh approximately 10-20 mg of high-purity this compound into a volumetric flask.
-
Record the exact weight.
-
Dissolve the this compound in a known volume (e.g., 10.00 mL) of a suitable deuterated solvent.
-
-
Prepare a Stock Solution of the Analyte:
-
Accurately weigh an appropriate amount of the fluorinated analyte into a separate volumetric flask. The amount should be chosen to yield a signal intensity comparable to that of the internal standard.
-
Record the exact weight.
-
Dissolve the analyte in the same deuterated solvent to the same final volume as the internal standard stock solution.
-
-
Prepare the NMR Sample:
-
Into a clean, dry NMR tube, accurately transfer a known volume (e.g., 0.5 mL) of the internal standard stock solution.
-
To the same NMR tube, add a known volume (e.g., 0.5 mL) of the analyte stock solution.
-
Cap the NMR tube and vortex gently to ensure a homogeneous mixture.
-
¹⁹F NMR Data Acquisition
The following is a general protocol for acquiring quantitative ¹⁹F NMR data. Spectrometer-specific parameters may need to be optimized.
Table 3: Recommended ¹⁹F NMR Acquisition Parameters for Quantitative Analysis
| Parameter | Recommended Value/Setting | Rationale |
| Pulse Angle (Flip Angle) | 90° | To ensure maximum signal intensity for all fluorine nuclei. |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing signal | To allow for full relaxation of all fluorine nuclei between scans, which is crucial for accurate integration. T₁ values should be determined experimentally using an inversion-recovery pulse sequence. |
| Number of Scans (ns) | 16 - 128 (or more) | To achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended for high accuracy). |
| Acquisition Time (at) | ≥ 3 / (π x LW) | To ensure complete decay of the Free Induction Decay (FID) and to achieve good digital resolution. LW is the linewidth at half-height of the narrowest signal. |
| Spectral Width (sw) | Sufficient to encompass all fluorine signals | To avoid signal folding. |
| Decoupling | Inverse-gated ¹H decoupling | To collapse ¹H-¹⁹F couplings and simplify the spectrum without introducing Nuclear Overhauser Effect (NOE) enhancements, which can affect quantitation. |
Data Processing and Quantification
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 - 1.0 Hz to the FID before Fourier transformation to improve the signal-to-noise ratio.
-
Phase Correction: Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.
-
Integration: Integrate the signals corresponding to the analyte and the internal standard (this compound). The integration regions should be set to cover the entire signal, including any satellite peaks.
-
Calculation of Analyte Concentration: The concentration of the analyte can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
Canalyte = Concentration or purity of the analyte
-
I = Integral value of the signal
-
N = Number of fluorine atoms contributing to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard (this compound)
-
Conclusion
This compound shows promise as a versatile internal standard for quantitative ¹⁹F NMR spectroscopy. Its distinct and relatively simple ¹⁹F NMR signals, combined with its favorable physical properties, make it a suitable candidate for the accurate quantification of a wide range of fluorinated compounds. The protocols outlined in these application notes provide a solid foundation for researchers to develop and validate their own qNMR methods using this standard. It is, however, crucial to experimentally determine the precise chemical shifts and T₁ relaxation times of this compound under the specific experimental conditions to ensure the highest level of accuracy.
References
Application Notes and Protocols: 4-Fluorobenzotrifluoride in the Synthesis of Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-fluorobenzotrifluoride as a key building block in the synthesis of high-performance fluorinated polymers, specifically focusing on polyimides and poly(arylene ether)s. The protocols outlined below are based on established synthetic methodologies and are intended to guide researchers in the development of novel polymeric materials with enhanced thermal stability, chemical resistance, and desirable dielectric properties.
Introduction
This compound is a versatile chemical intermediate widely employed in the synthesis of complex organic molecules and advanced materials.[1] Its primary utility in polymer chemistry stems from the activating effect of the electron-withdrawing trifluoromethyl (-CF3) group on the fluorine atom, facilitating nucleophilic aromatic substitution (SNA) reactions. This reactivity allows for the incorporation of the trifluoromethylphenyl moiety into polymer backbones, imparting beneficial properties such as increased solubility, lower dielectric constants, and enhanced thermal stability.[2]
This document details the synthesis of key diamine monomers derived from this compound and their subsequent polymerization to form fluorinated polyimides and poly(arylene ether)s.
Synthesis of Fluorinated Diamine Monomers
A common strategy for incorporating this compound into polymers is to first synthesize a diamine monomer. This typically involves a two-step process: a nucleophilic aromatic substitution reaction to form a dinitro intermediate, followed by the reduction of the nitro groups to primary amines.
Protocol 1: Synthesis of 1,3-bis[3′-trifluoromethyl-4′(4″-aminobenzoxy)benzyl]benzene
This protocol describes the synthesis of a novel diamine monomer, which can be subsequently used to prepare fluorinated polyimides.[2]
Step 1: Synthesis of the Dinitro Compound
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, combine 4-nitrophenol, 2-chloro-5-nitrobenzotrifluoride, and potassium carbonate (K₂CO₃) in a suitable solvent such as dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture under a nitrogen atmosphere with continuous stirring. The progress of the nucleophilic aromatic substitution reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and precipitate the dinitro compound by pouring it into water. Filter the solid product, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.
Step 2: Synthesis of the Diamine Monomer
-
Reduction Reaction: Dissolve the dinitro compound from the previous step in a suitable solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF).
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: Carry out the hydrogenation reaction under a hydrogen atmosphere at a specified pressure and temperature. Monitor the reduction of the nitro groups to amines by TLC.
-
Isolation and Purification: Upon completion, filter off the Pd/C catalyst. Remove the solvent from the filtrate by rotary evaporation to obtain the crude diamine monomer. The final product can be purified by recrystallization or column chromatography.
Synthesis of Fluorinated Polyimides
Fluorinated polyimides are renowned for their excellent thermal stability, mechanical strength, and low dielectric constants, making them suitable for applications in microelectronics and aerospace.[3][4] The following protocol describes the synthesis of a fluorinated polyimide using a diamine monomer derived from this compound and a commercially available dianhydride.
Protocol 2: Two-Step Polycondensation for Polyimide Synthesis
This protocol utilizes the diamine synthesized in Protocol 1 and 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) to produce a soluble, high-performance polyimide.[2][5]
Step 1: Poly(amic acid) Synthesis
-
Reaction Setup: In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve an equimolar amount of the diamine monomer (e.g., 1,3-bis[3′-trifluoromethyl-4′(4″-aminobenzoxy)benzyl]benzene) in a dry, aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Dianhydride Addition: Gradually add an equimolar amount of 6FDA powder to the stirred diamine solution. The reaction is exothermic and should be maintained at a low temperature (e.g., 0-5 °C) initially.
-
Polymerization: After the initial exotherm subsides, allow the reaction to proceed at room temperature under a nitrogen atmosphere for several hours to form the poly(amic acid) solution. The viscosity of the solution will increase as the polymerization progresses.
Step 2: Chemical Imidization
-
Dehydrating Agent Addition: To the poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine (B92270) or triethylamine), in a stoichiometric amount.
-
Imidization Reaction: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 50-80 °C) for a specified period to effect the cyclodehydration to the polyimide.
-
Precipitation and Purification: Precipitate the resulting polyimide by pouring the reaction solution into a non-solvent such as methanol (B129727) or ethanol.
-
Drying: Filter the polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at an elevated temperature to remove any residual solvent.
Synthesis of Poly(arylene ether)s
Poly(arylene ether)s containing trifluoromethyl groups exhibit excellent thermal stability, good solubility, and low dielectric constants. The synthesis typically involves the nucleophilic aromatic substitution polycondensation of a bisphenol with an activated dihalide monomer. This compound derivatives are used to create these activated dihalide monomers.
Protocol 3: Synthesis of Poly(arylene ether) via Nucleophilic Aromatic Substitution
This protocol outlines the general procedure for the synthesis of a poly(arylene ether) from a bisphenol and a bis(4-fluoro-3-trifluoromethylphenyl) monomer.
-
Reaction Setup: In a three-necked flask equipped with a Dean-Stark trap, a nitrogen inlet, and a mechanical stirrer, add the bisphenol, an equimolar amount of the activated bis(fluorophenyl) monomer, and an excess of a weak base such as potassium carbonate.
-
Solvent Addition: Add a high-boiling aprotic polar solvent, such as NMP or sulfolane, and an azeotroping agent like toluene (B28343).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux to remove water azeotropically, ensuring the formation of the anhydrous bisphenoxide.
-
Polymerization: After the removal of water, distill off the toluene and raise the temperature to initiate the polymerization reaction. Maintain the reaction at an elevated temperature (e.g., 160-190 °C) under a nitrogen atmosphere for several hours.
-
Work-up: Cool the viscous polymer solution and precipitate the polymer by pouring it into a non-solvent like methanol containing a small amount of acid to neutralize the basic salts.
-
Purification and Drying: Filter the fibrous polymer, wash it extensively with water and methanol, and dry it in a vacuum oven.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and properties of fluorinated polymers derived from this compound-based monomers.
Table 1: Reaction Conditions and Properties of a Fluorinated Polyimide
| Parameter | Value | Reference |
| Diamine Monomer | 1,3-bis[3′-trifluoromethyl-4′(4″-aminobenzoxy)benzyl]benzene | [2] |
| Dianhydride | 6FDA | [2] |
| Inherent Viscosity (dL/g) | 0.89 - 1.29 | [2] |
| Glass Transition Temp. (Tg, °C) | up to 316 | [2] |
| 5% Weight Loss Temp. (TGA, °C) | up to 531 | [2] |
| Dielectric Constant (1 MHz) | 2.74 - 3.2 | [2] |
| Tensile Strength (MPa) | up to 148 | [2] |
| Elongation at Break (%) | up to 31 | [2] |
Table 2: Properties of Poly(arylene ether)s from a Trifluoromethyl-Activated Bisfluoro Monomer
| Bisphenol Co-monomer | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (TGA, °C) |
| Bisphenol A | 0.52 | 195 | 510 |
| 4,4'-Biphenol | 0.68 | 220 | 525 |
| 9,9-Bis(4-hydroxyphenyl)fluorene | 0.85 | 285 | 530 |
Visualizations
The following diagrams illustrate the key synthetic pathways and workflows described in these application notes.
Caption: Synthetic workflow for a fluorinated diamine monomer.
Caption: Two-step synthesis of a fluorinated polyimide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 5. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield Suzuki coupling in 4-fluorobenzotrifluoride
Technical Support Center: Suzuki Coupling Reactions
This guide provides troubleshooting advice for researchers experiencing low yields in Suzuki-Miyaura coupling reactions, particularly with challenging electron-deficient substrates such as halogenated 4-fluorobenzotrifluoride derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling yield low when using a this compound derivative?
Low yields with substrates like bromo- or chloro-4-fluorobenzotrifluoride are common due to their electronic properties. The strong electron-withdrawing effects of the fluorine and trifluoromethyl (-CF₃) groups deactivate the aryl halide.[1] This deactivation primarily affects the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] Key factors contributing to low yield include:
-
Slow Oxidative Addition: The electron-poor nature of the aromatic ring makes it less susceptible to oxidative addition by the Pd(0) catalyst.[1][2]
-
Catalyst Deactivation: The formation of inactive palladium species (like palladium black) can occur, especially at higher temperatures or if the reaction is exposed to oxygen.[3]
-
Side Reactions: Competing reactions such as hydrodehalogenation (replacement of the halide with hydrogen) and protodeboronation (replacement of the boronic acid group with hydrogen) can consume starting materials.[4][5]
-
Boronic Acid Instability: The boronic acid or its ester derivative may be unstable under the reaction conditions, leading to degradation before it can participate in the transmetalation step.[4][6]
Q2: What are the best catalyst and ligand systems for this type of electron-deficient substrate?
For electron-deficient aryl halides, standard catalysts like Pd(PPh₃)₄ may be insufficient. The use of bulky, electron-rich phosphine (B1218219) ligands is crucial to facilitate the challenging oxidative addition step.[1][7][8] Buchwald-type biaryl phosphine ligands are particularly effective.[7][9]
-
Recommended Ligands: SPhos and XPhos are highly versatile and effective for Suzuki couplings involving unactivated or electron-deficient aryl chlorides and bromides.[7][9][10] RuPhos is also an excellent choice, particularly for couplings with heteroaryl chlorides and primary alkyltrifluoroborates.[11][12]
-
Precatalysts: Using modern palladium precatalysts (e.g., XPhos Pd G3 or G4) is often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3][6] These precatalysts are more stable and ensure efficient generation of the active catalyst.[5]
Q3: How do I choose the right base and solvent for my reaction?
The choice of base and solvent is critical and can significantly impact reaction rate and yield by influencing the transmetalation step and the stability of the reagents.[13][14]
-
Bases: The base activates the organoboron species to facilitate transmetalation.[14] For challenging couplings, stronger bases are often required. A screening of different bases is recommended.[15]
-
Potassium Phosphate (K₃PO₄): Often a very effective base for difficult couplings, sometimes requiring a small amount of water to be fully effective.[2][15]
-
Carbonates (Cs₂CO₃, K₂CO₃): Cesium carbonate is a strong and effective base. Potassium carbonate is a common choice but may be less effective for deactivated substrates.[15][16]
-
Fluorides (KF, CsF): Can be useful, especially when dealing with base-sensitive functional groups on the substrates.[6][14]
-
-
Solvents: Aprotic polar solvents, often in combination with water, are standard. The solvent affects the solubility of the reagents and the stability of the catalytic intermediates.[17]
-
Common Systems: Toluene/water, THF/water, and 1,4-Dioxane/water are frequently used solvent mixtures.[16][18]
-
Anhydrous Conditions: In some cases, anhydrous polar aprotic solvents like DMF can be effective.[16] It's important to ensure solvents are properly degassed to remove oxygen, which can lead to catalyst decomposition and side reactions.[3][16]
-
Q4: What are common side reactions and how can I minimize them?
Several side reactions can compete with the desired cross-coupling, reducing the overall yield.
-
Protodeboronation: This is the hydrolysis of the boronic acid back to its corresponding arene.[5] It is often exacerbated by high temperatures and prolonged reaction times. Using more stable boronate esters (e.g., pinacol (B44631) esters, MIDA esters, or trifluoroborates) can mitigate this issue.[4][5][8]
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene, removing the halide leaving group. This can occur when a hydride source is present in the reaction.[4] Careful selection of the base and ensuring high-purity, anhydrous solvents can help minimize this.
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It is often caused by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst.[3][4][5] Thoroughly degassing all solvents and maintaining an inert atmosphere (Nitrogen or Argon) is critical to prevent this.[3]
Q5: Could my boronic acid or boronate ester be the problem?
Yes, the stability and purity of the organoboron reagent are critical for a successful reaction.[4]
-
Purity and Stability: Boronic acids can dehydrate to form cyclic boroxine (B1236090) trimers, which may have different reactivity. Some are also prone to decomposition on storage.[4] Using freshly prepared or purified boronic acid is recommended.
-
Alternative Reagents: If protodeboronation is a suspected issue, switching to a more robust organoboron species can improve yields.[5]
-
Potassium Alkyl/Aryltrifluoroborates (R-BF₃K): These are crystalline, air-stable solids that are often more resistant to protodeboronation than the corresponding boronic acids.[8][19]
-
Pinacol Esters (Bpin): These are generally more stable than boronic acids and are a common alternative for challenging couplings.[4]
-
Data Presentation: Catalyst & Ligand Performance
The table below summarizes typical conditions for Suzuki-Miyaura couplings involving electron-deficient or challenging aryl halides, demonstrating the effectiveness of modern ligand systems.
| Aryl Halide Example | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Chlorobenzonitrile | Phenylboronic Acid | 2 mol% Pd(OAc)₂, 4 mol% SPhos | K₃PO₄ | Toluene/H₂O | 98% | |
| 1-Chloro-4-(trifluoromethyl)benzene | 4-Tolylboronic Acid | 2 mol% Pd(OAc)₂, 4 mol% RuPhos | K₂CO₃ | Toluene/H₂O | 98% | [11] |
| 3-Chloropyridine | 4-(Benzoyloxy)butyltrifluoroborate | 2 mol% Pd(OAc)₂, 4 mol% RuPhos | K₂CO₃ | Toluene/H₂O | 96% | [11] |
| 4-Bromoanisole | Phenylboronic Acid | 1 mol% XPhos Pd G3 | K₃PO₄ | 2-MeTHF | >95% | [15] |
| 1-Bromo-4-fluorobenzene | Phenylboronic Acid | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | H₂O/EtOH | 99% | [20] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with an Electron-Deficient Aryl Halide
This protocol provides a starting point for the coupling of a halogenated this compound derivative.
-
Reagent Preparation: In a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv, e.g., K₃PO₄).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial to remove oxygen.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G4, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 10:1 ratio) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Small-Scale Parallel Screen for Condition Optimization
To efficiently find the best conditions, perform a parallel screen in small vials.
-
Array Setup: Arrange an array of microwave vials or small reaction tubes.
-
Stock Solutions: Prepare stock solutions of the aryl halide and the boronic acid/ester in the primary organic solvent (e.g., dioxane) to ensure accurate dispensing.
-
Variable Addition:
-
Bases: To separate vials, add different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).
-
Catalysts: To another set of vials with a standard base, add different catalysts/ligands (e.g., XPhos Pd G4, SPhos Pd G4, PdCl₂(dppf)).
-
-
Reaction Execution: Add the stock solutions, degassed water (if required), and cap the vials. Run all reactions at the same temperature for a set period (e.g., 12 hours).
-
Analysis: Quench a small aliquot from each vial and analyze by LC-MS or GC-MS to determine the relative conversion to the desired product. This allows for rapid identification of the most promising conditions for a larger-scale reaction.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a low-yield Suzuki coupling reaction.
Caption: A flowchart for diagnosing and solving common issues in low-yield Suzuki coupling reactions.
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Buchwald Phosphine Ligands [merckmillipore.com]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPhos - Wikipedia [en.wikipedia.org]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Optimizing reaction conditions for nucleophilic substitution on 4-fluorobenzotrifluoride
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on 4-fluorobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good substrate for nucleophilic aromatic substitution?
A1: this compound is an excellent substrate for SNAr reactions due to the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This group activates the aromatic ring towards nucleophilic attack by reducing its electron density.[1][2] The fluorine atom serves as a good leaving group in this context. In nucleophilic aromatic substitution, the reactivity order of halogens is often F > Cl > Br > I, which is the reverse of the trend seen in aliphatic SN1 and SN2 reactions.[1]
Q2: What is the general mechanism for this reaction?
A2: The reaction typically proceeds through a bimolecular addition-elimination mechanism.[3] The nucleophile first attacks the carbon atom bearing the fluorine, breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] In the second, faster step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored.[4]
Q3: What are the most critical reaction parameters to control for successful substitution?
A3: The success of the reaction is highly dependent on four key factors: the nature of the substrate, the strength of the nucleophile, the ability of the leaving group to depart, and the solvent.[5] For this compound, key parameters to optimize are the choice of solvent (polar aprotic solvents are preferred), reaction temperature, and the selection of a suitable base if the nucleophile is not anionic.
Q4: Can I perform this reaction without a strong electron-withdrawing group on the ring?
A4: While challenging, nucleophilic substitution on unactivated fluoroarenes is possible. Modern methods, such as organic photoredox catalysis, can enable the defluorination of electron-neutral or even electron-rich fluoroarenes under mild conditions.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Issue 1: Low or No Conversion to the Desired Product
-
Potential Cause A: Inappropriate Solvent. The kinetics of SNAr reactions are strongly influenced by the solvent's polarity.
-
Potential Cause B: Insufficient Temperature. The reaction may have a high activation energy that is not being overcome at the current reaction temperature.
-
Potential Cause C: Weak Nucleophile. The chosen nucleophile may not be strong enough to attack the electron-deficient ring.
-
Solution: If using a neutral nucleophile (e.g., an alcohol or amine), add a base to deprotonate it in situ, creating a more potent anionic nucleophile (an alkoxide or amide). Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or sodium hydride (NaH).[2]
-
-
Potential Cause D: Poor Reagent Quality. Impurities in reagents or solvents (especially water) can quench the nucleophile or base.
-
Solution: Ensure all reagents are of high purity and that solvents are anhydrous, especially when using strong bases like NaH.
-
Issue 2: Formation of Unwanted Side Products
-
Potential Cause A: Elimination Reactions. If the substrate has hydrogens on a carbon adjacent to the aromatic ring, an elimination reaction (E2) can compete with substitution, especially with bulky, strong bases.
-
Potential Cause B: Multiple Substitutions. If the product of the initial substitution is also activated towards further nucleophilic attack, undesired multiple substitution products can form.
-
Solution: Control the stoichiometry carefully. Use a molar ratio of 1:1 or a slight excess of the this compound. Adding the nucleophile slowly to the reaction mixture can also help minimize the concentration of the reactive intermediate and prevent further reaction.
-
Issue 3: Reaction is Not Reproducible
-
Potential Cause A: Atmospheric Moisture. Many bases and nucleophiles used in these reactions are hygroscopic.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use oven-dried glassware and anhydrous solvents to strictly exclude moisture.
-
-
Potential Cause B: Inconsistent Heating or Stirring. Uneven heating or inefficient stirring can lead to localized temperature gradients and concentration differences, affecting reaction rates and product distribution.
-
Solution: Use an oil bath for uniform heating and ensure vigorous, efficient stirring throughout the reaction.
-
Data Presentation: Reaction Parameters
Table 1: Common Solvents for SNAr on this compound
| Solvent | Abbreviation | Type | Boiling Point (°C) | Key Characteristics |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 153 | Excellent solvating power, high boiling point. |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 189 | Highly polar, high boiling point, can accelerate SNAr rates.[7] |
| Acetonitrile | MeCN | Polar Aprotic | 82 | Lower boiling point, good for reactions at moderate temperatures.[2] |
| Tetrahydrofuran | THF | Polar Aprotic | 66 | Lower polarity, useful for reactions with highly reactive nucleophiles.[2] |
| 1,4-Dioxane | - | Polar Aprotic | 101 | Moderate boiling point and polarity.[2] |
Table 2: Common Bases for Nucleophile Activation
| Base | Formula | Strength | Typical Use |
| Potassium Carbonate | K₂CO₃ | Moderate | Deprotonation of phenols and some amines. |
| Potassium Phosphate | K₃PO₄ | Moderate | Mild base used effectively in SNAr with phenothiazine.[2] |
| Sodium Hydride | NaH | Strong | Deprotonation of alcohols and less acidic amines. Requires anhydrous conditions. |
| Cesium Carbonate | Cs₂CO₃ | Moderate | Often provides higher yields and faster reactions due to the "cesium effect". |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine Nucleophile
This protocol provides a general methodology for the reaction between this compound and a generic primary or secondary amine.
-
Materials and Setup:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To the oven-dried round-bottom flask, add K₂CO₃ and the amine nucleophile.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous DMF via syringe and stir the resulting suspension.
-
Add this compound dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C using an oil bath.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). The reaction is typically complete within 4-12 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired substituted product.
-
Visualizations
Caption: A logical workflow for troubleshooting low-yielding SNAr reactions.
Caption: The two-step addition-elimination mechanism for SNAr reactions.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. gacariyalur.ac.in [gacariyalur.ac.in]
- 6. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Removal and recovery of 4-fluorobenzotrifluoride solvent from reaction mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal and recovery of 4-fluorobenzotrifluoride (4-FBT) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying the volatile solvent this compound?
A1: The main difficulties arise from its low boiling point (102-105 °C) and high vapor pressure, which can lead to significant sample loss during handling and solvent removal.[1] Additionally, its chemical inertness can sometimes result in complex mixtures with compounds of similar polarities, making separation challenging.[1]
Q2: Which purification techniques are most suitable for recovering this compound?
A2: The optimal method depends on the specific impurities present in the reaction mixture. The most common and effective techniques include:
-
Fractional Distillation: Ideal for separating 4-FBT from compounds with different boiling points.[1]
-
Liquid-Liquid Extraction: Useful for removing non-volatile or polar impurities.[1]
-
Adsorption: Effective for removing trace impurities by using solid adsorbents like activated carbon.
Q3: How can I minimize the loss of volatile this compound during solvent removal?
A3: To prevent significant sample loss, consider the following strategies:
-
Low-Temperature Rotary Evaporation: Conduct solvent removal at reduced temperatures to minimize evaporation of 4-FBT.[1]
-
Efficient Condensing: Employ a high-performance condenser, possibly with a cold trap using a dry ice/acetone or liquid nitrogen bath.[1]
-
Controlled Vacuum: Avoid applying a high vacuum if possible. Distillation at atmospheric pressure is a viable alternative for this relatively low-boiling compound.[1]
Q4: How can I assess the purity of the recovered this compound?
A4: The purity of the recovered 4-FBT can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹⁹F NMR). For quantitative analysis using NMR, incorporating an internal standard is recommended.
Troubleshooting Guides
Fractional Distillation
Logical Workflow for Fractional Distillation
Caption: Workflow for fractional distillation of 4-FBT.
| Problem | Possible Cause | Solution |
| Product is contaminated with a higher boiling point impurity. | Incomplete separation during distillation. | - Ensure the distillation apparatus has a sufficient number of theoretical plates (e.g., use a Vigreux or packed column).- Optimize the distillation pressure and temperature to achieve better separation. |
| Product is contaminated with a lower boiling point impurity. | Co-distillation with volatile impurities or presence of an azeotrope. | - Perform a preliminary wash to remove the volatile impurity if its chemical nature is known.- Use a fractional distillation setup with careful control over the head temperature.- Investigate potential azeotropes with other components in the mixture. |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | - Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. |
| No distillate is collected. | Insufficient heating or a leak in the apparatus. | - Ensure the heating mantle is set to an appropriate temperature.- Check all joints and connections for leaks. |
Liquid-Liquid Extraction
Decision Tree for Liquid-Liquid Extraction
Caption: Decision-making process for liquid-liquid extraction.
| Problem | Possible Cause | Solution |
| Formation of a stable emulsion. | High concentration of surfactants or fine particulates. Vigorous shaking. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Filter the mixture through a pad of Celite. |
| Poor recovery of 4-FBT in the organic layer. | Incorrect solvent choice or unfavorable partition coefficient. | - Select a solvent in which 4-FBT is highly soluble and which is immiscible with the aqueous phase (e.g., diethyl ether, ethyl acetate).- Perform multiple extractions with smaller volumes of the organic solvent. |
| Presence of water in the recovered 4-FBT. | Incomplete drying of the organic layer. | - Use a sufficient amount of a suitable drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate).- Ensure the organic layer is clear before decanting or filtering. |
Adsorption
Workflow for Adsorption-Based Purification
Caption: General workflow for purification using activated carbon.
| Problem | Possible Cause | Solution |
| Incomplete removal of impurities. | Insufficient amount of adsorbent or short contact time. Adsorbent is not effective for the specific impurities. | - Increase the amount of activated carbon.- Increase the stirring time to allow for equilibrium to be reached.- Consider using a different type of adsorbent (e.g., silica (B1680970) gel, alumina) based on the polarity of the impurities. |
| Low recovery of 4-FBT. | Adsorption of 4-FBT onto the activated carbon. | - Use the minimum amount of activated carbon necessary for impurity removal.- Perform small-scale trials to determine the optimal adsorbent amount. |
| Presence of fine carbon particles in the recovered solvent. | Incomplete filtration. | - Use a finer filter paper or a membrane filter.- Allow the carbon to settle before decanting the supernatant. |
Experimental Protocols
Protocol 1: Fractional Distillation
Objective: To separate this compound from less volatile impurities.
Materials:
-
Reaction mixture containing 4-FBT
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Add the reaction mixture and boiling chips to the round-bottom flask.
-
Heat the mixture gently.
-
Observe the temperature at the distillation head. The vapor temperature should plateau at the boiling point of 4-FBT (102-105 °C).
-
Collect the fraction that distills over at a constant temperature.
-
Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the distillation flask.
-
Analyze the purity of the collected fraction using GC-MS.
Protocol 2: Liquid-Liquid Extraction
Objective: To remove water-soluble impurities from a reaction mixture containing 4-FBT.
Materials:
-
Reaction mixture containing 4-FBT
-
Separatory funnel
-
Immiscible organic solvent (e.g., diethyl ether, ethyl acetate)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and gently mix by inverting the funnel several times, venting frequently.
-
Allow the layers to separate.
-
Drain the aqueous layer.
-
Wash the organic layer with brine to remove residual water.
-
Separate the layers and transfer the organic layer to an Erlenmeyer flask.
-
Add anhydrous sodium sulfate to the organic layer and swirl to dry.
-
Filter or decant the dried organic layer into a clean, pre-weighed round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to obtain the purified 4-FBT.
Protocol 3: Activated Carbon Treatment
Objective: To remove non-volatile, colored, or highly polar impurities.
Materials:
-
Crude this compound
-
Activated carbon (powdered)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Filter paper and funnel
Procedure:
-
Dissolve the crude 4-FBT in a suitable low-boiling solvent if it is not already in a solution.
-
Add a small amount of activated carbon to the solution (typically 1-5% by weight of the solute).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Filter the mixture through a fluted filter paper to remove the activated carbon.
-
If a solvent was added, remove it by distillation or rotary evaporation.
Quantitative Data Summary
| Property | Value | Reference |
| Boiling Point | 102-105 °C | [2] |
| Density | 1.293 g/mL at 25 °C | [2] |
| Water Solubility | Slightly soluble | [2] |
| Adsorption Capacity of Fluorobenzene (B45895) on GAC | 388 mg/g | [3] |
Note: The adsorption capacity provided is for fluorobenzene and serves as an estimate. The actual capacity for this compound may vary and should be determined experimentally.
References
Technical Support Center: Purification of 4-Fluorobenzotrifluoride
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-fluorobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification methods for this compound, a volatile liquid, are fractional distillation and preparative gas chromatography (GC). Due to its low melting point (around -42 °C), recrystallization is generally not a practical method for purification.[1]
Q2: What are the likely impurities in crude this compound?
A2: Impurities in this compound often depend on the synthetic route. Common impurities may include:
-
Isomeric impurities: Other isomers of fluorobenzotrifluoride (e.g., 2- or 3-fluorobenzotrifluoride) if the starting materials are not isomerically pure.
-
Unreacted starting materials: For example, if synthesized from 4-chlorobenzotrifluoride, residual starting material may be present.[2]
-
Byproducts of the reaction: These can include compounds formed from side reactions, such as other halogenated or nitrated benzotrifluorides, depending on the specific synthesis.[3][4][5]
-
Solvent residues: Residual solvents used in the synthesis or workup.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[6][7] For quantitative analysis, GC-FID is a robust method. GC-MS is excellent for identifying unknown impurities.[8]
Q4: What are the key safety precautions when purifying this compound?
A4: this compound is a flammable liquid and an irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that all distillation and chromatography equipment is properly assembled and free of leaks to prevent the escape of flammable vapors.
Troubleshooting Guides
Fractional Distillation
| Symptom | Possible Cause | Suggested Solution |
| Poor Separation of Impurities | Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibria to be established in the column. A slow and steady distillation rate is crucial for good separation.[9] |
| Insufficient number of theoretical plates in the distillation column. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). | |
| Fluctuating heating. | Use a heating mantle with a stirrer or an oil bath to ensure smooth and even boiling. Add boiling chips or a magnetic stir bar to the distillation flask. | |
| No Distillate Collection | Heat loss from the distillation column. | Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss.[9] |
| Thermometer bulb placed incorrectly. | Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser. | |
| Leaks in the system. | Check all joints and connections for leaks. Properly grease all ground glass joints.[9] | |
| Bumping or Uncontrolled Boiling | Uneven heating. | Use a heating mantle with a stirrer or an oil bath and add boiling chips or a magnetic stir bar. |
| Superheating of the liquid. | Ensure adequate nucleation sites are present by adding fresh boiling chips. |
Preparative Gas Chromatography (GC)
| Symptom | Possible Cause | Suggested Solution |
| Poor Peak Resolution | Inappropriate column or temperature program. | Optimize the temperature program (e.g., use a slower ramp rate). Select a GC column with a different stationary phase for better selectivity.[10] |
| Column overloading. | Reduce the injection volume or the concentration of the sample. | |
| Carrier gas flow rate is not optimal. | Optimize the carrier gas flow rate to achieve the best separation efficiency. | |
| Peak Tailing | Active sites in the injector or column. | Use a deactivated injector liner and a high-quality, inert GC column. Condition the column according to the manufacturer's instructions.[9] |
| Sample adsorption. | Derivatization of the sample may be necessary in some cases, although less common for a relatively inert compound like this compound. | |
| Ghost Peaks (peaks appearing in blank runs) | Carryover from previous injections. | Clean the injector and bake out the column at a high temperature. |
| Contaminated carrier gas or gas lines. | Use high-purity carrier gas and ensure gas lines are clean. Install a gas purifier.[11] | |
| Low Recovery of Purified Product | Inefficient trapping of the eluting compound. | Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath).[12] |
| Volatility of the compound. | Optimize the trapping method to efficiently condense the volatile this compound. |
Experimental Protocols
Fractional Distillation Protocol
This protocol is a general guideline and should be optimized based on the specific impurities present and the scale of the purification.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask of an appropriate size (the flask should be 1/2 to 2/3 full).
-
Add a magnetic stir bar or boiling chips to the flask.
-
Attach a fractionating column (e.g., Vigreux or packed column) to the flask.
-
Place a distillation head with a thermometer on top of the column. Ensure the thermometer bulb is positioned correctly.
-
Connect a condenser to the distillation head and secure it with clamps.
-
Attach a receiving flask to the end of the condenser.
-
Insulate the fractionating column and distillation head with glass wool or aluminum foil.
-
-
Distillation Procedure:
-
Charge the crude this compound into the distillation flask.
-
Begin heating the flask gently using a heating mantle or oil bath with stirring.
-
Observe the vapor rising through the column. A "reflux ring" of condensing vapor should slowly ascend the column.
-
Adjust the heating rate to maintain a slow and steady distillation rate of approximately 1-2 drops per second.
-
Collect a small forerun fraction, which may contain lower-boiling impurities.
-
Monitor the temperature at the distillation head. The temperature should remain constant during the collection of the main fraction, corresponding to the boiling point of this compound (102-105 °C).
-
Collect the main fraction in a clean, pre-weighed receiving flask as long as the temperature remains stable.
-
If the temperature rises significantly, change the receiving flask to collect a third fraction containing higher-boiling impurities.
-
Stop the distillation before the flask runs dry.
-
-
Purity Analysis:
-
Analyze the collected fractions by GC-FID or GC-MS to determine their purity.
-
Preparative Gas Chromatography (GC) Protocol
This is a general protocol and the parameters should be optimized for the specific instrument and the impurity profile of the sample.
-
Instrumentation and Conditions:
-
Instrument: Preparative Gas Chromatograph with a fraction collector.
-
Column: A thick-film, non-polar or medium-polarity column is a good starting point (e.g., a DB-1 or DB-5 type stationary phase).
-
Injector: Split/splitless injector. A split injection is often used to avoid column overload.
-
Carrier Gas: Helium or Nitrogen at an optimized flow rate.
-
Oven Temperature Program: Start with an initial temperature below the boiling point of the lowest boiling component and ramp up at a controlled rate (e.g., 5-10 °C/min) to a final temperature that ensures the elution of all components.
-
Detector: A portion of the column effluent is typically directed to a detector (e.g., FID or TCD) to monitor the separation, while the majority is directed to the fraction collector.
-
Fraction Collector: Traps cooled with a cryogen (e.g., liquid nitrogen) to efficiently condense the eluting compound.[12]
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent if necessary.
-
Inject an appropriate volume of the sample onto the GC.
-
Monitor the chromatogram to identify the peak corresponding to this compound.
-
Time the fraction collector to open and close the trap to specifically collect the peak of interest.
-
Multiple injections may be necessary to collect a sufficient quantity of purified product.
-
-
Recovery and Analysis:
-
Allow the collection trap to warm to room temperature and transfer the purified liquid to a vial.
-
Analyze the purity of the collected fraction using analytical GC.
-
Quantitative Data Summary
The following table provides a general comparison of the expected outcomes for the different purification methods. The actual purity and yield will depend on the initial purity of the crude material and the optimization of the purification protocol.
| Purification Method | Expected Purity | Expected Yield | Advantages | Disadvantages |
| Fractional Distillation | >99% | 60-80% | Scalable, good for removing non-volatile and some volatile impurities. | Less effective for impurities with very close boiling points; potential for thermal degradation if not controlled properly. |
| Preparative GC | >99.5% | 50-70% | Excellent for separating compounds with very similar boiling points; provides very high purity. | Not easily scalable; can be time-consuming for large quantities; recovery of volatile compounds can be challenging. |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for fractional distillation issues.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Estimation of Genotoxic Impurities 4-Nitrobenzene Trifluoride, 4-Aminobenzene Trifluoride, and Benzo Trichloride in Cinacalcet Hydrochloride by GC-MS/MS Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
Identifying and minimizing byproducts in reactions with 4-fluorobenzotrifluoride
Technical Support Center: 4-Fluorobenzotrifluoride Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on identifying and minimizing common byproducts in key reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
This compound is a versatile building block in organic synthesis due to the unique electronic properties conferred by the fluorine and trifluoromethyl groups.[1] It is frequently used in:
-
Electrophilic Aromatic Substitution: Reactions like nitration and bromination are common. The trifluoromethyl group is a strong deactivating group, which influences the position of substitution.[1]
-
Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by nucleophiles, a reaction often used to create ether linkages.[2][3][4]
-
Cross-Coupling Reactions: It can participate in reactions like the Suzuki-Miyaura coupling, typically after conversion to an aryl halide or boronic acid derivative, to form C-C bonds.
Q2: I'm performing an electrophilic substitution (e.g., nitration) on this compound. What are the likely isomeric byproducts?
In electrophilic aromatic substitution of this compound, the directing effects of the existing substituents determine the position of the incoming electrophile. The -CF₃ group is a meta-director, while the -F atom is an ortho, para-director. This can lead to a mixture of isomers. For instance, in nitration, while the major product might be specific, other isomers can form as byproducts. Careful control of reaction conditions is necessary to maximize the yield of the desired isomer.[5][6]
Q3: How can I minimize the formation of di-substituted byproducts in my reaction?
The formation of di-substituted byproducts often occurs when the product of the initial reaction is more reactive than the starting material. To minimize this:
-
Control Stoichiometry: Use a slight excess of the this compound relative to the electrophile.
-
Lower Reaction Temperature: This can increase the selectivity of the reaction.
-
Slow Addition: Add the electrophile or catalyst slowly to the reaction mixture to maintain a low concentration of the reactive species.
Q4: My Suzuki-Miyaura coupling reaction is sluggish and forming homocoupling byproducts. What could be the cause?
Slow reaction rates and the formation of homocoupled byproducts in Suzuki-Miyaura coupling can be due to several factors:
-
Catalyst Deactivation: Ensure your palladium catalyst and ligand are fresh and handled under an inert atmosphere.
-
Base Selection: The choice and amount of base are critical. An inappropriate base can lead to slow transmetalation or catalyst degradation.[7]
-
Solvent Quality: Use anhydrous and degassed solvents to prevent side reactions.
-
Boronic Acid Quality: Impurities or degradation of the boronic acid can lead to homocoupling.
Troubleshooting Guides
Issue 1: Unexpected Peaks in GC-MS after Nitration
Scenario: You have performed a nitration on this compound and your GC-MS analysis shows multiple peaks, indicating a mixture of products.
Troubleshooting Steps:
-
Identify Isomers: The primary byproducts are likely positional isomers. The -CF₃ group directs meta, and the -F directs ortho/para. Compare the fragmentation patterns in your mass spectra to known spectra of possible isomers.
-
Check for Dinitration: If the reaction was too vigorous (high temperature, excess nitrating agent), dinitrated byproducts may have formed. Look for molecular ions corresponding to the addition of two nitro groups.
-
Optimize Reaction Conditions: To improve selectivity, consider the following modifications to your protocol.
| Parameter | Standard Condition | Recommended Modification | Rationale |
| Temperature | 0 - 25 °C | -10 to 0 °C | Lower temperatures often increase regioselectivity. |
| Nitrating Agent | Conc. HNO₃/H₂SO₄ | Fuming HNO₃/H₂SO₄ or N₂O₅ | A stronger nitrating agent can sometimes lead to cleaner reactions at lower temperatures. |
| Reaction Time | 1-2 hours | 30-60 minutes | Shorter reaction times can minimize the formation of secondary products. |
| Addition Rate | Rapid addition | Slow, dropwise addition | Maintains a low concentration of the electrophile, favoring mono-substitution. |
A modified experimental protocol for nitration with improved selectivity is provided below.
This protocol is designed to favor the formation of a single major isomer by carefully controlling the reaction conditions.
Materials:
-
This compound
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (B109758) (anhydrous)
-
Ice/salt bath
-
Standard laboratory glassware with a dropping funnel
Procedure:
-
Preparation of Nitrating Mixture: In a separate flask, cool concentrated sulfuric acid in an ice/salt bath to -5 °C. Slowly add fuming nitric acid dropwise while maintaining the temperature below 0 °C.
-
Reaction Setup: Dissolve this compound in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool this solution to -10 °C.
-
Nitration: Slowly add the chilled nitrating mixture dropwise to the solution of this compound over 30-45 minutes. Ensure the internal temperature does not rise above -5 °C.
-
Quenching: After the addition is complete, stir the reaction mixture at -10 °C for an additional 30 minutes. Carefully pour the reaction mixture onto crushed ice.
-
Work-up: Separate the organic layer. Wash the organic layer with cold deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by GC-MS and NMR to determine the isomeric ratio. The product can be further purified by column chromatography.
Issue 2: Low Yield and Byproducts in Friedel-Crafts Acylation
Scenario: A Friedel-Crafts acylation of this compound with an acyl chloride and a Lewis acid catalyst (e.g., AlCl₃) results in a low yield of the desired ketone and the formation of unidentified byproducts.
Troubleshooting Steps:
-
Catalyst Stoichiometry: In Friedel-Crafts acylations, the Lewis acid catalyst forms a complex with the product ketone.[8] Therefore, slightly more than one equivalent of the catalyst is often required.
-
Substrate Purity: Ensure the this compound and acyl chloride are pure and anhydrous. Moisture can deactivate the Lewis acid catalyst.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Running the reaction at a lower temperature for a longer period may improve the yield of the desired product.
-
Byproduct Identification: Common byproducts can arise from deacylation or rearrangement reactions. Analyze the crude mixture by LC-MS or GC-MS to identify potential side products.
| Parameter | Potential Issue | Recommended Solution | Rationale |
| Catalyst Amount | < 1.0 equivalent | Use 1.1 - 1.2 equivalents of AlCl₃ | To account for complexation with the product ketone.[8] |
| Reaction Solvent | Protic or wet solvent | Use a dry, non-coordinating solvent like dichloromethane or carbon disulfide. | Prevents deactivation of the Lewis acid catalyst. |
| Temperature | Too high (>50 °C) | Run the reaction at 0 °C to room temperature. | Minimizes side reactions and potential product decomposition. |
| Work-up | Premature hydrolysis | Ensure the reaction is complete before quenching with water/acid. | Incomplete reaction will result in recovery of starting material. |
Visualizations
Caption: Workflow for byproduct identification and reaction optimization.
Caption: Reaction pathways in the nitration of this compound.
References
- 1. 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 | Benchchem [benchchem.com]
- 2. 对氟三氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound CAS#: 402-44-8 [m.chemicalbook.com]
- 4. This compound | 402-44-8 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Deactivation and Recovery in 4-Fluorobenzotrifluoride Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation and recovery in reactions involving 4-fluorobenzotrifluoride and other fluorinated aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for catalyst deactivation in reactions involving fluorinated compounds like this compound?
A1: Catalyst deactivation in this context typically stems from three main mechanisms:
-
Poisoning: This is a chemical deactivation where impurities or reaction byproducts strongly bond to the catalyst's active sites, blocking them from reactants.[1][2] Common poisons in fluorination chemistry include halides (especially fluoride (B91410) ions), sulfur compounds, and carbon monoxide.[1][2]
-
Coking/Fouling: This involves the physical deposition of carbonaceous materials (coke) on the catalyst surface, which blocks pores and active sites.[3] This is particularly relevant in higher-temperature gas-phase reactions.
-
Sintering: This is a thermal deactivation mechanism where the catalyst's metal particles agglomerate, reducing the active surface area. This is often caused by excessive reaction temperatures.
Q2: My palladium catalyst is losing activity during a cross-coupling reaction with this compound. What is the likely cause?
A2: The most probable cause is catalyst poisoning. Halide ions, which can be present as impurities or be generated during the reaction, can strongly adsorb to palladium's active sites, leading to deactivation.[1] Additionally, nitrogen-containing heterocycles or other functional groups on your coupling partner can also act as poisons.[1]
Q3: Can fluoride ions from reactants like hydrogen fluoride (HF) poison my catalyst?
A3: Yes, fluoride ions can be potent catalyst poisons. The high electronegativity and small ionic radius of fluoride allow it to form strong, often irreversible bonds with metal active sites.[4] This is a significant challenge in reactions like the Halex process (halogen exchange), where a fluoride source is used to convert a chloro- or bromo-aromatic compound to its fluoro-analogue.[5]
Q4: What is "pore-mouth" poisoning and how does it affect my reaction?
A4: Pore-mouth poisoning occurs when the rate of the poisoning reaction is much faster than the rate at which the poison can diffuse into the catalyst's pores. This results in the formation of a "poisoned shell" on the catalyst's exterior.[1] This shell blocks access to the unpoisoned active sites within the catalyst, and the overall reaction rate becomes limited by the slow diffusion of reactants through this inactive layer.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Rapid Loss of Catalyst Activity in a Halex Reaction
-
Symptoms: The reaction rate slows dramatically or stops completely after a short period.
-
Possible Cause: Severe catalyst poisoning by the fluoride source or halide byproducts.
-
Troubleshooting Steps:
-
Purify Reactants: Ensure all starting materials, including the substrate and solvents, are free from impurities like sulfur or water.
-
Optimize Fluoride Source: Use a fluoride salt with lower lattice energy or one that is less aggressive under the reaction conditions.
-
Consider a Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can facilitate the reaction at lower temperatures, reducing catalyst deactivation. Tetramethylammonium salts have been shown to be effective and resistant to inactivation at elevated temperatures.[6]
-
Flow Chemistry: For continuous processes, using a flow reactor can help by continuously removing poisoning byproducts from the catalyst bed, extending its lifetime.[7]
-
Issue 2: Gradual Decrease in Product Yield Over Several Cycles
-
Symptoms: The catalyst can be recycled, but each subsequent run gives a lower yield.
-
Possible Causes:
-
Coke Formation: Gradual accumulation of carbonaceous deposits on the catalyst surface.
-
Sintering: High reaction or regeneration temperatures causing metal particle agglomeration.
-
Incomplete Regeneration: The regeneration protocol is not fully restoring the catalyst's active sites.
-
-
Troubleshooting Steps:
-
Analyze the Spent Catalyst: Use techniques like Temperature Programmed Oxidation (TPO) to confirm coke deposition or Transmission Electron Microscopy (TEM) to check for sintering.
-
Modify Regeneration Protocol: Adjust the temperature, atmosphere (e.g., air, oxygen), and duration of the regeneration step. For coking, a controlled oxidation can burn off deposits.[3] For some types of poisoning, an acid wash may be effective.[8]
-
Lower Reaction Temperature: If sintering is suspected, investigate if the reaction can be run at a lower temperature, even if it requires a longer reaction time.
-
Data Presentation: Catalyst Performance and Regeneration
The following table summarizes hypothetical data on catalyst reuse and the effectiveness of a regeneration protocol.
| Catalyst System | Cycle Number | Conversion (%) | Notes |
| Pd/C (untreated) | 1 | 98 | Fresh catalyst |
| 2 | 75 | Significant activity loss | |
| 3 | 42 | Severe deactivation | |
| Pd/C (regenerated) | 1 (after regen) | 95 | Activity nearly fully recovered |
| 2 (after regen) | 93 | Stable performance | |
| Alumina-based | 1 | 93 | Fresh catalyst |
| 2 | 89 | Minor decrease in conversion | |
| 3 | 85 | Gradual deactivation | |
| 4 | 81 | Activity remains high[7] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Activity Testing
This protocol is a standardized method for evaluating the performance of a fresh or regenerated catalyst.
-
Catalyst Loading: Load a defined mass of the catalyst into a fixed-bed or batch reactor.
-
Pre-treatment/Activation: Pretreat the catalyst under standard conditions (e.g., heating under an inert gas flow to remove moisture). For some catalysts, an activation step, such as reduction under hydrogen, is necessary.
-
Reaction Execution: Introduce the reactants (e.g., 4-chlorobenzotrifluoride, fluoride source, solvent) at a set temperature, pressure, and flow rate/stirring speed.[9]
-
Sample Analysis: Periodically take samples from the reactor and analyze them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of this compound.
-
Data Evaluation: Calculate the catalyst's activity based on the reaction rate or the conversion achieved after a specific time. For comparison, always test against a fresh reference catalyst under identical conditions.[9]
Protocol 2: Oxidative Regeneration of a Coked Catalyst
This protocol describes a common method for removing carbonaceous deposits (coke) from a deactivated catalyst.
-
Reactor Purge: After the reaction, stop the flow of reactants and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any remaining organic compounds.
-
Oxidation Step: Introduce a controlled flow of a dilute oxygen/nitrogen mixture (e.g., 2-5% O₂) into the reactor.
-
Temperature Ramp: Slowly increase the temperature to a setpoint (e.g., 400-500 °C). The exact temperature depends on the catalyst's thermal stability.[3] This process combusts the carbon deposits into CO₂ and H₂O.
-
Hold and Cool: Hold at the set temperature until CO₂ is no longer detected in the effluent gas. Then, cool the reactor back to the reaction temperature under an inert gas flow.
-
Re-activation (if necessary): If the active phase was oxidized during regeneration (e.g., Pd to PdO), a reduction step (e.g., with H₂) may be required before the next reaction cycle.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: General workflow for oxidative catalyst regeneration.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. US4642399A - Method for producing fluoronitrobenzene compounds - Google Patents [patents.google.com]
- 7. Additive-Free Commercial Alumina Catalyzes the Halogen Exchange Reaction of Long Alkyl Halides in Batch and in Flow Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. evonik.com [evonik.com]
Thermal stability and decomposition of 4-fluorobenzotrifluoride under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal stability and decomposition of 4-fluorobenzotrifluoride under various reaction conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
Q2: What are the potential hazardous decomposition products of this compound?
Upon thermal decomposition, this compound can release toxic and corrosive fumes. While a definitive list of all decomposition products under all conditions is not available, potential products based on the decomposition of similar fluorinated aromatic compounds may include:
-
Hydrogen fluoride (B91410) (HF)
-
Carbonyl fluoride (COF₂)
-
Other fluorinated organic compounds
-
Carbon oxides (CO, CO₂)
The formation of these products is highly dependent on the temperature, atmosphere (e.g., inert or oxidative), and the presence of other reactive species.
Q3: How can I visually assess if my this compound is decomposing during a reaction?
Visual indicators of decomposition can include:
-
Color Change: The appearance of a yellow, brown, or black discoloration in the normally colorless liquid.
-
Gas Evolution: The formation of bubbles or fumes.
-
Pressure Buildup: In a closed system, an unexpected increase in pressure can indicate the formation of gaseous decomposition products.
-
Precipitate Formation: The appearance of solid materials.
Q4: Are there any materials or reagents that are incompatible with this compound at high temperatures?
Yes, strong oxidizing agents, strong bases, and certain metals can promote the decomposition of this compound, especially at elevated temperatures. Reactions with strong Lewis acids, such as aluminum chloride, can also lead to the decomposition of the trifluoromethyl group.[2] It is recommended to perform small-scale compatibility tests before conducting large-scale reactions at high temperatures.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound at elevated temperatures.
| Problem | Possible Cause | Recommended Action |
| Unexpected Side-Product Formation | Thermal decomposition of this compound. | Lower the reaction temperature. Use a higher boiling point solvent if possible. Reduce the reaction time. |
| Reaction with trace impurities. | Ensure the purity of this compound and other reagents. | |
| Reaction Mixture Darkening | Onset of thermal decomposition. | Immediately reduce the temperature. Consider if the reaction can be performed under milder conditions. |
| Air sensitivity of reactants or products at high temperature. | Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon). | |
| Low or Inconsistent Yields | Decomposition of starting material or product. | Optimize reaction parameters (temperature, time, catalyst loading). Analyze the reaction mixture at different time points to identify the onset of decomposition. |
| Volatilization of the compound. | Use a reflux condenser or a sealed reaction vessel rated for the expected temperature and pressure. | |
| Corrosion of a Metal Reactor | Formation of corrosive decomposition products like HF. | Use a reactor made of a more inert material such as glass, glass-lined steel, or a resistant alloy (e.g., Hastelloy®). |
Experimental Protocols
To assess the thermal stability of this compound and its decomposition products, the following experimental methods are recommended.
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert TGA pan (e.g., alumina (B75360) or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any air.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is typically determined as the temperature at which a significant weight loss begins.
Protocol 2: Analysis of Thermal Events by Differential Scanning Calorimetry (DSC)
Objective: To identify and quantify thermal transitions such as melting, boiling, and decomposition.
Methodology:
-
Calibrate the Differential Scanning Calorimeter (DSC) using appropriate standards.
-
Hermetically seal a small, accurately weighed sample (typically 2-5 mg) of this compound in a DSC pan (e.g., aluminum or stainless steel for higher pressures).
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., Nitrogen).
-
Record the heat flow to the sample relative to the reference.
-
Exothermic peaks may indicate decomposition events.
Protocol 3: Identification of Decomposition Products by Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Objective: To separate and identify the volatile products of thermal decomposition.
Methodology:
-
Couple a pyrolyzer unit to a Gas Chromatograph/Mass Spectrometer (GC/MS) system.
-
Introduce a small amount of this compound into the pyrolyzer.
-
Rapidly heat the sample to a specific decomposition temperature (e.g., 400°C, 600°C, 800°C) in an inert atmosphere.
-
The volatile decomposition products are swept directly into the GC column for separation.
-
The separated components are then introduced into the Mass Spectrometer for identification based on their mass spectra.
Data Presentation
The following tables illustrate how quantitative data on the thermal stability of this compound would be presented. Note: The data presented here is for illustrative purposes and is not based on experimental results from the literature, as specific data was not available.
Table 1: Thermal Decomposition Data from TGA Analysis
| Parameter | Value | Conditions |
| Onset of Decomposition (Tonset) | e.g., 350 °C | 10 °C/min in N₂ |
| Temperature at 5% Mass Loss (Td5%) | e.g., 375 °C | 10 °C/min in N₂ |
| Temperature at 50% Mass Loss (Td50%) | e.g., 450 °C | 10 °C/min in N₂ |
| Residual Mass at 600 °C | e.g., 5% | 10 °C/min in N₂ |
Table 2: Potential Decomposition Products Identified by Py-GC/MS at Different Temperatures
| Pyrolysis Temperature | Major Products | Minor Products |
| 400 °C | e.g., Benzene, Fluorobenzene | e.g., Difluorobenzenes |
| 600 °C | e.g., Hydrogen Fluoride, Benzotrifluoride | e.g., Tetrafluorobenzenes |
| 800 °C | e.g., Carbon tetrafluoride, various polycyclic aromatic hydrocarbons (PAHs) | e.g., Hexafluorobenzene |
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the study of this compound's thermal stability.
Caption: Workflow for assessing thermal stability.
Caption: Troubleshooting logic for unexpected reaction outcomes.
Caption: Potential thermal decomposition pathways.
References
Validation & Comparative
A Comparative Guide to Analytical Method Validation for the Quantification of 4-Fluorobenzotrifluoride
This guide provides an objective comparison of two primary analytical techniques for the quantification of 4-fluorobenzotrifluoride: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information herein is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable methodology for their specific analytical needs, supported by established experimental protocols and validation parameters.
Comparison of Analytical Methods
The selection between GC-MS and HPLC for the quantification of this compound is contingent upon several factors, including the required sensitivity, the complexity of the sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for each method, derived from established practices for analogous fluorinated compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV Detection |
| Principle | Separation based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. |
| Linearity Range | Wide dynamic range, capable of trace-level analysis (e.g., ppm levels).[1] | Typically in the µg/mL to ng/mL range (e.g., 1 - 100 µg/mL). |
| Precision (%RSD) | Typically < 15%.[1] | < 2% (Repeatability), < 15% (Intermediate Precision). |
| Accuracy (% Recovery) | 80 - 120%.[1] | 98 - 102%. |
| Limit of Detection (LOD) | Method dependent, can reach low ng/L with pre-concentration techniques. | Method dependent, typically in the low ng/mL range. |
| Limit of Quantitation (LOQ) | Method dependent, can reach low ng/L with pre-concentration techniques. | Method dependent, typically in the mid-to-high ng/mL range. |
| Sample Preparation | May require derivatization for non-volatile matrices, but often direct injection for volatile samples. | Simple dissolution in a suitable solvent is often sufficient. |
| Selectivity | High, due to mass fragmentation patterns. | Moderate, relies on chromatographic separation and UV absorbance. |
Experimental Protocols
Detailed methodologies for the validation of analytical methods are crucial for ensuring data integrity and reproducibility. Below are representative protocols for GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly suitable for the trace-level quantification of this compound, particularly in complex matrices.
a. Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Inlet Temperature: 250°C.
b. Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-300.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of this compound (e.g., m/z 164, 145, 114).
c. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol (B129727) or hexane).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range.
-
Sample Preparation: Depending on the matrix, sample preparation may involve liquid-liquid extraction, solid-phase extraction (SPE), or direct dilution.
High-Performance Liquid Chromatography (HPLC) with UV Detection Method
This method is well-suited for the routine quantification of this compound in less complex sample matrices.
a. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 210 nm).
-
Injection Volume: 10 µL.
b. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent.
-
Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
Method Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation, a critical process for ensuring the reliability of quantitative data.
References
A Comparative Analysis of 4-Fluorobenzotrifluoride and Benzotrifluoride as Solvents for Research and Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Solvent Properties and Performance
In the landscape of solvent selection for chemical synthesis, pharmaceutical development, and materials science, the choice of an appropriate solvent is paramount to achieving desired reaction outcomes, product purity, and process efficiency. This guide provides a detailed comparative study of two fluorinated aromatic solvents: 4-fluorobenzotrifluoride and its parent compound, benzotrifluoride (B45747). By presenting key physical properties, discussing their applications, and outlining experimental protocols for property determination, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Executive Summary
Benzotrifluoride (BTF), also known as α,α,α-trifluorotoluene, has established itself as a versatile solvent in organic synthesis, often considered a more environmentally friendly alternative to chlorinated solvents like dichloromethane (B109758). Its unique properties, including its thermal stability and ability to dissolve a wide range of organic compounds, have led to its use in various chemical transformations.[1][2]
This compound, a derivative of BTF, introduces a fluorine atom on the phenyl ring, which can modulate the solvent's electronic properties, polarity, and reactivity. While less commonly cited in broad solvent guides, its distinct characteristics make it a valuable tool in specialized applications, particularly in the synthesis of fluorinated pharmaceuticals and advanced materials.[3][4] This guide delves into a side-by-side comparison of their physical and chemical properties to highlight the subtle yet significant differences that can influence their performance as solvents.
Physicochemical Properties: A Tabular Comparison
The selection of a solvent is often dictated by its physical properties. The following tables summarize the key experimentally determined properties of this compound and benzotrifluoride.
Table 1: General and Physical Properties
| Property | This compound | Benzotrifluoride |
| CAS Number | 402-44-8[3][5] | 98-08-8 |
| Molecular Formula | C₇H₄F₄[3][5] | C₇H₅F₃ |
| Molecular Weight ( g/mol ) | 164.10[5] | 146.11 |
| Appearance | Colorless liquid[3] | Colorless liquid |
| Boiling Point (°C) | 102-105[3][5] | 102-103.5 |
| Melting Point (°C) | -42 to -41.7[3][5] | -29 |
| Density (g/mL at 25°C) | 1.293[3][5] | 1.18-1.19 |
| Refractive Index (n20/D) | 1.401[3][5] | 1.414 |
Table 2: Solvent Characteristics and Polarity
| Property | This compound | Benzotrifluoride |
| Dielectric Constant | Data not available | 9.18 - 9.40 |
| Dipole Moment (Debye) | Data not available | 2.86 |
| Kamlet-Taft Parameters | ||
| α (Hydrogen Bond Acidity) | Data not available | Data not available |
| β (Hydrogen Bond Basicity) | Data not available | Data not available |
| π* (Polarity/Polarizability) | Data not available | Data not available |
Applications in Research and Development
Both solvents have found utility in various stages of chemical research and drug development, with their selection often depending on the specific requirements of the chemical transformation.
Benzotrifluoride is widely employed as a specialty solvent in organic synthesis.[2] It serves as an alternative to dichloromethane in standard reactions such as acylations, tosylations, and silylations. Its higher boiling point compared to dichloromethane can be advantageous for reactions requiring elevated temperatures. Furthermore, BTF is used as an intermediate in the production of pesticides and pharmaceuticals.[2]
This compound is utilized as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[3] The presence of the fluorine atom can influence the biological activity and pharmacokinetic properties of the final product. It is also instrumental in the production of other fluorinated compounds which are valued for their enhanced stability and unique reactivity.[3]
Experimental Protocols for Property Determination
The following section details the standard methodologies for determining the key physical properties presented in this guide.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is the capillary method .
-
Apparatus: Thiele tube or a similar heating bath, thermometer, capillary tube (sealed at one end), and a small test tube.
-
Procedure:
-
A small amount of the liquid sample is placed in the test tube.
-
The capillary tube is inverted and placed inside the test tube containing the liquid.
-
The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Determination of Density
The density of a liquid can be accurately measured using a pycnometer .
-
Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance.
-
Procedure:
-
The empty pycnometer is cleaned, dried, and weighed accurately.
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.
-
The filled pycnometer is weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Determination of Refractive Index
The refractive index is a measure of how much light bends when it passes through a substance. It is a characteristic property and is often used for identification and purity assessment. An Abbé refractometer is commonly used for this measurement.
-
Apparatus: Abbé refractometer, light source (typically a sodium lamp for nD measurements), and a constant temperature water bath.
-
Procedure:
-
The refractometer prisms are cleaned with a suitable solvent and dried.
-
A few drops of the liquid sample are placed on the surface of the lower prism.
-
The prisms are closed and locked.
-
The light source is positioned, and the eyepiece is adjusted until the field of view is sharp.
-
The dispersion is corrected to remove any color fringes.
-
The borderline between the light and dark fields is adjusted to intersect the crosshairs.
-
The refractive index is read directly from the scale.
-
Conclusion
Both this compound and benzotrifluoride offer unique advantages as solvents in the fields of chemical synthesis and drug development. Benzotrifluoride is a well-established, thermally stable solvent with a broad range of applications. This compound, with its additional fluorine substitution, presents opportunities for fine-tuning reaction conditions and introducing fluorine moieties into target molecules, a strategy often employed in medicinal chemistry to enhance drug properties.
The choice between these two solvents will ultimately depend on the specific reaction requirements, including the desired polarity, reaction temperature, and the chemical nature of the reactants and products. While this guide provides a comprehensive overview of their known physical properties, the lack of experimental data on the polarity of this compound highlights an area where further investigation is warranted. Researchers are encouraged to consider the data presented herein and to conduct their own evaluations to determine the optimal solvent for their specific needs.
References
A Comparative Guide for Synthetic Chemistry: 4-Fluorobenzotrifluoride vs. Dichloromethane
In the pursuit of greener, safer, and more efficient chemical syntheses, the choice of solvent is a critical decision for researchers and drug development professionals. For decades, dichloromethane (B109758) (DCM) has been a workhorse solvent due to its excellent solvating power for a wide range of organic compounds and its relative inertness. However, significant health and environmental concerns have necessitated the search for viable alternatives. This guide provides an objective, data-driven comparison between 4-fluorobenzotrifluoride (a derivative of benzotrifluoride (B45747), BTF) and dichloromethane, offering insights into their performance, safety, and physical properties to inform solvent selection in a laboratory setting.
Physical and Chemical Properties: A Head-to-Head Comparison
The fundamental properties of a solvent dictate its suitability for specific applications, from reaction medium to extraction and purification. This compound presents a distinct profile compared to dichloromethane, most notably its higher boiling point, which can be advantageous for reactions requiring elevated temperatures and can reduce losses due to volatility.
| Property | This compound (p-FBTF) | Dichloromethane (DCM) |
| Molecular Formula | C₇H₄F₄ | CH₂Cl₂ |
| Molecular Weight | 164.1 g/mol | 84.93 g/mol |
| Boiling Point | 102-105 °C[1][2][3] | 39.6 °C[4] |
| Melting Point | -42 to -41.7 °C[1][2][3] | -96.7 °C[4] |
| Density | 1.293 g/mL at 25 °C[1][2][3] | 1.3266 g/cm³ at 20 °C[4] |
| Polarity (Dielectric Constant) | ~9 (estimated for BTF) | 8.93 |
| Solubility in Water | Slightly soluble[1][2] | Slightly soluble[5] |
| Appearance | Colorless liquid | Colorless liquid[6] |
Performance in Synthesis: Experimental Data
Benzotrifluoride (BTF) and its derivatives have emerged as excellent replacements for chlorinated solvents in a variety of chemical transformations.[5][7] The polarity of BTF is similar to that of dichloromethane, allowing it to be a suitable substitute in reactions where solvent polarity is a key factor.[5]
Case Study: Olefin Metathesis
Olefin metathesis is a powerful tool in organic synthesis, traditionally employing chlorinated solvents like dichloromethane. Recent studies have demonstrated that benzotrifluoride can effectively replace DCM in these reactions, often providing comparable or even superior results.
| Reaction Type | Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Ring-Closing Metathesis (RCM) | Diethyl diallylmalonate | Grubbs G2 | Dichloromethane | 2 | 98 | [5] |
| Ring-Closing Metathesis (RCM) | Diethyl diallylmalonate | Grubbs G2 | Benzotrifluoride | 2 | 98 | [5] |
| Ring-Closing Metathesis (RCM) | N,N-Diallyl-4-methylbenzenesulfonamide | Hoveyda-Grubbs HG2 | Dichloromethane | 2 | 99 | [5] |
| Ring-Closing Metathesis (RCM) | N,N-Diallyl-4-methylbenzenesulfonamide | Hoveyda-Grubbs HG2 | Benzotrifluoride | 2 | 99 | [5] |
The data indicates that for Grubbs G2 and Hoveyda-Grubbs HG2 catalyzed ring-closing metathesis, benzotrifluoride performs identically to dichloromethane in terms of reaction yield and time.[5] This demonstrates its capacity as a drop-in replacement for this important reaction class.
Other Key Synthetic Transformations
-
Oxidation Reactions: BTF is an effective replacement for dichloromethane in common oxidation reactions, including Swern and Dess-Martin oxidations, providing comparable yields.[7]
-
Amide Coupling: While direct comparative studies are limited, the stability and polarity of this compound make it a suitable candidate for amide bond formation. Protocols often rely on greener solvents like 2-MeTHF or ethyl acetate (B1210297) as alternatives to DCM.
-
Palladium-Catalyzed Cross-Coupling: The choice of solvent in reactions like Suzuki-Miyaura coupling is critical and can influence catalytic activity.[8] While polar aprotic solvents are common, the higher boiling point and stability of this compound offer potential advantages, though specific comparative data with DCM is scarce.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and validating the performance of alternative solvents.
Protocol 1: Ring-Closing Metathesis (RCM) in Benzotrifluoride
This protocol is representative for the RCM reactions summarized in the data table above.[5]
Materials:
-
Substrate (e.g., Diethyl diallylmalonate)
-
Grubbs 2nd Generation (G2) or Hoveyda-Grubbs 2nd Generation (HG2) catalyst (1 mol%)
-
Benzotrifluoride (BTF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the substrate (1.0 equiv) in anhydrous benzotrifluoride to a concentration of 0.1 M.
-
Add the metathesis catalyst (0.01 equiv) to the solution.
-
Stir the reaction mixture at room temperature (or gentle heat if required) for the specified time (e.g., 2 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction can be quenched by adding a few drops of ethyl vinyl ether.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Representative Suzuki-Miyaura Coupling
This is a general protocol for a Suzuki-Miyaura coupling, a reaction where this compound could be evaluated as an alternative to more traditional solvents like 1,4-dioxane (B91453) or toluene.[2]
Materials:
-
Aryl halide (e.g., 2,4-dichloropyrimidine, 0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.5 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%)
-
Base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 2:1, 6 mL)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add the aryl halide, arylboronic acid, base, and palladium catalyst.
-
Add the degassed solvent mixture to the vial.
-
Flush the vial with argon and seal it securely.
-
Place the vial in the microwave reactor and irradiate at 100 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Workflows and Relationships
Caption: A typical workflow for evaluating and implementing a greener solvent alternative.
Caption: Key factors influencing the choice between DCM and 4-FBTF.
Safety and Environmental Profile
The primary driver for replacing dichloromethane is its adverse safety and environmental profile. This compound offers a significantly improved alternative in this regard.
| Parameter | This compound (p-FBTF) | Dichloromethane (DCM) |
| Health Hazards | Irritant to skin, eyes, and respiratory system.[7] | Suspected carcinogen, neurotoxicity, damages central nervous system.[9] |
| Flammability | Flammable (Flash Point: ~11 °C).[3] | Generally considered non-flammable, but can form flammable vapor-air mixtures. |
| Environmental Impact | Considered more environmentally friendly.[1][5] | Endures in the environment, contributes to air pollution.[9] |
| Regulatory Status | Generally less regulated. | Highly regulated, with increasing restrictions on use (e.g., EPA regulations).[10] |
Conclusion
The transition to greener solvents is an imperative for modern chemical synthesis. This compound, and the broader class of benzotrifluorides, present a compelling case for the replacement of dichloromethane. With a similar polarity, superior thermal stability, and a significantly better safety and environmental profile, it has demonstrated equal or superior performance in key reaction classes such as olefin metathesis.[5]
While dichloromethane remains a versatile and low-cost option, its high volatility and significant health risks are considerable drawbacks. The higher boiling point of this compound makes it more suitable for reactions requiring higher temperatures and reduces worker exposure to volatile fumes. Although the higher cost and energy required for removal may be a consideration, these are often offset by the benefits of a safer and more environmentally benign process. For researchers, scientists, and drug development professionals, the evidence supports the adoption of this compound as a viable and often advantageous alternative to dichloromethane, paving the way for safer and more sustainable chemistry.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents. | Sigma-Aldrich [sigmaaldrich.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Cross-Validation of Experimental Results: A Comparative Guide to 4-Fluorobenzotrifluoride and Other Solvents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical parameter in chemical synthesis and analysis, profoundly influencing reaction outcomes, product purity, and process efficiency. 4-Fluorobenzotrifluoride (4-FBTF), also known as α,α,α,4-tetrafluorotoluene, has emerged as a solvent with a unique combination of properties, including moderate polarity, high density, and a relatively low boiling point. Its fluorinated nature imparts distinct characteristics that can offer advantages in various applications, from organic synthesis to analytical chemistry.
This guide provides a comprehensive cross-validation of the experimental performance of this compound against a range of commonly used laboratory solvents. By presenting available physicochemical data, outlining detailed experimental protocols for comparative studies, and visualizing experimental workflows, this document serves as a valuable resource for researchers considering 4-FBTF for their work. While direct, head-to-head comparative experimental data for 4-FBTF across a wide range of applications is not extensively available in the current literature, this guide establishes a framework for such evaluations.
Physicochemical Properties: A Comparative Overview
A solvent's physical and chemical properties are fundamental to its behavior and suitability for a specific application. The following table summarizes key physicochemical parameters for this compound and a selection of common organic solvents. These properties influence solubility, reaction kinetics, and work-up procedures.
| Property | This compound | Toluene (B28343) | Dichloromethane (DCM) | Acetonitrile | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |
| CAS Number | 402-44-8[1] | 108-88-3 | 75-09-2 | 75-05-8 | 68-12-2 | 67-68-5 |
| Molecular Formula | C₇H₄F₄[1] | C₇H₈ | CH₂Cl₂ | C₂H₃N | C₃H₇NO | C₂H₆OS |
| Molecular Weight ( g/mol ) | 164.10[1] | 92.14 | 84.93 | 41.05 | 73.09 | 78.13 |
| Boiling Point (°C) | 102-105[1] | 110.6 | 39.6 | 81.6 | 153 | 189 |
| Melting Point (°C) | -42 to -41.7[1] | -95 | -96.7 | -45.7 | -61 | 18.5 |
| Density (g/mL at 25°C) | 1.293[1] | 0.867 | 1.326 | 0.786 | 0.944 | 1.100 |
| Refractive Index (n20/D) | 1.401[1] | 1.496 | 1.424 | 1.344 | 1.431 | 1.479 |
| Dielectric Constant | 8.5 (approx.) | 2.38 | 9.08 | 37.5 | 36.7 | 46.7 |
| Dipole Moment (D) | 2.4 (estimated) | 0.36 | 1.60 | 3.92 | 3.82 | 3.96 |
| Water Solubility | Slightly soluble[1] | 0.05 g/100 mL | 1.3 g/100 mL | Miscible | Miscible | Miscible |
Note: Dielectric constant and dipole moment for 4-FBTF are estimated based on related compounds and may vary with experimental conditions.
Performance in Common Organic Reactions
The choice of solvent can dramatically affect the yield and selectivity of a chemical reaction. While specific comparative studies featuring 4-FBTF are limited, its properties suggest its potential as a substitute for other aprotic solvents.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The polarity and coordinating ability of the solvent can influence the stability of the catalytic species and the rate of transmetalation. The moderate polarity of 4-FBTF could offer a balance between dissolving the organoboron reagent and the palladium catalyst complex.
Expected Performance: Based on its properties, 4-FBTF could be a viable alternative to solvents like toluene or dioxane in certain Suzuki-Miyaura couplings, particularly when different solubility profiles are required for the substrates.
Typical Reaction Conditions (for comparison):
| Parameter | Condition 1 | Condition 2 |
| Aryl Halide | Aryl Bromide | Aryl Chloride |
| Boronic Acid | Phenylboronic Acid | 4-Methoxyphenylboronic Acid |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (1.5 mol%) / SPhos (3 mol%) |
| Base | K₂CO₃ (2 equiv.) | K₃PO₄ (2 equiv.) |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90 °C | 100 °C |
| Typical Yield | >90% | >85% |
Nucleophilic Aromatic Substitution (SNA)
In SNAr reactions, polar aprotic solvents are often preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. The polarity of 4-FBTF suggests it could be a suitable medium for such transformations.
Expected Performance: 4-FBTF's polarity, which is lower than that of DMF or DMSO, might lead to different reaction rates and selectivities. It could be particularly useful in cases where the high reactivity in traditional polar aprotic solvents leads to side products.
Typical Reaction Conditions (for comparison):
| Parameter | Condition 1 | Condition 2 |
| Substrate | 1-Fluoro-2,4-dinitrobenzene | 4-Chlorobenzonitrile |
| Nucleophile | Piperidine | Sodium Methoxide |
| Solvent | DMF | DMSO |
| Temperature | Room Temperature | 80 °C |
| Typical Yield | >95% | >90% |
Solubility of Organic Compounds
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The moderate polarity of 4-FBTF suggests it would be effective at dissolving a range of organic molecules that are not readily soluble in either very polar or completely non-polar solvents.
To illustrate the importance of solvent choice on solubility, the following table presents the solubility of the non-steroidal anti-inflammatory drug (NSAID) Naproxen in various organic solvents. While data for 4-FBTF is not available, this comparison highlights the significant impact of the solvent medium.
Solubility of Naproxen in Various Solvents at 298.15 K:
| Solvent | Molar Solubility (mol/L) |
| Water | 0.00015 |
| n-Hexane | 0.0007 |
| Cyclohexane | 0.002 |
| Toluene | 0.07 |
| Dichloromethane | 0.35 |
| Acetone | 0.85 |
| Ethanol | 0.32 |
| N,N-Dimethylformamide (DMF) | 1.48[2] |
| Dimethyl Sulfoxide (DMSO) | 1.56[2] |
Data compiled from various literature sources.
Spectroscopic Properties
The solvent can influence the spectroscopic properties of a solute. In UV-Vis spectroscopy, the solvent's UV cutoff is a critical parameter. In NMR spectroscopy, solvent-solute interactions can lead to shifts in the observed chemical shifts.
UV Cutoff for Common Solvents:
| Solvent | UV Cutoff (nm) |
| Acetonitrile | 190 |
| Dichloromethane | 233 |
| Chloroform | 245 |
| N,N-Dimethylformamide | 268 |
| Dimethyl Sulfoxide | 268 |
| Toluene | 284 |
| This compound | Not Reported |
¹H NMR Chemical Shifts of Residual Protons in Common Deuterated Solvents:
| Solvent | CDCl₃ | Acetone-d₆ | DMSO-d₆ | C₆D₆ |
| Acetonitrile | 2.10 | 2.05 | 2.07 | 1.55 |
| Dichloromethane | 5.30 | 5.63 | 5.76 | 4.27 |
| DMF (CHO) | 8.02 | 8.01 | 7.95 | 8.03 |
| DMSO | 2.54 | 2.50 | 2.50 | 1.84 |
| Toluene (CH₃) | 2.36 | 2.34 | 2.30 | 2.09 |
Experimental Protocols for Cross-Validation
To facilitate a direct and objective comparison of this compound with other solvents, the following detailed experimental protocols are provided.
Protocol 1: Cross-Validation of Solvent Effects in a Suzuki-Miyaura Cross-Coupling Reaction
Objective: To compare the reaction yield and purity of a biaryl product synthesized via a Suzuki-Miyaura cross-coupling reaction in this compound versus other common solvents (e.g., toluene, 1,4-dioxane).
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvents: this compound, Toluene, 1,4-Dioxane (all anhydrous)
-
Internal standard (e.g., dodecane)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line), heating and stirring apparatus, GC-MS or HPLC for analysis.
Procedure:
-
Reaction Setup: In parallel, to three separate oven-dried Schlenk flasks, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill each flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: To each flask, add 5 mL of the respective solvent (this compound, toluene, or 1,4-dioxane/water 4:1).
-
Reaction: Heat the reaction mixtures to 90 °C with vigorous stirring.
-
Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture under an inert atmosphere.
-
Work-up of Aliquots: Quench the aliquot with water and extract with ethyl acetate (B1210297) containing a known amount of the internal standard.
-
Analysis: Analyze the organic layer by GC-MS or HPLC to determine the conversion of the starting material and the yield of the product.
-
Final Work-up and Isolation: After 24 hours, cool the reaction mixtures to room temperature, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm identity and purity.
Caption: Workflow for the cross-validation of solvents in a Suzuki-Miyaura reaction.
Protocol 2: Comparative Solubility Determination
Objective: To quantitatively determine and compare the solubility of a model drug compound (e.g., Naproxen) in this compound and other organic solvents.
Materials:
-
Model drug compound (e.g., Naproxen)
-
Solvents: this compound, Toluene, Dichloromethane, Acetonitrile, DMF, DMSO
-
Thermostated shaker or water bath
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC
-
Standard laboratory glassware.
Procedure:
-
Equilibrium Solubility Method:
-
Add an excess amount of the model drug to separate vials containing a known volume (e.g., 5 mL) of each solvent.
-
Seal the vials and place them in a thermostated shaker at a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed for the solid to settle.
-
Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent (if necessary) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of the model drug of known concentrations.
-
Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions to generate a calibration curve.
-
Measure the absorbance or peak area of the diluted supernatant samples.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the drug in the diluted samples.
-
Calculate the original solubility in each solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.
-
Caption: Workflow for the comparative determination of drug solubility in various solvents.
Protocol 3: Spectroscopic Cross-Validation
Objective: To compare the effect of this compound and other solvents on the UV-Vis absorption spectrum and NMR chemical shifts of a model compound.
Materials:
-
Model compound with a distinct chromophore (e.g., caffeine) for UV-Vis.
-
Model compound with well-resolved proton signals (e.g., ethyl acetate) for NMR.
-
Solvents: this compound, Cyclohexane, Ethanol.
-
Deuterated solvents for NMR (e.g., CDCl₃, Acetone-d₆).
-
UV-Vis spectrophotometer and quartz cuvettes.
-
NMR spectrometer.
UV-Vis Spectroscopy Procedure:
-
Prepare solutions of the model compound at the same concentration (e.g., 10 µg/mL) in each of the non-deuterated solvents.
-
Record the UV-Vis absorption spectrum of each solution from 200 to 400 nm, using the respective pure solvent as a blank.
-
Compare the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) in each solvent.
NMR Spectroscopy Procedure:
-
Prepare NMR samples by dissolving a small amount of the model compound in each of the deuterated solvents.
-
To a separate set of standard NMR tubes, add a small amount of the model compound and the deuterated solvent, followed by a few drops of this compound.
-
Acquire the ¹H NMR spectrum for each sample.
-
Compare the chemical shifts (δ) of the protons of the model compound in the different solvent systems.
Caption: Workflow for the spectroscopic cross-validation of solvent effects.
Conclusion
This compound presents itself as a solvent with a compelling set of physicochemical properties that position it as a potentially valuable alternative to more conventional solvents in a variety of chemical applications. Its moderate polarity, high density, and fluorinated character suggest that it may offer unique advantages in terms of solubility, reaction control, and separation efficiency.
While the current body of literature lacks extensive direct comparative studies, this guide provides the necessary framework and detailed protocols for researchers to conduct their own robust cross-validation experiments. By systematically evaluating the performance of this compound in specific reactions, solubility determinations, and spectroscopic analyses against established solvents, the scientific community can build a comprehensive understanding of its capabilities and optimal applications. The provided workflows and data tables serve as a foundational resource to empower researchers, scientists, and drug development professionals to explore the potential of this compound in their own work, ultimately contributing to the development of more efficient and innovative chemical processes.
References
A Spectroscopic Showdown: Unmasking the Isomers of Fluorobenzotrifluoride
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In the realm of fluorinated organic compounds, even subtle changes in substituent positioning can dramatically alter physicochemical properties and biological activity. This guide provides a detailed spectroscopic comparison of 4-fluorobenzotrifluoride and its ortho- and meta-isomers, 2-fluorobenzotrifluoride (B1329496) and 3-fluorobenzotrifluoride, respectively. By leveraging key analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—we present a clear, data-driven differentiation of these closely related structures.
This comparative analysis relies on experimental data to highlight the distinct spectroscopic fingerprints of each isomer, offering a valuable resource for identification, characterization, and quality control in a research and development setting.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound, 2-fluorobenzotrifluoride, and 3-fluorobenzotrifluoride.
¹H NMR Spectral Data
| Compound | Chemical Shift (ppm) | Multiplicity | Assignment |
| This compound | 7.10 - 7.25 | m | 2H, Aromatic |
| 7.55 - 7.65 | m | 2H, Aromatic | |
| 2-Fluorobenzotrifluoride | 7.20 - 7.70 | m | 4H, Aromatic |
| 3-Fluorobenzotrifluoride | 7.30 - 7.60 | m | 4H, Aromatic |
Note: Specific chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency. Data presented here is a representative summary.
¹³C NMR Spectral Data
| Compound | Chemical Shift (ppm) | Assignment |
| This compound | Data not readily available in summarized format. Expected signals for aromatic carbons and the trifluoromethyl carbon. | - |
| 2-Fluorobenzotrifluoride | Data not readily available in summarized format. Expected signals for aromatic carbons and the trifluoromethyl carbon. | - |
| 3-Fluorobenzotrifluoride | Data not readily available in summarized format. Expected signals for aromatic carbons and the trifluoromethyl carbon. | - |
Infrared (IR) Spectroscopy Data
Aromatic compounds exhibit characteristic IR absorption bands.[1] The substitution pattern on the benzene (B151609) ring influences the C-H bending vibrations in the fingerprint region (900-675 cm⁻¹).[2]
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| This compound | ~3050, 1600-1450, 1300-1100, ~840 | C-H (aromatic), C=C (aromatic), C-F (CF₃), C-H bend (para-substituted) |
| 2-Fluorobenzotrifluoride | ~3050, 1600-1450, 1300-1100, ~760 | C-H (aromatic), C=C (aromatic), C-F (CF₃), C-H bend (ortho-substituted) |
| 3-Fluorobenzotrifluoride | ~3050, 1600-1450, 1300-1100, ~790, ~700 | C-H (aromatic), C=C (aromatic), C-F (CF₃), C-H bend (meta-substituted) |
Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule.[1] For the fluorobenzotrifluoride isomers, the molecular ion peak ([M]⁺) is expected at an m/z corresponding to their molecular weight (164.10 g/mol ).[3]
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 164 | 145 ([M-F]⁺), 115 ([M-CF₃]⁺), 95 |
| 2-Fluorobenzotrifluoride | 164 | 145 ([M-F]⁺), 115 ([M-CF₃]⁺), 95 |
| 3-Fluorobenzotrifluoride | 164 | 145 ([M-F]⁺), 115 ([M-CF₃]⁺), 95 |
Note: While the primary fragmentation may be similar, the relative intensities of the fragment ions can differ between isomers, aiding in their differentiation.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the fluorobenzotrifluoride isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. For ¹³C NMR, a higher concentration may be beneficial.[4]
-
Instrumentation : The analysis is performed using a high-resolution NMR spectrometer.
-
Data Acquisition : The sample is placed in a strong magnetic field and irradiated with radio waves.[4] The instrument is locked onto the deuterium (B1214612) signal of the solvent to maintain field stability. The magnetic field homogeneity is optimized through shimming.
-
Analysis : For ¹H NMR, a standard one-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
Infrared (IR) Spectroscopy
-
Sample Preparation : As the fluorobenzotrifluoride isomers are liquids, a neat sample can be analyzed.[5] A thin film of the liquid is prepared by placing a small drop between two salt plates (e.g., KBr or NaCl).[4]
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition : An infrared beam is passed through the sample. The instrument records the interference pattern of the transmitted light, which is then converted to an IR spectrum via a Fourier Transform.[4] The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : A small, pure sample of the isomer is introduced into the mass spectrometer. This is often done via a direct insertion probe or after separation by Gas Chromatography (GC-MS).[5]
-
Ionization : Electron Ionization (EI) is a common method for these types of molecules.
-
Data Acquisition : The instrument separates the resulting ions based on their mass-to-charge ratio (m/z) and records their relative abundance.
Workflow for Spectroscopic Comparison
The logical flow for a comprehensive spectroscopic comparison of the fluorobenzotrifluoride isomers is outlined in the diagram below.
Figure 1. Workflow for the spectroscopic comparison of fluorobenzotrifluoride isomers.
References
A Comparative Environmental Impact Analysis: 4-Fluorobenzotrifluoride Versus Traditional Solvents
For Researchers, Scientists, and Drug Development Professionals: An objective guide to solvent selection based on environmental performance, supported by experimental data.
In the pursuit of greener and more sustainable practices within chemical research and pharmaceutical development, the choice of solvent has emerged as a critical factor in minimizing environmental impact. This guide provides a comprehensive comparison of the environmental profiles of 4-fluorobenzotrifluoride (FBT) and three traditional solvents: toluene (B28343), xylene, and dichloromethane (B109758). By presenting quantitative data, detailed experimental methodologies, and clear visual aids, this document aims to empower researchers to make informed decisions that align with both scientific efficacy and environmental responsibility.
Quantitative Comparison of Environmental Impact
The following table summarizes key environmental indicators for this compound and the selected traditional solvents. These parameters are crucial in assessing the potential harm a substance can cause to the atmosphere and aquatic ecosystems.
| Parameter | This compound (FBT) | Toluene | Xylene (isomers) | Dichloromethane (DCM) |
| Global Warming Potential (GWP) ¹ | Data not available | Low | Low | 9[1] |
| Ozone Depletion Potential (ODP) ² | 0 (assumed) | 0[2][3][4] | 0[2][3] | 0.0107[5] |
| VOC Classification (US EPA) ³ | Likely VOC-Exempt | VOC[6][7] | VOC[2][6][7] | VOC[8] |
| Aquatic Toxicity (LC50 - Fish) ⁴ | Data not available | 5.5 - 12.7 mg/L (96h) | 2.6 - 16.94 mg/L (96h)[9] | 97 - 220 mg/L (96h)[8][10] |
| Aquatic Toxicity (EC50 - Daphnia) ⁵ | Data not available | 3.78 - 11.5 mg/L (48h) | 1.0 - 4.7 mg/L (24-48h)[9] | 27 - 2270 mg/L (48h)[11][12] |
| Aquatic Toxicity (EC50 - Algae) ⁶ | Data not available | 12.5 mg/L (72h) | 3.2 - 4.9 mg/L (72h)[9] | Data not available |
²Ozone Depletion Potential (ODP): An indicator of a substance's ability to destroy the stratospheric ozone layer, relative to trichlorofluoromethane (B166822) (CFC-11).[4][13] Substances without chlorine or bromine atoms, such as toluene and xylene, have an ODP of 0.[2][3][4] While dichloromethane contains chlorine, its short atmospheric lifetime has led to it not being regulated under the Montreal Protocol; however, recent studies indicate it may contribute to ozone depletion.[14][15][16] this compound does not contain chlorine or bromine and is therefore expected to have an ODP of 0.
³Volatile Organic Compound (VOC) Classification: The US Environmental Protection Agency (EPA) regulates VOCs due to their role in forming ground-level ozone (smog).[4][17] Toluene, xylene, and dichloromethane are all classified as VOCs.[6][7][8] Notably, a related compound, parachlorobenzotrifluoride, is listed as a VOC-exempt solvent in the United States, suggesting that this compound may also qualify for this exemption due to low photochemical reactivity.[6]
⁴,⁵,⁶Aquatic Toxicity: Measured as the concentration of a substance that is lethal to 50% of a test population of fish (LC50) or causes a specific effect (e.g., immobilization) in 50% of a test population of Daphnia or algae (EC50) over a defined period. Lower values indicate higher toxicity.
Experimental Protocols
The data presented in this guide are derived from standardized experimental protocols, ensuring comparability and reliability. The primary methodologies are outlined below:
Global Warming Potential (GWP) and Ozone Depletion Potential (ODP) Determination
The GWP and ODP of a chemical are not measured directly but are calculated using complex atmospheric models.[18] These models simulate the atmospheric lifetime of the compound, its radiative efficiency (for GWP), and its potential to release halogen atoms in the stratosphere (for ODP).[19][20] The Intergovernmental Panel on Climate Change (IPCC) provides standardized methodologies and values for many compounds.[19][20]
Volatile Organic Compound (VOC) Classification
The US EPA defines a VOC as any carbon compound that participates in atmospheric photochemical reactions, with a list of specifically exempted compounds.[4][17] The determination of whether a compound is a VOC is based on its photochemical reactivity, which can be assessed through laboratory measurements and atmospheric modeling.
Aquatic Toxicity Testing
Aquatic toxicity is determined using internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% (LC50) of a test fish species (e.g., Rainbow Trout, Zebrafish) over a 96-hour exposure period.[1][15][16] Mortalities are recorded at 24, 48, 72, and 96 hours.[1][15][16]
-
Daphnia sp., Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to Daphnia magna (water flea) by determining the concentration that causes 50% of the organisms to become immobilized (EC50) after 48 hours of exposure.[12][21]
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of a selected species of algae (e.g., Pseudokirchneriella subcapitata) over 72 hours.[13][22] The endpoint is the concentration that inhibits growth by 50% (EC50).[13][22]
Comparative Evaluation Workflow
The process of evaluating and selecting a solvent based on its environmental impact can be visualized as a structured workflow. This begins with identifying key environmental parameters and proceeds through data acquisition and comparative analysis to inform a final decision.
Caption: Workflow for Environmental Impact Evaluation of Solvents.
Conclusion
The selection of a solvent is a multifaceted decision that extends beyond its chemical properties and performance in a given application. As the data indicates, traditional solvents like toluene, xylene, and dichloromethane pose significant environmental risks, including contributions to air pollution and toxicity to aquatic life.
While a complete environmental profile for this compound requires further investigation to establish a definitive Global Warming Potential and confirm its VOC-exempt status, the available information and comparisons with structurally similar compounds suggest a potentially more favorable environmental footprint. Its likely classification as a non-VOC, coupled with an expected Ozone Depletion Potential of zero, positions it as a promising alternative for researchers seeking to reduce the environmental impact of their work.
It is imperative for the scientific community to continue to seek out and generate comprehensive environmental data for all chemical reagents. By integrating such data into the solvent selection process, we can collectively contribute to a more sustainable future for chemical research and development.
References
- 1. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 2. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 3. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 4. epa.gov [epa.gov]
- 5. oecd.org [oecd.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. epa.gov [epa.gov]
- 8. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 9. Global Warming Potentials (IPCC Fourth Assessment Report) | CMNUCC [unfccc.int]
- 10. oecd.org [oecd.org]
- 11. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 12. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 15. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 16. VOC exempt solvent - Wikipedia [en.wikipedia.org]
- 17. Exempt Compounds [aqmd.gov]
- 18. epa.gov [epa.gov]
- 19. ghgprotocol.org [ghgprotocol.org]
- 20. biotecnologiebt.it [biotecnologiebt.it]
- 21. biotecnologiebt.it [biotecnologiebt.it]
- 22. shop.fera.co.uk [shop.fera.co.uk]
Performance Showdown: A Comparative Guide to Catalysts in 4-Fluorobenzotrifluoride and Other Fluorinated Media
For the forward-thinking researcher, scientist, and drug development professional, this guide offers an objective comparison of catalyst performance in reactions involving 4-fluorobenzotrifluoride and other fluorinated aromatic compounds. We delve into experimental data to illuminate the efficiency, selectivity, and versatility of various catalytic systems in crucial transformations such as Suzuki-Miyaura coupling, C-H functionalization, and photocatalysis.
The unique electronic properties imparted by the trifluoromethyl and fluoro substituents make this compound a valuable building block in pharmaceuticals and agrochemicals.[1] However, the strength of the C-F and C-CF3 bonds presents distinct challenges in synthetic chemistry, demanding highly efficient and selective catalytic systems.[2] This guide provides a structured overview of catalyst performance, detailed experimental protocols, and visual representations of key processes to aid in the rational selection of catalysts for your specific research needs.
At a Glance: Catalyst Performance Comparison
The following tables summarize the performance of various catalysts in key chemical transformations involving this compound and related fluorinated substrates.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone for the formation of C-C bonds. The choice of palladium catalyst and ligand is critical, especially when dealing with the challenging activation of C-F bonds.
| Substrate | Catalyst System (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Fluorobenzoic Acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | N/A | High | [3] |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | N/A | N/A | 3 | ~90 | [4] |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 24 | 71 | [5] |
| 2,4-Dichloropyridine | [Pd(IPr)(cinnamyl)Cl] (3) | K₂CO₃ | 1,4-Dioxane | 24 | High | [5][6] |
Note: Data for this compound itself in Suzuki-Miyaura coupling is not explicitly detailed in the provided search results. The table presents data for structurally related fluorinated arenes to provide a comparative context.
Rhodium and Ruthenium-Catalyzed C-H Functionalization
Direct C-H functionalization is a highly atom-economical method for creating complex molecules. Rhodium and Ruthenium catalysts have shown significant promise in this area.
| Substrate Type | Catalyst System | Reaction Type | Solvent | Key Features | Reference(s) |
| Benzamides | [Ru₃(CO)₁₂] / AgO₂C(1-Ad) | ortho-C–H Halogenation | N/A | Highly selective for brominations and iodinations. | [7] |
| Benzamide (B126) Derivatives | Cp*Rh(OAc)₂ | Intermolecular Annulation with Allenes | N/A | Proceeds via C-H activation, carborhodation, and catalyst regeneration. | [8] |
| General Arenes | Rh(I) and Rh(III) complexes | Chelation-assisted C-H Functionalization | Various | Offers high selectivity and broad applicability in total synthesis. | [9] |
| Styrene/1-Octene | [Ru(L)(H₂O)Cl₃] or [Rh(COD)L]Cl in [bmim][BF₄] | Hydrogenation | Ionic Liquid | Rhodium catalyst showed higher conversion than Ruthenium. | [10] |
Photocatalysis in Fluorinated Systems
Visible-light photocatalysis has emerged as a powerful and sustainable tool for chemical synthesis, including reactions involving fluorinated compounds.
| Substrate Type | Photocatalyst (mol%) | Reagent | Solvent | Reaction Type | Yield (%) | Reference(s) | |---|---|---|---|---|---| | Arenes & Heteroarenes | --INVALID-LINK--]PF₆ (1) | CF₃SO₂Na | DMSO | Trifluoromethylation | Good to Excellent |[11] | | Arenes & Heteroarenes | fac-Ir(ppy)₃ or [Ru(phen)₃]Cl₂ | CF₃SO₂Cl | Acetonitrile | Trifluoromethylation | Varies |[12] | | Arenes & Heteroarenes | (OCO•)CoIII(CF₃) (5) | Umemoto's Reagent | Acetonitrile/Neat | C-H Trifluoromethylation | up to 58% (neat) |[9][13] | | Organic Pollutants | TiO₂ Nanowires | N/A | Water | Photocatalytic Degradation | 90% degradation |[14] |
In Detail: Experimental Protocols
Reproducibility is key in scientific research. The following are detailed methodologies for some of the key experiments cited in this guide.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions and can be adapted for specific substrates like 4-halobenzotrifluorides.[3][15][16]
Materials:
-
Aryl halide (e.g., 4-bromobenzotrifluoride, 1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%)
-
Ligand (if required, e.g., SPhos, 1-4 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, or a mixture with water)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Seal the flask and purge with the inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Photocatalytic Trifluoromethylation of Arenes
This protocol is a general guideline for the visible-light-mediated trifluoromethylation of aromatic compounds.[11][12]
Materials:
-
Aromatic substrate (0.5 mmol)
-
Photocatalyst (e.g., --INVALID-LINK--]PF₆, 1 mol%)
-
Trifluoromethylating agent (e.g., CF₃SO₂Na, 3 equivalents)
-
Oxidant (e.g., (NH₄)₂S₂O₈, 1 equivalent, if required by the catalytic cycle)
-
Solvent (e.g., DMSO or Acetonitrile, 2 mL)
Procedure:
-
In a reaction vessel suitable for photochemistry (e.g., a vial or a continuous-flow reactor), combine the aromatic substrate, photocatalyst, and trifluoromethylating agent.
-
Add the solvent and degas the solution by bubbling with an inert gas for 10-15 minutes.
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs, ~450 nm) at room temperature.
-
Stir the reaction mixture vigorously during irradiation.
-
Monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Visualizing the Mechanisms
To better understand the catalytic processes, the following diagrams illustrate the key steps in the reaction pathways.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified workflow for transition metal-catalyzed C-H functionalization.
Caption: A general scheme for a photoredox catalytic cycle.
The Role of the Medium: Fluorinated Solvents
The choice of solvent can significantly impact the outcome of a catalytic reaction. Fluorinated solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to have a beneficial effect on the reactivity, site-selectivity, and stereoselectivity of various C-H activation reactions.[17] this compound itself is utilized as a solvent in some chemical reactions due to its polarity and low boiling point, which can enhance the solubility of reactants and potentially improve reaction yields.[1] Further research into the comparative performance of catalysts in this compound versus other fluorinated and non-fluorinated solvents is an active area of investigation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruthenium-catalyzed ortho-C–H halogenations of benzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Density functional theory study of Rh(III)-catalyzed C-H activations and intermolecular annulations between benzamide derivatives and allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. rsc.org [rsc.org]
- 17. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Reaction Kinetics in 4-Fluorobenzotrifluoride
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of building blocks like 4-fluorobenzotrifluoride is paramount for optimizing synthetic routes and developing robust manufacturing processes. This guide provides an objective comparison of the reaction kinetics of this compound with its chloro-analog, 4-chlorobenzotrifluoride (B24415), in two key areas: atmospheric degradation and nucleophilic aromatic substitution. The information is supported by experimental data and detailed methodologies.
Performance Comparison: Reactivity in Key Reaction Classes
The reactivity of this compound is highly dependent on the reaction type. Below, we compare its kinetic profile to that of 4-chlorobenzotrifluoride in gas-phase atmospheric degradation and solution-phase nucleophilic aromatic substitution (SNAr) reactions.
Atmospheric Degradation by Hydroxyl Radicals
The primary removal pathway for aromatic compounds in the troposphere is through reaction with photochemically-produced hydroxyl radicals (•OH). The rate of this reaction determines the atmospheric lifetime of the compound.
Table 1: Comparison of Gas-Phase Reaction Kinetics with •OH Radicals
| Compound | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Half-Life |
| 4-Chlorobenzotrifluoride | 2.4 x 10⁻¹³ | ~67 days |
| This compound | Data not available; expected to be slower than 4-chlorobenzotrifluoride | Expected to be longer than 67 days |
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution reactions, a nucleophile replaces a leaving group on an aromatic ring. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the para position where the fluorine or chlorine atom resides.
Table 2: Comparative Reactivity in Nucleophilic Aromatic Substitution
| Substrate Class | Leaving Group | Relative Rate Constant (kF/kX) |
| 1-Halo-2,4-dinitrobenzenes with Piperidine | Fluorine | 1 |
| Chlorine | ~10⁻² - 10⁻³ | |
| 4-Halobenzotrifluorides | Fluorine | Significantly Faster |
| Chlorine | Significantly Slower |
Note: The relative rate for 1-halo-2,4-dinitrobenzenes is provided as a well-documented example illustrating the principle.[2]
Contrary to what might be expected from bond strengths, fluorinated aromatics are significantly more reactive in SNAr reactions than their chlorinated counterparts. This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (the Meisenheimer complex). The high electronegativity of the fluorine atom strongly stabilizes this intermediate through its inductive effect, thereby lowering the activation energy of this step and increasing the overall reaction rate.[2] This makes this compound a more reactive and often preferred substrate for SNAr reactions compared to 4-chlorobenzotrifluoride, allowing for milder reaction conditions and potentially higher yields.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing kinetic data. Below are representative protocols for studying gas-phase and solution-phase reaction kinetics.
Protocol 1: Gas-Phase Kinetics via Relative Rate Method
This method is commonly used to determine the rate constant for the reaction of a compound with an atmospheric oxidant, such as the •OH radical, by comparing its decay rate to that of a reference compound with a known rate constant.
Materials and Equipment:
-
Smog chamber (e.g., a large Teflon bag) with a UV light source
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Gas-tight syringes
-
This compound (test compound)
-
A reference compound with a known •OH rate constant (e.g., n-hexane)
-
A source of •OH radicals (e.g., methyl nitrite (B80452) photolysis)
-
Zero air (purified air)
Procedure:
-
Chamber Preparation: The smog chamber is filled with zero air.
-
Injection of Reactants: Known concentrations of this compound and the reference compound are injected into the chamber using gas-tight syringes. The initial concentrations are measured by GC-FID.
-
Reaction Initiation: The •OH radical precursor (e.g., methyl nitrite) and NOx are introduced into the chamber. The UV lights are then turned on to initiate the photolysis of the precursor and generate •OH radicals.
-
Monitoring Concentrations: The concentrations of this compound and the reference compound are monitored over time by periodically taking gas samples from the chamber and analyzing them by GC-FID.
-
Data Analysis: The rate constant for the reaction of this compound with •OH radicals (ktest) can be determined from the following equation:
ln([Test Compound]t / [Test Compound]0) = (ktest / kref) * ln([Reference Compound]t / [Reference Compound]0)
A plot of ln([Test Compound]t / [Test Compound]0) versus ln([Reference Compound]t / [Reference Compound]0) should yield a straight line with a slope equal to the ratio of the rate constants (ktest / kref). Since kref is known, ktest can be calculated.
Protocol 2: Solution-Phase SNAr Kinetics by UV-Vis Spectrophotometry
This protocol describes how to measure the rate of an SNAr reaction in solution by monitoring the change in absorbance of the reaction mixture over time.
Materials and Equipment:
-
UV-Vis spectrophotometer with a temperature-controlled cell holder
-
Stopped-flow apparatus (for fast reactions) or standard quartz cuvettes
-
This compound
-
Nucleophile (e.g., piperidine)
-
A suitable aprotic polar solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide (B87167) - DMSO)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the nucleophile in the chosen solvent in separate volumetric flasks.
-
Determination of Analytical Wavelength: Record the UV-Vis spectra of the starting materials and the expected product to identify an analytical wavelength where there is a significant change in absorbance as the reaction proceeds. This is often the wavelength of maximum absorbance of the product.
-
Kinetic Run:
-
Place a solution of the nucleophile in the temperature-controlled cell of the spectrophotometer and allow it to thermally equilibrate.
-
To initiate the reaction, inject a small volume of the this compound stock solution into the cell and mix rapidly.
-
Immediately begin recording the absorbance at the analytical wavelength as a function of time. The reaction is typically run under pseudo-first-order conditions, with a large excess of the nucleophile.
-
-
Data Analysis: The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to the appropriate integrated rate law, typically an exponential function. The second-order rate constant (k₂) can then be calculated by dividing kobs by the concentration of the nucleophile in excess.
Visualizations
Nucleophilic Aromatic Substitution (SNAr) Pathway
The following diagram illustrates the generally accepted two-step mechanism for the SNAr reaction of this compound with a generic nucleophile (Nu⁻).
Caption: The two-step addition-elimination mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Workflow for Kinetic Analysis
The logical flow for conducting a comparative kinetic study is depicted below.
References
The Trifluoromethyl Advantage: Benchmarking 4-Fluorobenzotrifluoride's Cost-Effectiveness in Industrial Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks in multi-step syntheses is a critical decision, balancing reactivity, yield, and cost. This guide provides a comparative analysis of 4-fluorobenzotrifluoride against its common alternative, 4-chlorobenzotrifluoride (B24415), in the context of industrial processes, with a focus on the synthesis of the widely-used selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875).
This compound (4-FBTF) is a versatile organofluorine compound utilized as a key intermediate in the production of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] Its trifluoromethyl group imparts unique properties, including enhanced thermal stability and metabolic resistance in the final products.[1] However, its cost relative to similar chlorinated analogs necessitates a careful evaluation of its cost-effectiveness.
Performance Comparison in Nucleophilic Aromatic Substitution
The primary industrial application where this compound and its alternatives are directly comparable is in nucleophilic aromatic substitution (SNA_r) reactions. In this context, the fluorine atom acts as a leaving group. The synthesis of fluoxetine provides an excellent case study for this comparison, as patents describe the use of either this compound or 4-chlorobenzotrifluoride (4-CBTF) to introduce the trifluoromethylphenoxy moiety.[3][4]
| Parameter | This compound | 4-Chlorobenzotrifluoride | Analysis |
| Reactivity | Higher | Lower | The highly electronegative fluorine atom activates the aromatic ring towards nucleophilic attack more effectively than chlorine. This can lead to faster reaction rates and the possibility of using milder reaction conditions.[3] |
| Typical Reaction Conditions | Milder conditions, potentially lower temperatures. | More forcing conditions, often requiring higher temperatures (e.g., 115°C).[3] | The use of milder conditions with 4-FBTF can translate to energy savings and better functional group tolerance in complex syntheses. |
| Reported Yield | High yields achievable. | High yields (e.g., 86% in fluoxetine synthesis) are well-documented.[3] | While both can produce high yields, the overall process efficiency with 4-FBTF may be higher due to potentially fewer side reactions under milder conditions. |
| Cost | Generally higher. | Generally lower.[3] | The lower upfront cost of 4-CBTF is a significant factor in its widespread industrial use. |
Cost-Effectiveness Analysis
While this compound is often cited as being more expensive than 4-chlorobenzotrifluoride, a comprehensive cost-effectiveness analysis must consider the total cost of a process.[3] Factors beyond the initial raw material price include:
-
Energy Consumption: Milder reaction conditions with 4-FBTF can lead to reduced energy costs.
-
Reaction Time: Faster reaction rates can increase throughput and reduce operational costs.
-
Catalyst and Reagent Costs: The need for stronger bases or catalysts with 4-CBTF could offset its lower price.
-
Purification Costs: Cleaner reaction profiles with 4-FBTF may simplify downstream processing, reducing solvent usage and waste generation.
-
Waste Disposal: The nature and volume of byproducts can impact disposal costs.
Experimental Protocols
General Experimental Workflow for Nucleophilic Aromatic Substitution
The following diagram outlines a typical workflow for an S_NAr reaction involving a halobenzotrifluoride.
Caption: General workflow for S_NAr reactions.
Synthesis of Fluoxetine via Nucleophilic Aromatic Substitution
This protocol is a generalized representation based on procedures described in the patent literature.
Materials:
-
3-Methylamino-1-phenyl-1-propanol
-
4-Chlorobenzotrifluoride or this compound
-
Sodium hydride (NaH)
-
N,N-Dimethylacetamide (DMAc) or other suitable aprotic polar solvent
-
Toluene
-
Water
-
Hydrochloric acid (gaseous or solution)
Procedure:
-
To a solution of 3-methylamino-1-phenyl-1-propanol in a suitable solvent mixture (e.g., DMAc and toluene), sodium hydride is added portion-wise under an inert atmosphere to form the corresponding alkoxide.
-
4-Chlorobenzotrifluoride (or this compound) is then added to the reaction mixture.
-
The mixture is heated to a temperature sufficient to drive the reaction to completion. With 4-chlorobenzotrifluoride, a temperature of 115°C for 1 hour has been reported to be effective.[3] Milder conditions may be possible with the more reactive this compound.
-
After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent like toluene.
-
The organic phase is washed, dried, and then treated with hydrochloric acid to precipitate fluoxetine hydrochloride.
-
The solid product is collected by filtration and dried. An 86% yield has been reported for this reaction using 4-chlorobenzotrifluoride.[3]
Signaling Pathway and Logical Relationships
The synthesis of fluoxetine from its key intermediates can be visualized as a direct pathway.
Caption: Key components in fluoxetine synthesis.
Conclusion
The choice between this compound and 4-chlorobenzotrifluoride in industrial processes is a nuanced one. While 4-chlorobenzotrifluoride presents a lower initial raw material cost, this compound offers the potential for milder reaction conditions, which can lead to savings in energy and potentially higher overall process efficiency. A thorough cost-effectiveness analysis must be conducted on a case-by-case basis, taking into account all aspects of the chemical process, from reaction kinetics to downstream processing. For high-value products like pharmaceuticals, the potential for improved purity and yield with this compound may justify its higher price point.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. This compound - Global Market Share and Ranking, Overall Sales and Demand Forecast 2025-2031 [qyresearch.in]
- 3. US5225585A - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]
- 4. WO1999067196A1 - Fluoxetine process from benzoylpropionic acid - Google Patents [patents.google.com]
Case studies comparing the use of 4-fluorobenzotrifluoride in academic and industrial research
For Immediate Publication
In the landscape of chemical synthesis, the choice of solvents and reagents is a critical decision that balances reactivity, cost, safety, and environmental impact. 4-Fluorobenzotrifluoride (4-FBTF), a colorless liquid with the formula FC₆H₄CF₃, has carved out a significant niche in both academic laboratories and industrial manufacturing. This guide provides a comparative analysis of its application in these two distinct environments, offering insights for researchers, scientists, and drug development professionals. We will explore its use through the lens of two common and vital reaction types: Nucleophilic Aromatic Substitution (SₙAr) and the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties: this compound vs. Toluene (B28343)
A frequent alternative to fluorinated solvents like 4-FBTF is the conventional aromatic solvent, toluene. The choice between them is often dictated by the specific requirements of a reaction.
| Property | This compound (4-FBTF) | Toluene | Key Implications for Synthesis |
| Formula | C₇H₄F₄ | C₇H₈ | Higher molecular weight for 4-FBTF. |
| Boiling Point | 102-105 °C | 111 °C | Similar boiling points allow for comparable thermal reaction conditions. |
| Density | 1.293 g/mL at 25 °C | 0.867 g/mL at 20 °C | 4-FBTF is significantly denser, which can affect phase separation in biphasic reactions and workups. |
| Polarity | More polar than toluene | Less polar | The increased polarity of 4-FBTF can enhance the solubility of polar reagents and intermediates. |
| Chemical Stability | Generally inert, C-F and C-CF₃ bonds are strong | Can be susceptible to oxidation at the methyl group | 4-FBTF's inertness is advantageous in reactions with strong oxidizing agents or radical intermediates. |
Case Study 1: Nucleophilic Aromatic Substitution (SₙAr) in Pharmaceutical Synthesis
The synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875) is a classic example of a nucleophilic aromatic substitution reaction where a fluorinated aromatic compound is a key building block. While many reported syntheses use precursors like 1-chloro-4-(trifluoromethyl)benzene, the underlying principles of solvent choice are directly applicable to 4-FBTF.
Academic Approach
In an academic setting, the focus is often on achieving high yields and purity on a small scale, with a willingness to use more expensive reagents and milder conditions to prove a synthetic route's viability.
| Parameter | Academic Laboratory Synthesis |
| Reaction | SₙAr for Fluoxetine Synthesis |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) or N-Methyl-2-pyrrolidone (NMP) |
| Temperature | 80-100 °C |
| Base | Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) |
| Reported Yield | ~78-87% |
| Key Objective | High conversion and yield on a small scale. |
Industrial Approach
Industrial processes prioritize cost-effectiveness, scalability, safety, and atom economy. This often means using less expensive reagents and solvents, even if it requires more forcing conditions.
| Parameter | Industrial Process Synthesis |
| Reaction | SₙAr for Fluoxetine Synthesis |
| Solvent | Higher boiling point, less expensive polar aprotic solvents. |
| Temperature | Often higher than in academic labs to drive the reaction to completion with cheaper reagents. |
| Base | Less expensive inorganic bases like potassium carbonate (K₂CO₃) might be favored. |
| Reported Yield | High, with a focus on process optimization to maximize throughput. |
| Key Objective | Cost-efficiency, scalability, and safety. |
Experimental Protocol: Representative Academic SₙAr for Fluoxetine Synthesis
Disclaimer: This is a representative protocol based on literature descriptions and should be adapted and optimized for specific laboratory conditions.
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) as a mineral oil dispersion.
-
Solvent Addition : Add anhydrous dimethyl sulfoxide (DMSO) via syringe to wash the sodium hydride, and then add the main volume of DMSO.
-
Alcohol Addition : Slowly add a solution of N-methyl-3-phenyl-3-hydroxypropylamine (1.0 equivalent) in DMSO to the stirred suspension at room temperature.
-
Reagent Addition : After gas evolution ceases, add 1-chloro-4-(trifluoromethyl)benzene (a close analog and common industrial precursor to using 4-FBTF, 1.1 equivalents) to the reaction mixture.
-
Reaction : Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup : After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.
Logical Relationship Diagram
Caption: Comparison of academic and industrial approaches to SₙAr reactions.
Case Study 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of solvent can significantly impact yield and reaction kinetics.
Academic vs. Industrial Solvent Selection
In academic research, a wide array of solvents may be screened to find the optimal conditions for a novel transformation. In an industrial setting, the solvent choice is often more constrained by cost, safety, and environmental regulations.
| Parameter | Academic Solvent Screening | Industrial Solvent Selection |
| Typical Solvents | Dioxane, Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF) | Toluene, 2-Methyl-THF, Water (as co-solvent) |
| 4-FBTF as a choice | Explored for its unique polarity and stability, especially in reactions with sensitive organometallic species. | Considered if it offers significant advantages in yield, purity, or safety that justify its higher cost. |
| Key Objective | Reaction optimization and exploration of new methodologies. | A robust, scalable, and cost-effective process. |
A case study on a Suzuki reaction for an active pharmaceutical ingredient (API) highlighted that typical solvents like toluene can sometimes lead to decomposition of starting materials and reduced yields at scale.[1] A screening of alternative solvents identified more stable conditions, leading to a more than doubling of the yield and a significant reduction in catalyst loading.[1] This demonstrates the value of solvent optimization, a process where 4-FBTF could be a candidate in specific situations.
Experimental Protocol: Representative Academic Suzuki-Miyaura Coupling
Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions.
-
Preparation : To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), the boronic acid or ester (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition : Add the degassed solvent (e.g., a mixture of 4-FBTF and water, 4:1) via syringe.
-
Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound serves as a valuable, albeit more costly, alternative to traditional solvents like toluene in both academic and industrial research. Its unique properties, including higher polarity and chemical inertness, can offer significant advantages in specific applications. In academia, 4-FBTF may be employed to achieve higher yields or enable novel transformations. In industry, its use is carefully weighed against its cost, with adoption likely in high-value processes where it can lead to substantial improvements in efficiency, purity, and safety, ultimately impacting the overall economic viability of a synthesis. The case studies of SₙAr and Suzuki-Miyaura reactions illustrate the different priorities that guide the choice of reagents and solvents in these two vital domains of chemical science.
References
Safety Operating Guide
Proper Disposal of 4-Fluorobenzotrifluoride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 4-Fluorobenzotrifluoride, a halogenated organic compound. Adherence to these protocols is critical due to its flammable and irritant nature.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a laboratory coat, and nitrile gloves.[1] All handling of this compound and its waste should be conducted within a properly functioning chemical fume hood to avoid inhalation of vapors.[1] The compound is flammable, so all ignition sources must be removed from the vicinity.[1][2] Use only spark-proof tools and explosion-proof equipment when handling this chemical waste.[2][3]
Waste Classification and Segregation
This compound is classified as a hazardous waste and must be disposed of accordingly.[4] As a fluorinated compound, it falls under the category of halogenated organic waste.[5][6] It is crucial to segregate this waste stream from others.
Key Segregation Practices:
-
Designated Container: Collect this compound waste in a designated, clearly labeled "Halogenated Organic Waste" container.[1][6]
-
Avoid Mixing: Do not mix halogenated solvents with non-halogenated organic waste, acidic or alkaline waste streams, heavy metals, pesticides, or cyanides.[5][6]
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and kept tightly closed when not in use to prevent the accumulation of flammable vapors.[5][7]
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Labeling:
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
The storage area should be a cool, dry, and well-ventilated space, such as a flammable storage cabinet.[7][8]
-
Ensure the container is stored away from incompatible materials like oxidizing agents.[2][8]
-
-
Final Disposal:
Spill Management
In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[10][11] Remove all ignition sources.[2] Contain the spill and absorb it with an inert material such as sand, silica (B1680970) gel, or vermiculite.[2] Scoop the absorbed material into a suitable, closed container for disposal as hazardous waste.[2][11]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 402-44-8 |
| Molecular Formula | C7H4F4 |
| Density | 1.293 g/mL at 25 °C[12] |
| Boiling Point | 102-105 °C[12] |
| Melting Point | -42 to -41.7 °C[12] |
| Flash Point | 11 °C (51.8 °F) - closed cup |
| UN Number | 1993[10] |
| Hazard Class | 3 (Flammable Liquid)[2] |
| Packing Group | II[2][12] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. redox.com [redox.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. 402-44-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Personal protective equipment for handling 4-Fluorobenzotrifluoride
Essential Safety and Handling Guide for 4-Fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound (CAS No. 402-44-8) to ensure the safety of laboratory personnel. Adherence to these protocols is essential for mitigating risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1] A comprehensive approach to personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Chemical Splash Goggles | Must meet ANSI Z87.1 standards. Essential to protect against splashes and vapors. A face shield is recommended for high-risk procedures.[2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact. For prolonged or direct contact, consider heavier-duty gloves like neoprene or butyl rubber.[2] Always inspect gloves for damage before use. |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of Nomex® or 100% cotton should be worn and kept fully buttoned to provide a barrier against spills.[2] |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling outside a certified fume hood, if aerosolization is possible, or if exposure limits are exceeded.[2] An ABEK (EN14387) respirator filter is recommended.[3] |
| Foot Protection | Closed-toe Shoes | Mandatory in the laboratory to protect against spills.[2] |
Safe Handling and Storage Protocols
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation of vapors.[2][4]
Operational Plan:
-
Preparation:
-
Ensure all necessary PPE is in good condition and worn correctly.[2]
-
Verify the proper functioning of the chemical fume hood.[2]
-
Have a spill kit with inert absorbent material (e.g., sand, silica (B1680970) gel) and emergency contact information readily accessible.[2][5]
-
Ensure that eyewash stations and safety showers are close to the workstation.[5]
-
-
Handling:
-
All manipulations, including weighing and dilutions, must be conducted within a certified chemical fume hood.[2]
-
Use spark-proof tools and explosion-proof equipment.[5]
-
Ground all metal parts of equipment to prevent static electricity discharge.[5]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][5]
-
-
Storage:
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Boiling Point | 102-105 °C[3] |
| Melting Point | -42 to -41.7 °C[3] |
| Flash Point | 11 °C (51.8 °F) - closed cup[3] |
| Density | 1.293 g/mL at 25 °C[3] |
Emergency Procedures
Spill Management:
-
Evacuate all non-essential personnel from the area.[2]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.[2][5]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2][5]
-
Decontaminate the spill area according to institutional guidelines.[2]
-
Report all spills to the laboratory supervisor immediately.[2]
First-Aid Measures:
-
Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position. If feeling unwell, call a POISON CENTER or doctor.[5]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Call a physician immediately.[5]
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.[2]
Disposal Protocol:
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container. This is a halogenated organic compound.[4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard symbols (e.g., flammable, irritant).[4]
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Do not dispose of it in the sanitary sewer system.
Visual Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
